C-Reactive Protein (CRP) (77-82)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZAWCJTNPWLJO-JELDOXETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of C-Reactive Protein Peptide (77-82): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological functions of the C-Reactive Protein (CRP) peptide fragment corresponding to amino acid residues 77-82 (Sequence: Val-Gly-Gly-Ser-Glu-Ile). Derived from the prototypic acute-phase inflammatory marker, this hexapeptide, hereafter referred to as CRP(77-82), has been identified as a modulator of key neutrophil functions, suggesting a role in the regulation of inflammatory responses. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows.
Core Biological Functions and Mechanism of Action
CRP(77-82) is primarily recognized for its anti-inflammatory properties, which are exerted through the direct modulation of neutrophil activity. Unlike its parent protein, which has a complex and sometimes proinflammatory role depending on its conformation (pentameric vs. monomeric), the 77-82 peptide fragment has demonstrated specific inhibitory effects on critical processes in the inflammatory cascade.
Anti-Inflammatory Effects
The primary anti-inflammatory activities of CRP(77-82) are centered on inhibiting the cardinal functions of neutrophils, the first responders in acute inflammation.
-
Inhibition of Neutrophil Chemotaxis: CRP(77-82) has been shown to significantly inhibit the directed migration of neutrophils towards various chemoattractants. This has been observed in response to complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (FMLP)[1][][3]. By disrupting chemotaxis, the peptide can reduce the accumulation of neutrophils at sites of inflammation, thereby limiting potential tissue damage[][3].
-
Inhibition of Superoxide Production: The peptide can inhibit the production of superoxide anions from activated neutrophils[3][4]. This is a critical function, as the respiratory burst in neutrophils, while essential for killing pathogens, can also cause significant oxidative damage to host tissues if unregulated.
-
Reduction of Neutrophil Influx and Vascular Leakage: In vivo studies in mouse models of FMLP-induced lung inflammation have demonstrated that administration of CRP(77-82) leads to a marked reduction in neutrophil influx into the alveoli and a decrease in protein leakage, indicating a protective effect on vascular integrity[1][].
Modulation of Neutrophil Adhesion
CRP(77-82) attenuates the attachment of human neutrophils to activated endothelial cells, a crucial initiating step for their extravasation into tissues. It has been shown to reduce adhesion to both lipopolysaccharide (LPS)-activated human coronary artery endothelial cells (HCAEC) and pulmonary microvascular endothelial cells[1][5].
A key distinction exists between the mechanism of CRP(77-82) and that of other CRP-derived peptides (e.g., 174-185 and 201-206) and the native CRP protein. While the latter group inhibits adhesion primarily by inducing the shedding of L-selectin (CD62L) from the neutrophil surface, CRP(77-82) does not affect L-selectin expression or shedding[5][6]. This indicates a specific, L-selectin-independent mechanism of action. The precise molecular target for this activity has not been fully elucidated, though it may involve modulation of other adhesion molecules, such as β2-integrins (e.g., Mac-1/CD11b/CD18), or interference with intracellular signaling pathways that govern adhesion[7][8].
The Controversy Regarding Apoptosis
There are conflicting reports regarding the role of CRP(77-82) in neutrophil apoptosis.
-
Peer-Reviewed Evidence: A significant study published in the Journal of Experimental Medicine explicitly found that CRP peptides, including 77-82, failed to affect neutrophil apoptosis[6]. This research attributes the anti-apoptotic activity—delaying apoptosis via activation of the ERK and PI3K/Akt signaling pathways and subsequent inhibition of caspase-3—to the monomeric (mCRP) isoform of the full-length protein, which is thought to be formed in inflamed tissues[5].
-
Commercial Vendor Data: In contrast, some commercial suppliers of the peptide claim it delays apoptosis through the very same ERK and PI3K/Akt pathways[1].
Given the discrepancy, the evidence from peer-reviewed scientific literature should be prioritized. It is most likely that CRP(77-82) does not directly regulate neutrophil apoptosis and that this function is specific to the conformationally altered mCRP isoform acting through distinct receptors.
Quantitative Data Summary
The available quantitative data for the biological activity of CRP(77-82) is limited. The following table summarizes the key reported values.
| Biological Activity | Assay Details | Cell Type | Value | Reference(s) |
| Inhibition of Neutrophil Adhesion | Attenuation of attachment to LPS-activated HCAEC | Human Neutrophils | IC₅₀: 20 µg/mL | [1][5] |
| Inhibition of Neutrophil Adhesion | Attenuation of attachment to LPS-activated HMVEC-L | Human Neutrophils | IC₅₀: 22 µg/mL | [1][5] |
| Inhibition of Superoxide Production | Inhibition of superoxide generation from activated neutrophils | Human Neutrophils | Significant inhibition at 50 µM | [3][4] |
| Inhibition of Neutrophil Chemotaxis | Inhibition of migration towards various chemoattractants | Human Neutrophils | Significant inhibition at 50 µM | [3][4] |
Signaling Pathways and Functional Relationships
While the specific receptor and downstream signaling cascade for CRP(77-82) remain to be identified, its functional effects on neutrophils are well-documented. In contrast, the signaling pathway for the anti-apoptotic effects of monomeric CRP (mCRP) is better characterized and is presented here to clarify the aforementioned controversy.
References
- 1. rupress.org [rupress.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 7. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biofunctional review of C-reactive protein (CRP) as a mediator of inflammatory and immune responses: differentiating pentameric and modified CRP isoform effects - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of C-Reactive Protein Peptide (77-82) in the Inhibition of Neutrophil Chemotaxis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP) is a cardinal acute-phase reactant, the levels of which escalate dramatically in response to inflammation and tissue injury. Beyond its role as a biomarker, proteolytic cleavage of CRP at inflammatory sites generates smaller, biologically active peptides with immunomodulatory functions. One such fragment, the hexapeptide corresponding to amino acid residues 77-82 (Val-Gly-Gly-Ser-Glu-Ile), has been identified as a potent inhibitor of neutrophil chemotaxis, a fundamental process in the propagation of inflammatory responses. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibitory action of CRP (77-82) on neutrophil migration. We delineate the key signaling pathways affected, present collated quantitative data from foundational studies, provide detailed experimental protocols for replication and further investigation, and visualize the core concepts through signaling and workflow diagrams.
Introduction to CRP-Derived Peptides
Native pentameric CRP (pCRP) can be proteolytically cleaved by enzymes released from activated neutrophils, such as serine proteases, yielding smaller peptide fragments.[1] These fragments, including CRP (77-82), often exhibit distinct biological activities compared to the full-length protein. Specifically, peptides 77-82 and 201-206 have been shown to inhibit key proinflammatory functions of neutrophils, including chemotaxis and superoxide production.[1][2][3][4] This suggests a localized, negative feedback mechanism where CRP, initially part of the inflammatory response, can be converted into anti-inflammatory agents to control the extent of neutrophil infiltration and prevent excessive tissue damage.[1][5] The peptide CRP (77-82) effectively inhibits neutrophil chemotaxis induced by various chemoattractants, including complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5][]
Mechanism of Action: A Dual Inhibitory Approach
The inhibitory effect of CRP (77-82) on neutrophil chemotaxis is not mediated by a single receptor blockade but rather through a multifaceted mechanism involving the disruption of both intracellular signaling and cellular energy metabolism.
Interference with Intracellular Signaling
Chemoattractants like fMLP initiate neutrophil migration by binding to G protein-coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs).[7][8][9][10] This engagement triggers a cascade of intracellular events culminating in cytoskeletal reorganization and directed cell movement. A critical node in this signaling network is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for regulating inflammatory responses.[11][12][13] Evidence suggests that CRP-derived peptides interfere with these signal transduction pathways.[1][2] Specifically, CRP has been shown to inhibit p38 MAPK activity induced by chemotactic peptides, thereby disrupting downstream events necessary for cell movement.[5]
Disruption of Cellular Bioenergetics
Perhaps the most distinct mechanism of action for CRP (77-82) is its direct impact on neutrophil energy metabolism. Chemotaxis is an energy-intensive process that relies heavily on a steady supply of ATP. Foundational research has demonstrated that CRP peptides 77-82 and 201-206 inhibit neutrophil glycolysis and subsequent ATP generation by approximately 30%.[14] This effect is attributed to the specific, uncompetitive inhibition of the glycolytic enzyme enolase.[14] By targeting enolase, CRP (77-82) effectively depletes the intracellular ATP pool required for the dynamic actin polymerization and cytoskeletal changes that drive cell migration. This metabolic inhibition provides a powerful and global mechanism for halting neutrophil movement, independent of the specific chemoattractant signal.
Visualizing the Mechanism of Action
Signaling and Metabolic Inhibition Pathway
The following diagram illustrates the dual inhibitory action of CRP (77-82) on neutrophil chemotaxis. It depicts the standard chemoattractant signaling pathway and highlights the two primary points of intervention by the peptide.
Caption: Dual inhibitory pathway of CRP (77-82).
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the inhibitory effects of CRP-derived peptides on neutrophil functions.
| Parameter Measured | Peptide/Agent | Concentration | Result | Source |
| Chemotaxis | CRP (77-82) | 50 µM | Significant inhibition | [1] |
| Chemotaxis | Native CRP | > 25 µg/ml | Dose-dependent inhibition | [15] |
| Chemotaxis | Native CRP | 100 µg/ml | Complete inhibition | [15] |
| Superoxide Generation | CRP (77-82) | 50 µM | 34% inhibition (15 min preincubation) | [14] |
| Superoxide Generation | CRP (77-82) | 6.25 µM | 12% inhibition (60 min preincubation) | [14] |
| Glycolysis & ATP Generation | CRP (77-82) | 50 µM | ~30% inhibition | [14] |
| Enolase Inhibition (Ki) | CRP (77-82) | N/A | 27 µM | [14] |
| Neutrophil Attachment | CRP (77-82) | IC50: 20-22 µg/ml | Attenuation on activated endothelial cells | [] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of the described mechanisms. Below are protocols for key experiments.
Protocol: Under-Agarose Neutrophil Chemotaxis Assay
This method measures the directional migration of neutrophils through a gel matrix toward a chemoattractant.
-
Preparation of Agarose Gel:
-
Prepare a 2x DMEM culture solution containing 20% Fetal Calf Serum (FCS) and sodium bicarbonate. Pre-warm to 48°C.[16]
-
Prepare 2% agarose in purified water and bring to a boil to dissolve. Cool and hold at 48°C in a water bath.[16]
-
Mix the 2x DMEM and 2% agarose solutions in equal volumes. Quickly pour onto glass microscope slides to create a uniform layer.
-
Allow to solidify at room temperature, then place at 4°C for 30-60 minutes for further solidification.[16]
-
Using a sterile hole puncher, create a series of three wells in a straight line in the gel for each condition to be tested.
-
-
Cell Preparation and Loading:
-
Assay Setup:
-
In one outer well (the "chemoattractant well"), add 10 µL of the chemoattractant (e.g., 10 nM fMLP).
-
In the other outer well (the "negative control well"), add 10 µL of DMEM.[16]
-
For testing the inhibitor, pre-incubate the neutrophil suspension with various concentrations of CRP (77-82) for 15-60 minutes before adding them to the center well.
-
-
Incubation and Analysis:
-
Place the slides in a humidified incubator at 37°C with 5% CO₂ for 2 hours.[16]
-
Fix the cells with methanol for 30 minutes and stain with a Romanowsky-type stain (e.g., Wright's or Giemsa).[16]
-
Measure the distance of cell migration from the edge of the center well toward the chemoattractant well (A) and toward the negative control well (B) using a microscope with an ocular micrometer.
-
The chemotactic index can be calculated to express the specific migration.[16]
-
Protocol: Enolase Inhibition Assay
This biochemical assay measures the direct effect of CRP (77-82) on the activity of purified enolase.
-
Reagents and Setup:
-
Purified enolase enzyme.
-
Reaction Buffer (e.g., Triethanolamine buffer, pH 7.4, containing MgCl₂ and KCl).
-
Substrate: 2-phospho-D-glycerate (2-PGA).
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Additional Reagents: Adenosine diphosphate (ADP), β-NADH.
-
A spectrophotometer capable of reading absorbance at 340 nm.
-
-
Assay Principle:
-
Enolase converts 2-PGA to phosphoenolpyruvate (PEP).
-
In the presence of ADP, PK converts PEP to pyruvate, generating ATP.
-
LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
-
The rate of enolase activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.
-
-
Procedure:
-
In a cuvette, combine the reaction buffer, ADP, β-NADH, PK, and LDH.
-
Add the desired concentration of the inhibitor, CRP (77-82), or a vehicle control.
-
Add a specific amount of purified enolase to the mixture and incubate for a few minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, 2-PGA.
-
Immediately begin recording the absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for control and inhibited samples.
-
Determine the percentage of inhibition caused by the peptide.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (2-PGA) and the inhibitor (CRP 77-82) and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[14]
-
Visualizing Experimental Workflows
Workflow for Transwell Chemotaxis Assay
The Transwell or Boyden chamber assay is a widely used alternative to the under-agarose method.
Caption: Key steps in a Transwell chemotaxis experiment.
Conclusion and Future Directions
The C-Reactive Protein-derived peptide 77-82 presents a compelling case of localized anti-inflammatory regulation. Its ability to inhibit neutrophil chemotaxis through a dual mechanism—disrupting both p38 MAPK signaling and fundamental cellular energy metabolism via enolase inhibition—marks it as a significant modulator of the acute inflammatory response.[5][14] This inhibitory action is not shared by all CRP fragments; for instance, peptide 77-82 has been shown to have little to no effect on sIL-6R production or neutrophil apoptosis, unlike other CRP-derived peptides.[17][18]
For drug development professionals, the targeted inhibition of enolase represents a novel anti-inflammatory strategy. Further research should focus on elucidating the precise binding interaction between CRP (77-82) and enolase to inform the design of more potent and specific small-molecule mimetics. Additionally, exploring the in vivo efficacy and pharmacokinetics of this peptide in models of inflammatory disease is a critical next step. Understanding these intricate, naturally occurring feedback loops provides a powerful blueprint for developing next-generation therapeutics to resolve inflammation without compromising host defense.
References
- 1. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Formyl-peptide receptors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 10. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 14. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human C-reactive protein inhibits neutrophil chemotaxis in vitro: possible implications for the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
The CRP (77-82) Peptide: A Technical Guide to its Discovery, Characterization, and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the C-reactive protein (CRP) derived peptide fragment encompassing amino acids 77-82, with the sequence Val-Gly-Gly-Ser-Glu-Ile (VGGSEI). Initially discovered as a product of CRP degradation by neutrophil proteases, this peptide has been characterized primarily as an inhibitor of key neutrophil functions, including superoxide production and chemotaxis. This document details the history of its discovery, methods for its chemical synthesis and purification, and protocols for assessing its biological activity. Furthermore, it explores its known (and currently unknown) signaling pathways and presents quantitative data in a structured format to facilitate further research and development.
Discovery and Initial Characterization
The peptide CRP (77-82) was first identified in 1990 by Shephard et al. as one of several small, soluble, and biologically active peptides generated from the enzymatic degradation of C-reactive protein (CRP) by membrane-associated neutrophil serine proteases.[1][2] This discovery suggested that at inflammatory sites where neutrophils are abundant, CRP could be cleaved into fragments with modulatory effects on the inflammatory response.
Initial characterization revealed that synthetic CRP (77-82), designated as CRP-V in the original study, significantly inhibits superoxide production by activated neutrophils.[1][2] Alongside another CRP-derived peptide (CRP-III, residues 201-206), CRP (77-82) was also found to inhibit neutrophil chemotaxis.[1][2] These findings positioned CRP (77-82) as a potential negative feedback regulator of neutrophil-mediated inflammation. Subsequent studies have confirmed these primary functions, while also indicating that CRP (77-82) does not appear to influence other neutrophil activities such as apoptosis or the shedding of the soluble interleukin-6 receptor (sIL-6R).[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of the CRP (77-82) peptide is provided in the table below.
| Property | Value |
| Amino Acid Sequence | Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) |
| Molecular Formula | C₂₃H₄₀N₆O₁₀ |
| Average Molecular Weight | 560.6 g/mol |
| Theoretical Isoelectric Point (pI) | 3.28 |
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual synthesis of the CRP (77-82) peptide (VGGSEI) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH), HBTU, and DIPEA in DMF.
-
Add the activation solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Ser(tBu), Gly, Gly, Val).
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Diagram of the Fmoc Solid-Phase Peptide Synthesis Workflow:
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following is a representative protocol for the purification of the crude CRP (77-82) peptide.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude CRP (77-82) peptide dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example:
-
5-65% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Diagram of the RP-HPLC Purification Workflow:
Neutrophil Superoxide Production Assay (Lucigenin-based Chemiluminescence)
This protocol measures the inhibitory effect of CRP (77-82) on superoxide production by neutrophils stimulated with N-Formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Lucigenin solution
-
fMLP solution
-
CRP (77-82) peptide solution
-
96-well white opaque microplate
-
Chemiluminometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils from human peripheral blood using a standard method (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation). Resuspend the cells in HBSS.
-
Assay Setup:
-
In a 96-well plate, add neutrophils (e.g., 1 x 10⁶ cells/well).
-
Add different concentrations of CRP (77-82) to the wells. Include a vehicle control (HBSS).
-
Pre-incubate for 15 minutes at 37°C.
-
Add lucigenin to each well (final concentration, e.g., 100 µM).
-
-
Initiation and Measurement:
-
Place the plate in a pre-warmed (37°C) chemiluminometer.
-
Initiate the reaction by adding fMLP (final concentration, e.g., 1 µM) to the wells.
-
Measure chemiluminescence immediately and kinetically over 15-30 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of superoxide production by CRP (77-82) compared to the vehicle control.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of CRP (77-82) to inhibit the migration of neutrophils towards a chemoattractant (fMLP).
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.5% BSA)
-
fMLP solution
-
CRP (77-82) peptide solution
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup:
-
Fill the lower wells of the Boyden chamber with chemotaxis buffer containing fMLP (e.g., 10 nM).
-
Place the filter membrane over the lower wells.
-
-
Cell Preparation:
-
Resuspend neutrophils in chemotaxis buffer.
-
Incubate the neutrophils with different concentrations of CRP (77-82) or vehicle control for 30 minutes at 37°C.
-
-
Cell Addition: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Counting:
-
Remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the filter.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis by CRP (77-82) compared to the vehicle control.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of CRP (77-82).
Table 1: Inhibition of Neutrophil Functions
| Biological Activity | Test System | Stimulant | Effective Concentration of CRP (77-82) | Reference |
| Superoxide Production Inhibition | Human Neutrophils | fMLP/Opsonized Zymosan | Significant inhibition at 50 µM | [1][2] |
| Chemotaxis Inhibition | Human Neutrophils | fMLP | Significant inhibition at 50 µM | [1][2] |
Table 2: Activities Not Significantly Affected by CRP (77-82)
| Biological Activity | Test System | Stimulant | Observation | Reference |
| sIL-6R Production | Human Neutrophils | - | Little to no effect | [3] |
| Neutrophil Apoptosis | Human Neutrophils | - | No effect | [4] |
Signaling Pathway
The precise signaling pathway through which CRP (77-82) exerts its inhibitory effects on neutrophils is not yet fully elucidated. The initial research suggested that its action "likely involves the signal transduction pathways for neutrophil activation".[1][2] However, specific cell surface receptors and downstream signaling molecules that directly interact with CRP (77-82) have not been definitively identified.
Given that CRP (77-82) inhibits functions downstream of chemoattractant receptors (like the fMLP receptor), it is plausible that it interferes with the signaling cascade initiated by these receptors. This could occur at the level of receptor-G protein coupling, or further downstream at key signaling nodes such as phosphoinositide 3-kinase (PI3K) or mitogen-activated protein kinases (MAPKs), which are crucial for both superoxide production and chemotaxis. The lack of effect on sIL-6R shedding and apoptosis suggests a specific mechanism of action rather than a general cytotoxic effect.
Diagram of the Hypothesized Signaling Pathway Inhibition:
Conclusion and Future Directions
The CRP (77-82) peptide represents a fascinating example of how a large inflammatory protein can be processed into smaller fragments with distinct biological activities. Its ability to inhibit neutrophil superoxide production and chemotaxis suggests a potential therapeutic role in inflammatory conditions characterized by excessive neutrophil activity. However, a significant amount of research is still required. Key future directions include:
-
Elucidation of the Signaling Pathway: Identifying the specific receptor(s) and downstream signaling molecules that mediate the effects of CRP (77-82) is crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship Studies: Investigating the effects of amino acid substitutions within the VGGSEI sequence could lead to the development of more potent and specific inhibitors.
-
In Vivo Efficacy: While in vitro studies have been informative, demonstrating the efficacy of CRP (77-82) in animal models of inflammatory diseases is a necessary next step.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the stability, distribution, and metabolism of CRP (77-82) in vivo will be essential for its development as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug developers interested in the CRP (77-82) peptide. The detailed protocols and summarized data are intended to facilitate further investigation into this promising modulator of the inflammatory response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C-Reactive Protein Fragment (77-82) in the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP) is a cardinal acute-phase reactant and a pivotal component of the innate immune system.[1][2][3] While the functions of pentameric CRP are well-documented, emerging evidence highlights the significant immunomodulatory roles of its proteolytic fragments. This technical guide provides an in-depth examination of the CRP (77-82) peptide, a specific fragment with potent anti-inflammatory and anti-apoptotic properties. We will explore its core functions, underlying signaling mechanisms, and the experimental methodologies used to elucidate its role in modulating the innate immune response, with a particular focus on neutrophil activity.
Introduction to C-Reactive Protein and its Bioactive Peptides
C-Reactive Protein (CRP) is a highly conserved plasma protein primarily synthesized by hepatocytes in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[2][4][5] Functioning as a pattern recognition molecule, CRP binds to phosphocholine on the surface of pathogens and damaged cells, facilitating their clearance through complement activation and phagocytosis.[2][6][7]
At sites of inflammation, native pentameric CRP can be cleaved by proteases released from activated neutrophils, generating smaller, biologically active peptide fragments.[8][9] Among these, the hexapeptide corresponding to amino acid residues 77-82 (Sequence: Val-Gly-Gly-Ser-Glu-Ile) has been identified as a significant modulator of neutrophil function, exhibiting distinct anti-inflammatory activities that contrast with the often pro-inflammatory actions of other CRP isoforms.[9][][11][12]
Core Functions of CRP (77-82) in Innate Immunity
The primary role of the CRP (77-82) peptide is the attenuation of excessive neutrophil-mediated inflammation. Neutrophils are the first line of defense in the innate immune response, but their unchecked activation can lead to significant tissue damage. CRP (77-82) acts as a localized negative feedback regulator.
Anti-inflammatory and Anti-chemotactic Effects
-
Inhibition of Neutrophil Chemotaxis: The CRP (77-82) peptide effectively inhibits the migration of neutrophils towards a variety of potent chemoattractants, including complement component C5a, leukotriene B4 (LTB4), Interleukin-8 (IL-8), and N-formylmethionyl-leucyl-phenylalanine (FMLP).[8][] This action helps to limit the recruitment of neutrophils to the site of inflammation.
-
Attenuation of Neutrophil Adhesion: The peptide markedly reduces the attachment of human neutrophils to activated endothelial cells, a critical step in the extravasation of neutrophils from the bloodstream into tissues.[][13]
-
Reduction of Inflammatory Influx In Vivo: In animal models of inflammation, such as FMLP-induced alveolitis, administration of CRP (77-82) leads to a significant reduction in neutrophil influx and vascular protein leakage into the alveolar space, demonstrating its anti-inflammatory efficacy in a physiological context.[8][]
-
Inhibition of Oxidative Burst: CRP (77-82), in conjunction with other CRP peptides, significantly inhibits the production of superoxide anions from activated neutrophils, thereby reducing the potential for oxidative damage to surrounding tissues.[4][9][11][14]
Anti-Apoptotic Effects
Beyond its anti-inflammatory roles, CRP (77-82) has been shown to delay the apoptosis of neutrophils.[] This is achieved through the activation of key cell survival signaling pathways. While delaying apoptosis can prolong the functional lifespan of neutrophils, this specific effect in the context of an overall anti-inflammatory peptide requires further investigation to understand its net impact on the resolution of inflammation.
Signaling Pathways Modulated by CRP (77-82)
The biological effects of CRP (77-82) are mediated by its ability to trigger specific intracellular signaling cascades. The primary pathway identified is crucial for cell survival and the inhibition of programmed cell death.
Upon interaction with a yet-to-be-fully-characterized receptor on the neutrophil surface, CRP (77-82) evokes a transient and concurrent activation of two major pro-survival pathways:
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: A key component of the Mitogen-Activated Protein Kinase (MAPK) signaling family, the ERK pathway is central to cell survival and proliferation.
-
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: This is a critical pathway in regulating the balance between cell survival and apoptosis.
The dual activation of these pathways converges on the downstream inhibition of Caspase-3 , a key executioner caspase in the apoptotic cascade. By preventing the activation of Caspase-3, CRP (77-82) effectively delays the onset of apoptosis in neutrophils.[]
Quantitative Data on CRP (77-82) Activity
The biological activities of the CRP (77-82) peptide have been quantified in various functional assays. The following table summarizes key data points from published literature.
| Activity Assessed | Cell/Model System | Stimulant | Effective Concentration / IC50 | Reference |
| Inhibition of Neutrophil Attachment | Human Coronary Artery Endothelial Cells | LPS | IC50: 20 µg/ml | [] |
| Inhibition of Neutrophil Attachment | Human Pulmonary Microvascular Endothelial Cells | LPS | IC50: 22 µg/ml | [] |
| Inhibition of Superoxide Production | Activated Human Neutrophils | Not Specified | 50 µM | [4][9][11][14] |
| Inhibition of Neutrophil Chemotaxis | Human Neutrophils | C5a, LTB4, IL-8, FMLP | 50 µM | [9][][11] |
Detailed Experimental Protocols
The characterization of CRP (77-82) relies on a set of established immunological and cell biology techniques.
Peptide Synthesis and Purification
-
Objective: To obtain a pure preparation of the CRP (77-82) peptide (VGGSEI).
-
Methodology:
-
Synthesis: The peptide is typically synthesized using an automated solid-phase peptide synthesizer (SPPS) employing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry.[15]
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the solid-phase resin and deprotected using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15] A gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution.
-
Verification: The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry to verify the correct molecular weight.[15]
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Objective: To quantify the effect of CRP (77-82) on neutrophil migration.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining erythrocytes.
-
Assay Setup: A Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., FMLP, C5a).
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of CRP (77-82) or a vehicle control for 30 minutes at 37°C.
-
Migration: The treated neutrophils are added to the upper chamber of the Boyden apparatus and incubated for 60-90 minutes at 37°C in a 5% CO2 incubator to allow migration towards the chemoattractant.
-
Quantification: The membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of neutrophils that have migrated to the lower side of the membrane is counted using light microscopy. Alternatively, fluorescently labeled neutrophils can be used and migration quantified with a plate reader.
-
In Vivo Neutrophil Alveolitis Model
-
Objective: To assess the in vivo anti-inflammatory effect of CRP (77-82) on lung inflammation.
-
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6 strain) are used.
-
Peptide Administration: Mice are injected intravenously (e.g., via retro-orbital plexus) with CRP (77-82) peptide dissolved in a sterile vehicle (e.g., PBS) or with the vehicle alone.[8]
-
Induction of Inflammation: After a short period (e.g., 15-30 minutes), inflammation is induced by direct intratracheal instillation of FMLP.[8]
-
Bronchoalveolar Lavage (BAL): At a specified time point post-instillation (e.g., 4-6 hours), mice are euthanized, and a BAL is performed by lavaging the lungs with sterile saline.
-
Analysis: The BAL fluid is collected and centrifuged. The cell pellet is used for total and differential cell counts (neutrophil influx). The supernatant is analyzed for total protein concentration (a measure of vascular permeability and protein leakage) using a standard protein assay (e.g., BCA assay).[8]
-
Logical Framework of CRP (77-82) Action
The generation and function of the CRP (77-82) peptide can be understood as a localized, self-regulating feedback loop within the innate immune response.
Conclusion and Future Directions
The C-Reactive Protein fragment 77-82 is a potent anti-inflammatory peptide that plays a crucial role in modulating the innate immune response. By inhibiting key functions of neutrophils—such as chemotaxis, adhesion, and oxidative burst—it serves as a natural brake on inflammation, preventing excessive tissue damage. Its ability to delay apoptosis via the ERK and PI3K/Akt pathways adds another layer of complexity to its immunomodulatory profile.
For drug development professionals, the targeted anti-inflammatory properties of CRP (77-82) make it an attractive candidate for therapeutic development. Its potential applications could span a range of acute and chronic inflammatory diseases where neutrophil activity is a key pathological driver. Future research should focus on elucidating its specific cell surface receptor, understanding the full physiological impact of delayed neutrophil apoptosis, and developing stable, deliverable analogues for clinical use. This technical guide provides the foundational knowledge for scientists and researchers to further explore and harness the therapeutic potential of this endogenous immunomodulatory peptide.
References
- 1. salimetrics.com [salimetrics.com]
- 2. Frontiers | Role of C-Reactive Protein at Sites of Inflammation and Infection [frontiersin.org]
- 3. Frontiers | How C-Reactive Protein Structural Isoforms With Distinctive Bioactivities Affect Disease Progression [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. CRP and PCT Assays: Clinical Applications and Measurement Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. C-reactive protein: structure, function, regulation, and role in clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-reactive Protein at the Interface Between Innate Immunity, Inflammation - Page 4 [medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 14. scispace.com [scispace.com]
- 15. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
C-Reactive Protein Signaling in Inflammatory Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP), a key acute-phase reactant, is not merely a biomarker of inflammation but an active participant in the inflammatory cascade. Its engagement with various receptors on inflammatory cells triggers a complex network of signaling pathways, profoundly influencing cellular functions such as phagocytosis, cytokine production, and apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways initiated by CRP in key inflammatory cells, including monocytes, macrophages, neutrophils, and endothelial cells. It summarizes key quantitative data, details relevant experimental methodologies, and presents visualized signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
CRP Receptors on Inflammatory Cells
The biological effects of CRP are primarily mediated through its interaction with specific cell surface receptors. The most well-characterized of these are the Fc gamma receptors (FcγR), traditionally known as receptors for Immunoglobulin G (IgG).
-
FcγRI (CD64): This high-affinity receptor for IgG also binds CRP. This interaction is implicated in phagocytosis and the production of the anti-inflammatory cytokine IL-10 by macrophages.[1][2]
-
FcγRIIa (CD32): Considered a major receptor for CRP on phagocytic cells like monocytes and neutrophils, FcγRIIa is a low-affinity IgG receptor that binds CRP with high affinity.[3][4] This interaction is crucial for CRP-mediated phagocytosis and intracellular signaling.[3][5] The binding of CRP to FcγRIIa can be allele-specific, with the R-131 variant showing higher avidity for CRP.[4]
-
FcγRIIb (CD32b): This inhibitory receptor can also bind CRP, potentially blocking activating signals and contributing to the anti-inflammatory effects of CRP in certain contexts.[6][7]
-
Toll-Like Receptor 4 (TLR4): Some studies suggest that CRP can activate the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines.[8]
Quantitative Data on CRP-Receptor Interactions and Cellular Responses
The following tables summarize key quantitative data related to CRP signaling in inflammatory cells.
| Interaction | Cell Type | Affinity (KD) | Effective CRP Concentration | Reference |
| CRP - FcγRI | Transfected COS-7 cells | 0.81 x 10-9 M | N/A | [1] |
| CRP - FcγRIIa | Transfected COS-7 cells | 6.6 x 10-8 M (7.6 µg/ml) | N/A | [3] |
| Phosphorylation of FcγRIIa, Syk, PLCγ2 | Granulocytic HL-60 cells | N/A | 10-200 µg/ml | |
| Cytokine (TNF, IL-1β, IL-6, IL-23) Production | Human Monocytes | N/A | ≥ 5 µg/ml | [9][10] |
| Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) | Human Coronary Artery Endothelial Cells | N/A | ≥ 5 µg/ml | [11] |
| Inhibition of eNOS | Human Aortic Endothelial Cells | N/A | N/A |
Signaling Pathways in Specific Inflammatory Cells
Monocytes and Macrophages
In monocytes and macrophages, CRP binding to FcγRI and FcγRIIa initiates a cascade of intracellular events leading to phagocytosis and cytokine production. Upon CRP engagement, FcγRIIa, which contains an immunoreceptor tyrosine-based activation motif (ITAM), becomes phosphorylated.[5] This triggers the recruitment and activation of spleen tyrosine kinase (Syk).[5] Activated Syk then phosphorylates and activates downstream effectors such as phospholipase C gamma 2 (PLCγ2) and phosphatidylinositol 3-kinase (PI3K).[5] These events culminate in calcium mobilization and the activation of transcription factors like NF-κB, which is a master regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[12][13] Furthermore, CRP can polarize macrophages towards a pro-inflammatory M1 phenotype.[12]
Neutrophils
Similar to monocytes, CRP signaling in neutrophils is primarily mediated by FcγRIIa.[3][5] The binding of CRP to FcγRIIa leads to the phosphorylation of the receptor's ITAM domain, followed by the activation of Syk.[5] This initiates a signaling cascade involving PLCγ2 and PI3K, resulting in increased intracellular calcium levels.[5] These signaling events are crucial for CRP-mediated phagocytosis of opsonized particles.[14] Interestingly, monomeric CRP (mCRP) has been shown to induce the formation of neutrophil extracellular traps (NETs) through a pathway involving NADPH oxidase activation and p38 MAPK signaling.[15] CRP has also been reported to induce the production of IL-8, a potent neutrophil chemoattractant.[16]
Endothelial Cells
CRP exerts significant pro-inflammatory and pro-atherogenic effects on endothelial cells. It can upregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), facilitating the recruitment of leukocytes to the vessel wall.[11] This process is often mediated through the activation of the NF-κB signaling pathway.[17] Additionally, CRP has been shown to decrease the expression and bioactivity of endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health, leading to endothelial dysfunction.[18] CRP can also induce the expression of complement-inhibitory factors like CD46 and CD59 on endothelial cells.[19]
Experimental Protocols
Co-Immunoprecipitation to Identify CRP-Receptor Interaction
Objective: To demonstrate the physical interaction between CRP and its receptors (e.g., FcγRIIa) on the cell surface.
Methodology:
-
Cell Lysis: Lyse inflammatory cells (e.g., THP-1 monocytes) expressing the receptor of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the receptor (e.g., anti-FcγRIIa) or an isotype control antibody overnight at 4°C.
-
Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against CRP to detect the co-precipitated protein. A band corresponding to the molecular weight of CRP in the anti-FcγRIIa immunoprecipitate (but not in the isotype control) indicates an interaction.
Western Blotting for Detection of Phosphorylated Signaling Proteins
Objective: To assess the activation of downstream signaling molecules (e.g., Syk, ERK1/2) upon CRP stimulation.
Methodology:
-
Cell Stimulation: Treat inflammatory cells with CRP at various concentrations and for different time points. Include an unstimulated control.
-
Cell Lysis: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein.
Phagocytosis Assay
Objective: To quantify the effect of CRP on the phagocytic capacity of inflammatory cells.
Methodology:
-
Opsonization: Opsonize target particles (e.g., fluorescently labeled beads or bacteria) with CRP by incubating them together in a suitable buffer.
-
Cell Incubation: Add the CRP-opsonized particles to a culture of phagocytic cells (e.g., neutrophils or macrophages). Include controls with non-opsonized particles and particles opsonized with a control protein (e.g., albumin).
-
Phagocytosis: Allow phagocytosis to proceed for a defined period at 37°C.
-
Quenching/Washing: Stop the phagocytosis by placing the cells on ice. For adherent cells, wash away non-ingested particles. For suspension cells, use a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Quantification: Analyze the uptake of fluorescent particles by the cells using flow cytometry or fluorescence microscopy. The mean fluorescence intensity of the cells is proportional to the amount of phagocytosed material.
Conclusion
C-Reactive Protein is a multifaceted molecule that actively shapes the inflammatory response through its interaction with receptors on various immune and vascular cells. The signaling pathways initiated by CRP, predominantly through Fcγ receptors, lead to a wide range of cellular responses that can be both pro- and anti-inflammatory depending on the context and cell type. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting CRP-mediated inflammation in a host of diseases, from cardiovascular disorders to autoimmune conditions. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CRP signaling and to design experiments that will further elucidate its role in health and disease.
References
- 1. C-reactive protein-mediated phagocytosis and phospholipase D signalling through the high-affinity receptor for immunoglobulin G (FcγRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Major Receptor for C-Reactive Protein on Leukocytes Is Fcγ Receptor II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-reactive protein binding to FcγRIIa on human monocytes and neutrophils is allele-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-reactive protein induces signaling through Fc gamma RIIa on HL-60 granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-reactive protein: ligands, receptors and role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C-reactive protein promotes inflammation through TLR4/NF-κB/TGF-β pathway in HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Reactive Protein Controls IL-23 Production by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of inflammatory cytokine release from cultured human monocytes by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. CRP Polarizes Human Macrophages to a M1 Phenotype and Inhibits Transformation to the M2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking of CD32 induces maturation of human monocyte-derived dendritic cells via NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRP Enhances the Innate Killing Mechanisms Phagocytosis and ROS Formation in a Conformation and Complement-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A conformational change of C-reactive protein drives neutrophil extracellular trap formation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutrophil responses to CRP are not dependent on polymorphism of human FcγRIIA (R131H) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C-reactive protein exerts angiogenic effects on vascular endothelial cells and modulates associated signalling pathways and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human C-Reactive Protein Induces Endothelial Dysfunction and Uncoupling of eNOS In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
The Modulatory Role of C-Reactive Protein Fragment (77-82) on Neutrophil and Monocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the C-reactive protein (CRP) peptide fragment 77-82 and receptors on neutrophils and monocytes. It summarizes key quantitative data, offers detailed experimental methodologies, and visualizes complex biological pathways and workflows to support further research and therapeutic development in the field of inflammation and immunology.
Executive Summary
C-reactive protein (CRP) is a well-established inflammatory marker. Upon proteolytic cleavage at sites of inflammation, various CRP fragments are generated, including the peptide corresponding to amino acids 77-82. This fragment has been shown to possess distinct biological activities, primarily modulating the functions of key innate immune cells: neutrophils and monocytes. Unlike the parent molecule, which can have both pro- and anti-inflammatory effects, the 77-82 fragment appears to predominantly exert inhibitory effects on certain neutrophil functions. This guide delves into the specifics of these interactions, providing a foundational resource for researchers exploring the therapeutic potential of this peptide.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of CRP fragment (77-82) on neutrophil and monocyte functions. It is important to note that while the inhibitory effects of this peptide are documented, specific binding affinities (Kd values) to neutrophil and monocyte receptors are not extensively reported in the current literature.
Table 1: Effects of CRP Fragment (77-82) on Neutrophil Functions
| Functional Assay | Cell Type | Peptide Concentration | Observed Effect | Citation |
| Superoxide Production | Human Neutrophils | 50 µM | Significant inhibition of superoxide production from activated neutrophils.[1][2][3] | |
| Chemotaxis | Human Neutrophils | 50 µM | Inhibition of neutrophil chemotaxis.[1][4] | |
| L-selectin Shedding | Human Neutrophils | Not specified | No significant effect on L-selectin shedding.[5] | |
| sIL-6R Production | Human Neutrophils | Not specified | Little to no effect on soluble IL-6 receptor production.[6] | |
| Apoptosis | Human Neutrophils | Not specified | Failed to affect neutrophil apoptosis. |
Table 2: Interaction of CRP and its Isoforms with Neutrophil and Monocyte Receptors
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Citation |
| Pentameric CRP (pCRP) | FcγRI (CD64) | Monocytes/Neutrophils | Low Affinity | [7] |
| Pentameric CRP (pCRP) | FcγRIIa (CD32) | Monocytes/Neutrophils | High Affinity | [7] |
| Monomeric CRP (mCRP) | FcγRIIIb (CD16) | Neutrophils | Binds to low-affinity IgG FcγRIIIb.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of CRP (77-82) with neutrophils and monocytes.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from standard Boyden chamber assay procedures to assess the effect of CRP (77-82) on neutrophil migration.[8]
Materials:
-
Human neutrophils isolated from healthy donors.
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP).
-
CRP fragment (77-82) peptide.
-
Boyden chamber apparatus with 5.0 µm pore size polycarbonate membranes.
-
Incubator (37°C, 5% CO2).
-
Cell viability assay kit (e.g., CellTiter-Glo®).
-
Plate reader for luminescence.
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
In separate wells, add the chemoattractant mixed with different concentrations of CRP (77-82) to test for inhibitory effects. Include a negative control with medium only.
-
Place the porous membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent cell viability assay.
-
Measure luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (77-82) compared to the chemoattractant-only control.
Superoxide Production Assay (Cytochrome c Reduction)
This protocol measures the production of superoxide anions by neutrophils upon stimulation and the inhibitory effect of CRP (77-82).[9][10][11]
Materials:
-
Isolated human neutrophils.
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or fMLP).
-
CRP fragment (77-82) peptide.
-
Cytochrome c from horse heart.
-
Superoxide dismutase (SOD) as a control.
-
Dual-beam spectrophotometer.
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., Krebs-Ringer phosphate buffer with glucose) at a concentration of 1 x 10^7 cells/mL.
-
Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing buffer, cytochrome c (e.g., 100 µM), and neutrophils (final concentration ~5 x 10^5 cells/mL).
-
For test samples, pre-incubate the neutrophils with various concentrations of CRP (77-82) for 10-15 minutes before adding to the cuvette.
-
Prepare a control cuvette with SOD to confirm that the reduction of cytochrome c is superoxide-dependent.
-
-
Stimulation: Initiate the reaction by adding a stimulant (e.g., PMA) to the cuvette.
-
Measurement: Immediately place the cuvette in a dual-beam spectrophotometer and measure the change in absorbance at 550 nm over time (typically 5-15 minutes) at 37°C.
-
Data Analysis: Calculate the rate of superoxide production by using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹). Express the results as nanomoles of superoxide produced per 10^6 cells per minute. Determine the percentage of inhibition by CRP (77-82).
Monocyte Phagocytosis Assay (Flow Cytometry)
This protocol details a flow cytometry-based method to assess the effect of CRP (77-82) on the phagocytic capacity of monocytes.[12]
Materials:
-
Isolated human monocytes or whole blood.
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads).
-
CRP fragment (77-82) peptide.
-
Quenching solution (e.g., Trypan Blue) to differentiate between attached and internalized particles.
-
Fixation solution (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate monocytes using density gradient centrifugation or use heparinized whole blood.
-
Opsonization and Treatment:
-
Pre-incubate fluorescently labeled particles with or without CRP (77-82) at various concentrations in a buffer containing Ca²⁺.
-
-
Phagocytosis:
-
Add the opsonized particles to the monocyte suspension.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for phagocytosis. A parallel incubation at 4°C serves as a negative control where phagocytosis is inhibited.
-
-
Quenching and Staining:
-
Stop the phagocytosis by adding ice-cold buffer.
-
Add a quenching agent like Trypan Blue to extinguish the fluorescence of non-internalized particles.
-
Wash the cells to remove excess particles and quenching agent.
-
(Optional) Stain for monocyte-specific surface markers (e.g., CD14) using a fluorescently labeled antibody with a different fluorochrome.
-
-
Fixation and Acquisition: Fix the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the percentage of fluorescently positive monocytes (phagocytosing cells) and the mean fluorescence intensity (indicative of the number of particles per cell). Compare the results between untreated and CRP (77-82)-treated samples.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the interaction of CRP (77-82) with neutrophils and monocytes.
Caption: Workflow for Neutrophil Chemotaxis Assay.
Caption: Proposed Inhibitory Signaling of CRP (77-82).
Caption: Monocyte Phagocytosis Assay Workflow.
Conclusion and Future Directions
The C-reactive protein fragment 77-82 demonstrates clear inhibitory effects on key neutrophil functions, namely superoxide production and chemotaxis. These findings suggest a potential role for this peptide in downregulating excessive inflammation. However, a significant gap in the current understanding is the precise molecular interactions at the cell surface. Future research should focus on:
-
Receptor Identification: Elucidating the specific receptor(s) on neutrophils and monocytes to which CRP (77-82) binds.
-
Binding Kinetics: Quantifying the binding affinity (Kd) and kinetics of the peptide-receptor interaction.
-
In Vivo Studies: Evaluating the therapeutic potential of CRP (77-82) in animal models of inflammatory diseases.
-
Structure-Activity Relationship: Investigating which residues within the 77-82 sequence are critical for its biological activity to inform the design of more potent and stable synthetic analogues.
A deeper understanding of these aspects will be crucial for translating the observed in vitro effects into tangible therapeutic strategies for a range of inflammatory disorders.
References
- 1. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. criver.com [criver.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Granulocyte and Monocyte Phagocytosis and Oxidative Burst Activity in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Properties of C-Reactive Protein Fragment (77-82)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is a cardinal acute-phase reactant synthesized predominantly by hepatocytes in response to pro-inflammatory cytokines like IL-6.[1][2][3] It is widely utilized as a clinical biomarker for inflammation, infection, and tissue injury.[2][4] Structurally, native CRP exists as a stable homopentameric protein (pCRP).[3] At sites of inflammation, such as on the surface of activated cell membranes, pCRP can undergo a conformational change and dissociate into its monomeric subunits (mCRP).[5][6][7] While mCRP is generally considered to possess pro-inflammatory properties,[2][7] proteolytic cleavage of CRP by enzymes released from neutrophils at inflammatory loci can generate smaller peptide fragments with distinct and often opposing biological activities.[4][8]
This guide focuses on the specific C-Reactive Protein fragment corresponding to amino acid residues 77-82 (H-Val-Gly-Gly-Ser-Glu-Ile-OH).[] Emerging evidence indicates that this hexapeptide, hereafter referred to as CRP(77-82), exhibits potent anti-inflammatory effects, primarily by modulating neutrophil function. This positions it as a molecule of interest for therapeutic development in inflammatory diseases.[4][][10]
Core Anti-Inflammatory Mechanism: Inhibition of Neutrophil Recruitment
The principal anti-inflammatory action of CRP(77-82) is the targeted inhibition of neutrophil recruitment to sites of inflammation. This is a critical control point in the inflammatory cascade, as the excessive infiltration and activation of neutrophils can lead to significant tissue damage. The peptide's mechanism is multifaceted, involving the disruption of several key steps in the neutrophil trafficking process.
-
Inhibition of Chemotaxis: CRP(77-82) has been demonstrated to inhibit the directed migration of neutrophils in response to a range of potent chemoattractants, including complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and N-formylmethionyl-leucyl-phenylalanine (FMLP).[4][][10] By blocking this chemotactic response, the peptide effectively reduces the accumulation of neutrophils at the inflammatory focus.
-
Attenuation of Endothelial Adhesion: A crucial step in neutrophil extravasation is their adhesion to the vascular endothelium. CRP(77-82) markedly attenuates the attachment of human neutrophils to cultured, LPS-activated human coronary artery and pulmonary microvascular endothelial cells.[] This suggests an interference with the adhesion molecules or signaling pathways that govern this interaction.
-
Reduction of Tissue Influx and Vascular Leakage: The functional consequence of inhibiting chemotaxis and adhesion is a significant reduction in neutrophil influx into inflamed tissues. In animal models of FMLP-induced lung inflammation, CRP(77-82) diminishes both the influx of neutrophils into the alveoli and the associated protein leakage that signals a loss of vascular integrity.[][10]
It is noteworthy that the bioactivity of CRP fragments is highly sequence-specific. For example, while CRP(77-82) is inhibitory, other fragments like (174-185) and (201-206) can stimulate the production of the soluble IL-6 receptor (sIL-6R) from neutrophils, a pro-inflammatory event which CRP(77-82) does not influence.[11][12]
Quantitative Efficacy Data
The following table summarizes the key quantitative data reported for the anti-inflammatory effects of CRP(77-82). These values provide a benchmark for its potency in in vitro and in vivo models.
| Parameter | Experimental System | Target Cells/Tissue | Stimulus | Efficacy | Citation |
| IC₅₀ | In Vitro Adhesion Assay | Human Neutrophils & HCAEC¹ | LPS | ~20 µg/mL | [] |
| IC₅₀ | In Vitro Adhesion Assay | Human Neutrophils & HPMEC² | LPS | ~22 µg/mL | [] |
| Neutrophil Influx | In Vivo Mouse Model | Lung Alveoli | FMLP | 93% Inhibition³ | [] |
| Protein Leakage | In Vivo Mouse Model | Lung Alveoli | FMLP | 55% Inhibition³ | [] |
¹ HCAEC: Human Coronary Artery Endothelial Cells ² HPMEC: Human Pulmonary Microvascular Endothelial Cells ³ Inhibition level was similar to that of native rabbit CRP, but required an approximately 10-fold higher concentration of the peptide by weight.[]
Signaling Pathways
The precise receptor and downstream signaling cascade for CRP(77-82) remains an area of active investigation. However, evidence points towards a potential role in modulating cell survival pathways, though the literature contains conflicting reports.
One source indicates that CRP(77-82) can evoke a transient activation of the Extracellular Signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[] This cascade is known to culminate in the inhibition of caspase-3, a key executioner enzyme in the apoptotic process, thereby delaying apoptosis.[] Conversely, other studies report that CRP(77-82), unlike monomeric CRP, fails to affect neutrophil apoptosis.[6][13]
Given this discrepancy, further research is required for definitive clarification. Below are two diagrams: the first illustrates the proposed, albeit debated, anti-apoptotic pathway, and the second depicts the well-supported functional outcome of CRP(77-82) on neutrophil recruitment.
Key Experimental Protocols
Reproducible experimental methods are fundamental to validating the therapeutic potential of CRP(77-82). The following sections detail standardized protocols for assessing its anti-inflammatory activity.
Protocol: In Vitro Neutrophil-Endothelial Adhesion Assay
This assay quantifies the ability of CRP(77-82) to prevent neutrophil adhesion to an activated endothelial monolayer, a key event in inflammatory cell trafficking.
1. Cell Preparation:
- Endothelial Cells: Culture Human Coronary Artery Endothelial Cells (HCAEC) or Human Pulmonary Microvascular Endothelial Cells (HPMEC) to confluence in 96-well plates using appropriate endothelial growth medium.
- Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend purified neutrophils in a suitable buffer (e.g., HBSS).
- Neutrophil Labeling: Incubate isolated neutrophils with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Wash cells to remove excess dye.
2. Assay Procedure:
- Endothelial Activation: Treat the confluent endothelial cell monolayer with an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 4-6 hours to induce the expression of adhesion molecules. Wash plates to remove LPS.
- Peptide Incubation: Pre-incubate the fluorescently labeled neutrophils with various concentrations of CRP(77-82) (e.g., 0.1 to 100 µg/mL) or vehicle control for 30 minutes at 37°C.
- Co-culture: Add the pre-incubated neutrophils to the washed, LPS-activated endothelial monolayer.
- Adhesion Incubation: Incubate the co-culture for 30-60 minutes at 37°C to allow for adhesion.
- Washing: Gently wash the wells multiple times with pre-warmed buffer to remove non-adherent neutrophils.
3. Quantification:
- Read the plate using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
- Calculate the percentage of adhesion relative to the vehicle-treated control.
- Plot the data and determine the IC₅₀ value, which is the concentration of CRP(77-82) that inhibits 50% of neutrophil adhesion.
A[label="1. Culture Endothelial Cells\nto Confluence (96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Isolate & Label\nHuman Neutrophils (Calcein-AM)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Activate Endothelial Cells\nwith LPS (4-6h)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Pre-incubate Labeled Neutrophils\nwith CRP(77-82) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="5. Add Neutrophils to Endothelial\nMonolayer and Incubate (30-60 min)", fillcolor="#FFFFFF", fontcolor="#202124"];
F [label="6. Wash to Remove\nNon-adherent Cells", fillcolor="#FFFFFF", fontcolor="#202124"];
G [label="7. Quantify Adhesion via\nFluorescence Plate Reader", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="8. Calculate % Inhibition & IC50", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> C;
B -> D;
C -> E;
D -> E;
E -> F -> G -> H;
caption[label="Fig. 3: Workflow for the In Vitro Neutrophil-Endothelial Adhesion Assay.", shape=plaintext, fontsize=9, fontcolor="#202124"];
}
Protocol: In Vivo FMLP-Induced Lung Inflammation Model
This murine model assesses the efficacy of CRP(77-82) in a physiological context of acute lung injury.
1. Animal Handling:
- Use an appropriate mouse strain (e.g., C57BL/6), acclimatized to laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
- Group 1: Negative Control (Vehicle only)
- Group 2: Positive Control (FMLP + Vehicle)
- Group 3: Treatment Group (FMLP + CRP(77-82))
3. Procedure:
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Instill the inflammatory stimulus, FMLP (in sterile saline), or saline alone intratracheally to induce lung inflammation.
- Administer CRP(77-82) or vehicle control through an appropriate route (e.g., intravenous or intraperitoneal injection) at a pre-determined time point relative to FMLP instillation.
- At a specified time post-inflammation (e.g., 4-24 hours), euthanize the mice.
4. Sample Collection and Analysis:
- Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and flushing the lungs with a fixed volume of sterile PBS.
- Collect the BAL fluid and centrifuge to separate cells from the supernatant.
- Cell Count: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare a cytospin slide, stain with Diff-Quik, and perform a differential count to determine the number of neutrophils.
- Protein Leakage: Measure the total protein concentration in the BAL fluid supernatant using a standard protein assay (e.g., BCA or Bradford assay) as an indicator of vascular permeability.
5. Data Analysis:
- Compare the neutrophil counts and protein concentrations between the treatment and positive control groups to determine the percentage of inhibition.
Conclusion and Future Directions
The C-Reactive Protein fragment (77-82) is a specific peptide with well-documented anti-inflammatory properties centered on the inhibition of neutrophil chemotaxis and adhesion to activated endothelium. Quantitative data from both in vitro and in vivo models support its potential as a therapeutic agent for mitigating the tissue damage associated with excessive neutrophil infiltration in acute inflammatory conditions.
While its functional effects are clear, the precise molecular mechanisms, including receptor binding and intracellular signaling, require further elucidation. The conflicting reports regarding its influence on neutrophil apoptosis highlight a key area for future investigation. Elucidating these pathways will be critical for the rational design of peptidomimetics or small molecules that harness the therapeutic potential of this endogenous anti-inflammatory peptide. Further studies should also focus on its pharmacokinetic profile and efficacy in a broader range of chronic inflammatory disease models.
References
- 1. C-Reactive Protein (CRP) 77-82 acetate | TargetMol [targetmol.com]
- 2. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-reactive protein - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Structural and Functional Analysis of the CRP (77-82) Peptide VGGSEI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the C-Reactive Protein (CRP) derived peptide fragment (77-82), with the amino acid sequence Val-Gly-Gly-Ser-Glu-Ile (VGGSEI). While experimental structural data for VGGSEI remains to be elucidated, this document synthesizes the available functional data, outlines relevant experimental protocols, and discusses computational approaches for structural prediction. The VGGSEI peptide has been identified as a modulator of neutrophil function, exhibiting inhibitory effects on superoxide production and chemotaxis, while being inactive in other neutrophil-related pathways such as sIL-6R production and L-selectin shedding. This guide serves as a core resource for researchers investigating the therapeutic potential and biological role of CRP-derived peptides.
Introduction
C-Reactive Protein (CRP) is a pentameric acute-phase protein and a well-established biomarker of inflammation.[1] Proteolytic cleavage of CRP can generate smaller peptide fragments with distinct biological activities. The hexapeptide VGGSEI corresponds to amino acids 77-82 of the human CRP sequence.[2] This peptide has been shown to interfere with the membrane-associated oxidative metabolism in human neutrophils, suggesting a role in modulating inflammatory responses.[2] Specifically, it has been demonstrated to inhibit superoxide production and chemotaxis in these immune cells.[3] Understanding the structure-function relationship of VGGSEI is crucial for the development of novel anti-inflammatory therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of the VGGSEI peptide is presented in Table 1.
| Property | Value | Reference |
| Sequence | Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) | [2] |
| Molecular Formula | C₂₃H₄₀N₆O₁₀ | [2] |
| Molecular Weight | 560.61 g/mol | [2][4] |
| CAS Registry Number | 130349-01-8 | [2] |
Functional Activity
The primary biological activities of the VGGSEI peptide have been characterized in human neutrophils. The available quantitative data from functional assays are summarized in Table 2.
| Functional Assay | Target Cell | Concentration | Observed Effect | Reference |
| Superoxide Production | Activated Human Neutrophils | 50 µM | Significant inhibition | [3][5] |
| Chemotaxis | Human Neutrophils | 50 µM | Significant inhibition | [3][5] |
| sIL-6R Production | Human Neutrophils | Not specified | Little to no effect | [6] |
| L-Selectin Expression | Human Neutrophils | Not specified | No effect | [7] |
Structural Analysis (Prospective)
To date, no experimental structural data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or circular dichroism has been published for the VGGSEI peptide. In the absence of empirical data, computational methods provide a valuable approach for predicting the conformational landscape of this peptide.
Computational Structure Prediction Methods
-
De Novo Prediction: Servers like PEP-FOLD utilize a structural alphabet to predict peptide conformations from the amino acid sequence.[8] This method can generate a series of models that can be clustered to identify the most probable structures.
-
Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational space of VGGSEI in an aqueous environment. This approach provides insights into the peptide's flexibility, potential for intramolecular hydrogen bonding, and overall solution structure.
-
Template-Based Modeling: If homologous peptide sequences with known structures are available, template-based docking methods can be used to predict the structure of VGGSEI, particularly when it is in complex with a target protein.[9][10]
A prospective workflow for the computational analysis of the VGGSEI peptide is depicted below.
Caption: Computational workflow for VGGSEI structure prediction.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and functional characterization of the VGGSEI peptide.
Peptide Synthesis and Purification
The VGGSEI peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Resin Selection and Swelling: For a C-terminal carboxyl group, Wang resin is a suitable choice. The resin is swelled in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[1][11]
-
First Amino Acid Coupling: The C-terminal amino acid (Isoleucine) with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a base, typically a solution of 20% piperidine in DMF, to expose the free amine for the next coupling step.[1]
-
Sequential Coupling: The subsequent Fmoc-protected amino acids (Glu, Ser, Gly, Gly, Val) are sequentially coupled to the growing peptide chain using a coupling agent (e.g., HBTU, HATU).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Precipitation and Lyophilization: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
The workflow for solid-phase peptide synthesis is illustrated in the following diagram.
Caption: SPPS workflow for VGGSEI synthesis.
-
Column: A C18 reversed-phase column is typically used for peptide purification.[4]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: The crude peptide is dissolved in Solvent A and loaded onto the column. A linear gradient of increasing Solvent B is used to elute the peptide.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.
Neutrophil Functional Assays
This assay measures the production of superoxide anions by neutrophils, a key component of their antimicrobial activity.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Peptide Incubation: Neutrophils are pre-incubated with VGGSEI (e.g., at 50 µM) or a vehicle control for a specified time.
-
Stimulation: Neutrophils are stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan to induce superoxide production.
-
Detection: Superoxide production can be measured by the reduction of cytochrome c or by using fluorescent probes like dihydroethidium (DHE) or luminol-based chemiluminescence.
-
Data Analysis: The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer. The inhibitory effect of VGGSEI is calculated relative to the vehicle control.
The workflow for the neutrophil superoxide production assay is outlined below.
Caption: Workflow for neutrophil superoxide production assay.
This assay assesses the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multiwell chemotaxis chamber with a porous membrane (e.g., 3-5 µm pores) is used.
-
Assay: The lower chamber is filled with a chemoattractant (e.g., fMLP) with or without the VGGSEI peptide. The neutrophil suspension is added to the upper chamber.
-
Incubation: The chamber is incubated to allow neutrophil migration through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber or on the underside of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells in the presence of VGGSEI is compared to the control to determine the inhibitory effect.
Signaling Pathways and Logical Relationships
The VGGSEI peptide has been shown to modulate specific neutrophil functions. The following diagram illustrates the known interactions and lack thereof with key neutrophil signaling pathways.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Neutrophil lysosomal degradation of human CRP: CRP-derived peptides modulate neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cell attachment peptide from human C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudo-inhibitors of neutrophil superoxide production: evidence that soybean-derived polypeptides are superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncompetitive inhibition of superoxide generation by a synthetic peptide corresponding to a predicted NADPH binding site in gp91-phox, a component of the phagocyte respiratory oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide inhibition of neutrophil-mediated injury after in vivo challenge with supernatant of Pseudomonas aeruginosa and immune-complexes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic peptides corresponding to various hydrophilic regions of the large subunit of cytochrome b558 inhibit superoxide generation in a cell-free system from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of stimulus-specific neutrophil superoxide generation by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of C-Reactive Protein Fragment (77-82) in the Down-regulation of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. However, emerging evidence suggests that CRP and its fragments are not mere indicators but active participants in the inflammatory cascade. This technical guide delves into the specific role of the CRP peptide fragment 77-82 (CRP(77-82)) in down-regulating inflammatory responses. While native pentameric CRP (pCRP) and monomeric CRP (mCRP) exhibit complex and sometimes opposing effects on inflammation, specific peptides derived from CRP, including CRP(77-82), have demonstrated direct anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of CRP(77-82)'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of CRP(77-82)'s potential as a therapeutic agent for inflammatory diseases.
Introduction to C-Reactive Protein and its Fragments
C-Reactive Protein (CRP) is an acute-phase reactant primarily synthesized by the liver in response to pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1] Structurally, it is a pentameric protein (pCRP) that can dissociate into a monomeric form (mCRP) at sites of inflammation.[2][3] While pCRP is generally considered to have anti-inflammatory and opsonizing functions, mCRP is often associated with pro-inflammatory activities.[2][4]
Beyond these two forms, enzymatic cleavage of CRP by proteases released from neutrophils at inflammatory sites generates smaller peptide fragments that possess distinct biological activities.[5][6][7][8] Among these, the peptide corresponding to amino acid residues 77-82 of the parent CRP molecule has garnered significant interest for its potential to down-regulate inflammation.[5][6][9] This guide focuses specifically on the anti-inflammatory role of the CRP(77-82) peptide.
Quantitative Data on the Anti-inflammatory Effects of CRP and its Fragments
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of CRP and its fragments on inflammatory processes.
| In Vitro Assays | Test Substance | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Neutrophil Adhesion | Native CRP | Human Neutrophils & HCAEC | Adhesion to LPS-activated endothelial cells | Inhibition of Neutrophil Attachment | IC50: 20 µg/ml | [9][10] |
| Neutrophil Adhesion | Native CRP | Human Neutrophils & HPMVEC | Adhesion to LPS-activated endothelial cells | Inhibition of Neutrophil Attachment | IC50: 22 µg/ml | [9][10] |
| L-Selectin Shedding | CRP peptides 174-185 & 201-206 | Human Neutrophils | Flow Cytometry | Reduction in L-selectin expression | Weaker effect than native CRP | [10] |
| L-Selectin Shedding | CRP peptide 77-82 | Human Neutrophils | Flow Cytometry | Reduction in L-selectin expression | No effect | [10] |
| IL-6R Shedding | Native CRP | Human Neutrophils | ELISA | Increased sIL-6R production | Maximal release at 50 µg/ml | [2][4] |
| IL-6R Shedding | CRP peptides 174-185 & 201-206 | Human Neutrophils | ELISA | Increased sIL-6R production | Dose-dependent increase | [2][4] |
| IL-6R Shedding | CRP peptide 77-82 | Human Neutrophils | ELISA | Increased sIL-6R production | No effect | [2][4] |
| Neutrophil Apoptosis | mCRP | Human Neutrophils | Annexin V Staining | Delayed Apoptosis | 50 µg/ml | [11] |
| Neutrophil Apoptosis | pCRP, CRP(77-82), (174-185), (201-206) | Human Neutrophils | Annexin V Staining | Delayed Apoptosis | No effect | [11] |
| Superoxide Production | CRP peptides 77-82, 83-90, 201-206 | Human Neutrophils | Not specified | Inhibition of Superoxide Production | Significant inhibition at 50 µM | [5][6][7] |
| Neutrophil Chemotaxis | CRP peptides 77-82, 201-206 | Human Neutrophils | Not specified | Inhibition of Chemotaxis | Significant inhibition at 50 µM | [5][6] |
| In Vivo Assays | Test Substance | Animal Model | Assay | Endpoint | Result | Reference |
| Lung Inflammation | CRP peptide 77-82 | Mice with FMLP-induced lung injury | Bronchoalveolar Lavage (BAL) | Neutrophil Influx | Significant reduction (up to 90%) | [9] |
| Lung Inflammation | CRP peptide 77-82 | Mice with FMLP-induced lung injury | Bronchoalveolar Lavage (BAL) | Total Protein Levels | Significant inhibition (up to 55%) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of CRP(77-82)'s anti-inflammatory effects.
In Vitro Neutrophil Adhesion Assay
Objective: To determine the effect of CRP and its peptides on neutrophil adhesion to activated endothelial cells.
Methodology:
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAEC) or Human Pulmonary Microvascular Endothelial Cells (HPMVEC) are cultured to confluence in appropriate media.
-
Activation of Endothelial Cells: Endothelial cell monolayers are activated with Lipopolysaccharide (LPS) to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[12]
-
Treatment: Isolated neutrophils are pre-incubated with varying concentrations of native CRP or CRP peptides (e.g., 77-82, 174-185, 201-206) for a specified time.
-
Adhesion Assay: The treated neutrophils are then added to the washed, LPS-activated endothelial cell monolayers and incubated.
-
Quantification: Non-adherent neutrophils are removed by gentle washing. The number of adherent neutrophils is quantified, often by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Data Analysis: The percentage of inhibition of neutrophil adhesion is calculated relative to a control group treated with vehicle. IC50 values are determined from dose-response curves.
L-Selectin Shedding Assay
Objective: To assess the ability of CRP and its peptides to induce the shedding of L-selectin (CD62L) from the surface of neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated as described in section 3.1.
-
Treatment: Neutrophils are incubated with native CRP or CRP peptides at various concentrations and for different time points.
-
Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for L-selectin (e.g., FITC-anti-human CD62L).[13]
-
Flow Cytometry: The expression of L-selectin on the neutrophil surface is quantified using a flow cytometer. A reduction in mean fluorescence intensity indicates shedding of L-selectin.[13][14][15][16][17]
-
Measurement of Soluble L-Selectin: The cell-free supernatant can be collected to measure the concentration of soluble L-selectin using an ELISA kit to confirm that the loss of surface expression is due to shedding.
In Vivo Mouse Model of FMLP-Induced Lung Inflammation
Objective: To evaluate the anti-inflammatory effects of CRP peptides in an in vivo model of acute lung injury.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[18][19][20][21][22]
-
Treatment: Mice are injected, often via the retro-orbital plexus, with CRP peptide 77-82 or a vehicle control.
-
Induction of Inflammation: After a predetermined time, lung inflammation is induced by intratracheal instillation of N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent neutrophil chemoattractant.[18]
-
Bronchoalveolar Lavage (BAL): At a specified time point after fMLP instillation, mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a sterile saline solution through the trachea.[1][3][19][23][24][25]
-
Analysis of BAL Fluid:
-
Cell Count: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to quantify the number of neutrophils.
-
Protein Concentration: The total protein concentration in the cell-free BAL fluid is measured as an indicator of alveolar-capillary barrier permeability.
-
-
Data Analysis: The reduction in neutrophil influx and total protein levels in the BAL fluid of peptide-treated mice is compared to the vehicle-treated control group.
Western Blot Analysis for ERK and PI3K/Akt Activation
Objective: To investigate the signaling pathways activated by CRP fragments in neutrophils.
Methodology:
-
Neutrophil Isolation and Treatment: Human neutrophils are isolated and treated with the CRP fragment of interest (e.g., mCRP) for various time points.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26][27]
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against total ERK and total Akt.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of mCRP-Induced Neutrophil Survival
Caption: Signaling cascade initiated by mCRP binding to CD16 on neutrophils, leading to delayed apoptosis.
Experimental Workflow for In Vivo Lung Inflammation Model
Caption: Step-by-step workflow for the in vivo mouse model of FMLP-induced lung inflammation.
Logical Relationship of CRP Fragments on Neutrophil Functions
Caption: Differential effects of various CRP forms and fragments on key neutrophil functions.
Discussion and Future Directions
The available evidence strongly suggests that the CRP fragment 77-82 possesses direct anti-inflammatory properties, primarily through the inhibition of neutrophil chemotaxis and superoxide production.[5][6][7] This is in stark contrast to monomeric CRP, which appears to promote neutrophil survival via the ERK and PI3K/Akt signaling pathways, and other CRP peptides (174-185 and 201-206) that induce the shedding of L-selectin and IL-6R.[2][4][10][11]
The distinct actions of these different forms of CRP highlight the complexity of its role in inflammation. While CRP has long been used as a diagnostic marker, a deeper understanding of the structure-function relationships of its various isoforms and fragments is crucial for the development of novel therapeutic strategies.
Future research should focus on several key areas:
-
Receptor Identification: The specific receptor(s) for CRP(77-82) on neutrophils and other immune cells remain to be elucidated. Identifying these receptors will be a critical step in understanding its precise mechanism of action.
-
In-depth Signaling Studies: While the downstream effects of CRP(77-82) on neutrophil function are becoming clearer, the initial signaling events following receptor binding are largely unknown.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the stability, bioavailability, and in vivo efficacy of CRP(77-82) in various preclinical models of inflammatory diseases.
-
Structure-Activity Relationship Studies: Modification of the CRP(77-82) peptide sequence could lead to the development of more potent and stable anti-inflammatory agents.
Conclusion
The C-Reactive Protein fragment 77-82 represents a promising candidate for the development of novel anti-inflammatory therapeutics. Its ability to selectively inhibit key pro-inflammatory functions of neutrophils without affecting other cellular processes, such as apoptosis, suggests a favorable therapeutic window. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of CRP(77-82) and related peptides. A thorough understanding of its mechanism of action will be paramount in translating this promising research into clinically effective treatments for a wide range of inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. CD62L (L-Selectin) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass | PLOS One [journals.plos.org]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Selectin Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Shedding of CD62L (L-Selectin) Regulates the Acquisition of Lytic Activity in Human Tumor Reactive T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo models of lung neutrophil activation. Comparison of mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [A mouse model of acute lung inflammation induced by lipopolysaccharide inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A juvenile murine model with chronic lung inflammation induced by repeated intratracheal instillation of lipopolysaccharides: a versatile and replicable model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substance P-induced lung inflammation in mice is mast cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of bronchoalveolar neutrophil extracellular traps and phagocytosis in murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. p38MAPK, ERK and PI3K Signaling Pathways Are Involved in C5a-Primed Neutrophils for ANCA-Mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. p38MAPK, ERK and PI3K Signaling Pathways Are Involved in C5a-Primed Neutrophils for ANCA-Mediated Activation | PLOS One [journals.plos.org]
The Evolutionary Conservation of the CRP (77-82) Amino Acid Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-reactive protein (CRP) is a highly conserved acute-phase reactant playing a pivotal role in the innate immune response.[1][2][3] Its functions are mediated through various structural domains, including the evolutionarily significant amino acid sequence from positions 77 to 82. This technical guide provides an in-depth analysis of the conservation of the CRP (77-82) region, its functional implications, and detailed experimental protocols for its study. The hexapeptide sequence, Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) in humans, resides within the phosphocholine (PCh)-binding site of the CRP molecule.[4][5][6] Beyond its structural role, proteolytic cleavage of CRP at inflammatory sites can release this peptide, which exhibits potent anti-inflammatory properties, including the inhibition of neutrophil superoxide production and chemotaxis.[4][7][] This guide summarizes the cross-species conservation of this sequence, outlines methodologies for investigating its bioactivity, and visualizes its role in inflammatory pathways, offering a critical resource for researchers exploring CRP as a therapeutic target.
Introduction to C-Reactive Protein
C-reactive protein (CRP) is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent ligand binding.[1] Synthesized primarily in the liver in response to pro-inflammatory cytokines like IL-6, its plasma concentration can increase by several hundredfold during inflammation.[2][9][10] This rapid response makes it a classical biomarker for inflammation, infection, and tissue injury.[10] CRP's physiological roles are diverse, including the recognition of pathogens and damaged host cells, activation of the complement system, and modulation of phagocytic cell function.[2][9] The remarkable conservation of CRP throughout evolution, from invertebrates to humans, underscores its fundamental importance in host defense.[3][11][12][13]
The CRP (77-82) Sequence: Function and Conservation
The amino acid sequence spanning residues 77-82 of human CRP is Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) .[4][6] This region is a critical component of the phosphocholine (PCh) binding site, which allows CRP to recognize a broad range of pathogens and damaged cell membranes.[4][5]
Functional Significance
While integral to the structure of native CRP, the 77-82 sequence gains distinct biological functions when cleaved from the parent protein. Neutrophil-derived proteases at sites of inflammation can generate bioactive CRP peptides.[7] The CRP (77-82) peptide has been identified as a significant inhibitor of pro-inflammatory neutrophil functions.[7] Studies have shown that this peptide can:
-
Inhibit superoxide production from activated neutrophils.[7]
-
Block neutrophil chemotaxis in response to stimuli such as C5a, IL-8, and fMLP.[7][]
-
Attenuate the attachment of neutrophils to activated endothelial cells.[]
-
Reduce neutrophil influx and protein leakage in models of acute lung injury.[]
These anti-inflammatory effects suggest a potential feedback mechanism where CRP, an inflammatory mediator, can also generate localized inhibitors of excessive neutrophil activity, thereby mitigating tissue damage.
Data on Evolutionary Conservation
The CRP (77-82) sequence shows a high degree of conservation across mammalian species, highlighting its functional importance. The following table summarizes the sequence alignment for this specific region in several animals.
| Species | Amino Acid Position | Sequence | Conservation with Human Sequence |
| Human (Homo sapiens) | 77-82 | V-G-G-S-E-I | 100% |
| Cow (Bos taurus) | 77-82 | V-G-G-S-E-I | 100% |
| Goat (Capra hircus) | 77-82 | V-G-G-S-E-I | 100% |
| Hamster (Mesocricetus auratus) | 77-82 | V-G-G-S-E-I | 100% |
| Mouse (Mus musculus) | 77-82 | V-G-G-S-E-I | 100% |
| Rat (Rattus norvegicus) | 77-82 | V-G-G-S-E-I | 100% |
Data synthesized from sequence alignments presented in scientific literature.[13][14]
Signaling and Functional Pathways
The function of the CRP (77-82) peptide can be understood through its position within the native protein and its inhibitory role in neutrophil activation pathways.
Caption: Generation of bioactive CRP peptides at an inflammatory site.
The generated CRP (77-82) peptide then acts as an inhibitor of the downstream signaling cascade that leads to neutrophil effector functions like chemotaxis and the oxidative burst.
Caption: Inhibition of neutrophil activation signaling by the CRP (77-82) peptide.
Detailed Experimental Protocols
Investigating the bioactivity of the CRP (77-82) peptide requires specific in vitro assays. The following protocols are summarized from methodologies described in the literature.[7][]
General Experimental Workflow
The overall process involves isolating primary cells, stimulating them in the presence or absence of the test peptide, and measuring a functional endpoint.
Caption: A typical experimental workflow for assessing peptide function.
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils toward a chemoattractant.
-
Peptide Preparation: Synthesize and purify the CRP (77-82) peptide (VGGSEI). Dissolve in a suitable buffer (e.g., HBSS) to create a stock solution.
-
Neutrophil Isolation: Isolate neutrophils from fresh heparinized whole blood using a density gradient medium (e.g., Ficoll-Paque). Resuspend purified neutrophils in buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the CRP (77-82) peptide (e.g., 1-100 µM) or a vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator to allow cell migration.
-
Quantification:
-
Disassemble the chamber and remove the filter.
-
Scrape non-migrated cells from the top surface of the filter.
-
Stain the migrated cells on the bottom surface with a histological stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the percentage inhibition of chemotaxis for each peptide concentration compared to the control.
-
Protocol: Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the release of superoxide anion (O2-), a key component of the neutrophil oxidative burst.
-
Reagent Preparation:
-
Prepare a reaction mixture containing a buffer (e.g., HBSS with Ca2+ and Mg2+), cytochrome c (e.g., 1 mg/mL), and cytochalasin B (e.g., 5 µg/mL) to enhance the response.
-
Prepare CRP (77-82) peptide and chemoattractant (e.g., fMLP) solutions as described above.
-
-
Assay Setup:
-
Isolate and prepare neutrophils as described for the chemotaxis assay.
-
In a 96-well plate, add neutrophils (e.g., 2.5 x 10^5 cells/well).
-
Add various concentrations of the CRP (77-82) peptide or a vehicle control to the wells.
-
Add the reaction mixture containing cytochrome c to all wells.
-
-
Reaction Initiation and Measurement:
-
Add the stimulus (e.g., 1 µM fMLP) to initiate the oxidative burst.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 550 nm kinetically over 10-15 minutes. The reduction of cytochrome c by superoxide anion leads to an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of superoxide production (Vmax) from the linear portion of the kinetic curve.
-
The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Determine the percentage inhibition of superoxide production for each peptide concentration.
-
Conclusion and Future Directions
The CRP (77-82) amino acid sequence is a highly conserved motif that is critical for both the structural integrity of the native protein and the generation of a potent anti-inflammatory peptide. Its ability to inhibit key neutrophil functions marks it as a region of significant interest for the development of novel therapeutics aimed at modulating acute inflammatory responses. Future research should focus on the precise molecular interactions between the VGGSEI peptide and its intracellular targets within the neutrophil signaling cascade. Furthermore, in vivo studies are essential to validate the therapeutic potential of this peptide in models of inflammatory disease, potentially leading to new strategies for controlling excessive inflammation and resultant tissue damage.
References
- 1. C-reactive protein: structure, function, regulation, and role in clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-reactive protein - Wikipedia [en.wikipedia.org]
- 3. C-reactive protein – My perspective on its first half century, 1930-1982 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. proteopedia.org [proteopedia.org]
- 6. C-Reactive Protein (CRP) (77-82) | TargetMol [targetmol.com]
- 7. academic.oup.com [academic.oup.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. assaygenie.com [assaygenie.com]
- 11. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of C-Reactive Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evolution of C-Reactive Protein [frontiersin.org]
An In-depth Technical Guide to the Binding Partners of C-Reactive Protein (77-82)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known binding partners of the C-Reactive Protein (CRP) fragment 77-82. It details the quantitative binding data, experimental methodologies for characterization, and the functional consequences of these interactions, with a particular focus on the implications for inflammatory responses and drug development.
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. Upon inflammation, CRP can be proteolytically cleaved into smaller peptides, which may exert distinct biological activities. One such fragment, CRP (77-82), with the amino acid sequence Val-Gly-Gly-Ser-Glu-Ile, has been shown to modulate key functions of neutrophils, including the inhibition of superoxide production and chemotaxis.[1][2] Understanding the direct molecular interactions of this peptide is crucial for elucidating its mechanism of action and for the potential development of novel anti-inflammatory therapeutics. This guide focuses on the identification and characterization of the binding partners for the CRP (77-82) fragment.
Identified Binding Partner of CRP (77-82): Enolase
Recent research has identified the glycolytic enzyme enolase as a direct intracellular binding partner of the C-Reactive Protein fragment (77-82).[3][4] This interaction has been shown to be central to the inhibitory effects of the peptide on neutrophil function.
Quantitative Binding Data
The interaction between CRP (77-82) and enolase has been characterized by uncompetitive inhibition kinetics.[4] The inhibition constant (Ki) for this interaction has been determined, providing a quantitative measure of the peptide's binding affinity.
| Peptide | Binding Partner | Inhibition Constant (Ki) | Inhibition Type | Reference |
| CRP (77-82) | Enolase | 27 µM | Uncompetitive | [4] |
Table 1: Quantitative Binding Data for CRP (77-82) Interaction with Enolase.
Signaling Pathway and Functional Consequences
The binding of CRP (77-82) to enolase leads to the inhibition of its enzymatic activity. Enolase is a crucial enzyme in the glycolysis pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate. By inhibiting enolase, the CRP (77-82) peptide effectively disrupts glycolysis, leading to a depletion of intracellular ATP.[3][4] This reduction in cellular energy availability has significant downstream consequences for neutrophil function, most notably the inhibition of superoxide generation, a key component of the neutrophil's inflammatory response.[3]
While the precise link between enolase inhibition and the observed inhibition of neutrophil chemotaxis is still under investigation, it is plausible that the depletion of ATP, a primary energy source for cell motility, plays a significant role.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CRP (77-82) and its interaction with enolase.
Enolase Inhibition Assay
This protocol is designed to determine the inhibitory effect of a peptide, such as CRP (77-82), on the enzymatic activity of enolase.
Principle: Enolase activity is measured by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of the product, phosphoenolpyruvate (PEP). The assay is performed in the presence and absence of the inhibitory peptide to determine the extent of inhibition.
Materials:
-
Purified enolase
-
2-phosphoglycerate (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium sulfate (MgSO4)
-
CRP (77-82) peptide
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgSO4, and 2-phosphoglycerate in a quartz cuvette.
-
Add the CRP (77-82) peptide at various concentrations to the experimental cuvettes. A control cuvette without the peptide should also be prepared.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding a standardized amount of purified enolase to each cuvette.
-
Immediately monitor the change in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
To determine the type of inhibition (e.g., uncompetitive), perform the assay at varying substrate concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.
Neutrophil Superoxide Production Assay
This assay measures the production of superoxide anions by neutrophils, a key indicator of their activation state.
Principle: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically. The presence of an inhibitor, such as CRP (77-82), will reduce the rate of cytochrome c reduction.
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
CRP (77-82) peptide
-
Hanks' Balanced Salt Solution (HBSS)
-
Spectrophotometer
Procedure:
-
Isolate human neutrophils from fresh peripheral blood.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophil suspension with various concentrations of the CRP (77-82) peptide for a specified time (e.g., 30 minutes) at 37°C.
-
Add cytochrome c to the cell suspension.
-
Stimulate the neutrophils with PMA.
-
Immediately measure the change in absorbance at 550 nm over time.
-
Calculate the rate of superoxide production based on the rate of cytochrome c reduction.
Neutrophil Chemotaxis Assay
This assay assesses the ability of neutrophils to migrate along a chemotactic gradient and the inhibitory effect of peptides like CRP (77-82).
Principle: A Boyden chamber or a similar microfluidic device is used to create a chemotactic gradient. The number of neutrophils that migrate from the upper chamber to the lower chamber containing a chemoattractant is quantified.
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a polycarbonate membrane (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., fMLP or IL-8)
-
CRP (77-82) peptide
-
Incubator (37°C, 5% CO2)
-
Microscope and staining reagents or a plate reader for quantification
Procedure:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with the CRP (77-82) peptide at various concentrations.
-
Place the chemoattractant solution in the lower chamber of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several microscopic fields. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Novel method for real-time monitoring of ATP release reveals multiple phases of autocrine purinergic signaling during immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Therapeutic Potential of C-Reactive Protein Fragment (77-82): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the therapeutic potential of the C-reactive protein (CRP) fragment spanning amino acid residues 77-82, hereafter referred to as CRP(77-82). This peptide has been identified as a modulator of neutrophil activity, suggesting its potential as an anti-inflammatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Introduction
C-reactive protein (CRP) is a well-established acute-phase reactant and a sensitive biomarker of inflammation.[1][2][3] While the full-length pentameric CRP (pCRP) has diverse and sometimes contradictory roles in inflammation, research has shown that peptides derived from CRP can possess distinct biological activities.[1][2][3][4] Notably, the monomeric form of CRP (mCRP) often exhibits pro-inflammatory properties.[5][6] In contrast, specific peptide fragments of CRP, such as CRP(77-82), have demonstrated anti-inflammatory effects, particularly through the modulation of neutrophil functions.[7][8][9]
Neutrophils are key effector cells in the innate immune response, and their excessive activation can lead to tissue damage. The ability of CRP(77-82) to inhibit critical neutrophil functions like superoxide production and chemotaxis positions it as a molecule of interest for therapeutic development in inflammatory diseases.[8][9] This guide will delve into the core scientific findings that form the basis of our current understanding of CRP(77-82)'s therapeutic potential.
Quantitative Data on the Bioactivity of CRP(77-82)
The following tables summarize the key quantitative data from foundational studies on the effects of CRP(77-82) on neutrophil functions.
Table 1: In Vitro Inhibition of Neutrophil Superoxide Generation by CRP(77-82)
| Concentration (µM) | Pre-incubation Time (minutes) | Inhibition of Superoxide Generation (%) | Reference |
| 50 | 15 | 34 ± 2 | [7] |
| 6.25 | 60 | 12 ± 2 | [7] |
Table 2: In Vitro Inhibition of Neutrophil Chemotaxis by CRP(77-82) and Other Peptides
| Peptide | Concentration (µM) | Effect | Reference |
| CRP(77-82) | 50 | Inhibition of neutrophil chemotaxis | [7][] |
| CRP(201-206) | 50 | Inhibition of neutrophil chemotaxis | [7][] |
| CRP(83-90) | 50 | Inhibition of neutrophil chemotaxis | [] |
Table 3: In Vitro Enzymatic Inhibition by CRP(77-82)
| Enzyme | Inhibition Constant (Ki) (µM) | Type of Inhibition | Reference |
| Enolase | 27 | Uncompetitive | [7] |
Table 4: In Vivo Anti-Inflammatory Effects of CRP(77-82) in a Mouse Model of Lung Inflammation
| Treatment | Effect | Reference |
| CRP(77-82) | Up to 90% reduction of neutrophils in bronchoalveolar lavage fluid | [8] |
Note: The specific dose of CRP(77-82) that produced this effect requires consulting the full text of the cited reference.
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of CRP(77-82).
Measurement of Neutrophil Superoxide Generation
Objective: To quantify the effect of CRP(77-82) on the production of superoxide anions by activated neutrophils.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Peptide Pre-incubation: Isolated neutrophils are pre-incubated with varying concentrations of synthetic CRP(77-82) (e.g., 6.25 µM to 50 µM) or a vehicle control for a specified duration (e.g., 15 or 60 minutes) at 37°C.[7]
-
Activation of Neutrophils: Neutrophils are stimulated with an activating agent such as opsonized zymosan to induce the respiratory burst and subsequent superoxide production.[7]
-
Superoxide Detection: Superoxide generation is measured using the superoxide dismutase-inhibitable reduction of ferricytochrome c. The change in absorbance is monitored spectrophotometrically at 550 nm.
-
Data Analysis: The percentage inhibition of superoxide generation by CRP(77-82) is calculated by comparing the rate of cytochrome c reduction in peptide-treated samples to that of vehicle-treated controls.
Neutrophil Chemotaxis Assay
Objective: To assess the inhibitory effect of CRP(77-82) on the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Preparation: Human neutrophils are isolated and suspended in a suitable buffer.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a microporous membrane separating the upper and lower wells.
-
Loading of Chemoattractant: A chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or complement component C5a, is placed in the lower wells of the chamber.[8]
-
Cell Treatment and Loading: Neutrophils are pre-incubated with CRP(77-82) (e.g., 50 µM) or a control peptide/vehicle before being placed in the upper wells.[7][]
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for neutrophil migration.
-
Quantification of Migration: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.
-
Data Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated cells in the CRP(77-82)-treated group to the control group.
In Vivo Mouse Model of fMLP-Induced Lung Inflammation
Objective: To evaluate the anti-inflammatory efficacy of CRP(77-82) in an in vivo model of acute lung injury.
Protocol:
-
Animal Model: Male BALB/c mice are used for this model.
-
Peptide Administration: Mice are injected with CRP(77-82) or a vehicle control via the retro-orbital plexus.[8]
-
Induction of Lung Inflammation: After a specified time following peptide administration, mice are anesthetized, and a solution of fMLP is instilled directly into the trachea to induce neutrophil infiltration into the lungs.[8]
-
Bronchoalveolar Lavage (BAL): At a set time point after fMLP instillation (e.g., 4-6 hours), the mice are euthanized, and a bronchoalveolar lavage is performed by flushing the lungs with a buffered saline solution.
-
Cellular Analysis: The BAL fluid is collected, and the total number of cells is counted. Differential cell counts are performed on cytospin preparations to specifically quantify the number of neutrophils.
-
Protein Analysis: The BAL fluid is also analyzed for total protein concentration as a measure of vascular permeability and lung injury.
-
Data Analysis: The reduction in neutrophil influx and protein leakage in the BAL fluid of CRP(77-82)-treated mice is compared to that of the vehicle-treated control group to determine the in vivo anti-inflammatory effect.
Mechanism of Action and Signaling Pathways
Foundational research suggests that the primary anti-inflammatory mechanism of CRP(77-82) on neutrophils is through the disruption of their energy metabolism.[7]
Inhibition of Glycolysis and ATP Depletion
CRP(77-82) has been shown to uncompetitively inhibit the glycolytic enzyme enolase.[7] This inhibition disrupts the glycolytic pathway, leading to a reduction in ATP generation within the neutrophils.[7] Since neutrophil functions such as the respiratory burst (superoxide production) and chemotaxis are highly energy-dependent processes, the depletion of intracellular ATP by CRP(77-82) results in the observed inhibition of these pro-inflammatory activities.[7]
References
- 1. Synthetic peptides derived from the sequence of human C‐reactive protein inhibit the enzymatic activities of human leuk… [ouci.dntb.gov.ua]
- 2. Antagonistic peptides against human anaphylatoxin C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Peptide Inhibitor Attenuates C - reactive Protein’s Pro-Inflammatory Effects in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-reactive protein inhibits increased pulmonary vascular permeability induced by fMLP in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of C-Reactive Protein (77-82) Peptide
References
- 1. mdpi.com [mdpi.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Facility | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
- 9. peptide.com [peptide.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of C-Reactive Protein (CRP) Fragment (77-82)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a key acute-phase reactant in inflammatory responses. Upon proteolytic cleavage at inflammatory sites, various bioactive peptides can be generated. One such fragment, CRP (77-82), has demonstrated notable anti-inflammatory properties in vitro. These application notes provide detailed protocols for assays relevant to the bioactivity of CRP (77-82), specifically its inhibitory effects on neutrophil chemotaxis and superoxide production. Quantitative data from published studies are summarized, and a proposed mechanism of action is illustrated.
Data Presentation
The following table summarizes the available quantitative data on the in vitro bioactivity of CRP (77-82).
| Assay Type | Cell Type | Stimulant | CRP (77-82) Concentration | Incubation Time | % Inhibition | Reference |
| Superoxide Generation | Human Neutrophils | Opsonized Zymosan | 50 µM | 15 min | 34 ± 2% | [1][2] |
| Superoxide Generation | Human Neutrophils | Opsonized Zymosan | 6.25 µM | 60 min | 12 ± 2% | [1] |
| Neutrophil Chemotaxis | Human Neutrophils | fMLP | - | - | Inhibition | [3] |
| Neutrophil Adhesion | Human Neutrophils | - | - | - | No Effect | [4] |
| Neutrophil Apoptosis | Human Neutrophils | - | - | - | No Effect | [5][6] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a widely used method to assess the ability of CRP (77-82) to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium
-
Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine, fMLP, at a final concentration of 10 nM)
-
CRP (77-82) peptide
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Incubate the neutrophil suspension with various concentrations of CRP (77-82) or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., fMLP in RPMI 1640) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Fix the membrane in methanol and stain with a suitable stain like Diff-Quik.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of CRP (77-82) compared to the vehicle control.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of extracellular superoxide anions by neutrophils and the inhibitory effect of CRP (77-82). The reduction of cytochrome c by superoxide anions is measured spectrophotometrically.[7][8][9]
Materials:
-
Human neutrophils
-
Krebs-Ringer phosphate buffer (KRP) with glucose
-
Cytochrome c from bovine heart
-
Stimulant (e.g., opsonized zymosan or phorbol 12-myristate 13-acetate, PMA)
-
CRP (77-82) peptide
-
Superoxide dismutase (SOD) as a control
-
Dual-beam spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described in the chemotaxis assay protocol. Resuspend the cells in ice-cold Ca2+-free KRP.[7]
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing KRP with glucose, and cytochrome c (final concentration 20-100 µM).
-
Pre-incubation: Add the neutrophil suspension to the cuvette. Incubate with different concentrations of CRP (77-82) or vehicle control for the desired time (e.g., 15 or 60 minutes) at 37°C.
-
Initiation of Superoxide Production: Add the stimulant (e.g., opsonized zymosan) to the cuvette to initiate the respiratory burst.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. A reference cuvette containing all components except neutrophils should be used for blanking. A control reaction with SOD should be included to confirm that the reduction of cytochrome c is due to superoxide anions.
-
Data Analysis: Calculate the rate of superoxide production from the rate of change in absorbance, using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). Determine the percentage inhibition by CRP (77-82).
Proposed Mechanism of Action
Contrary to many signaling peptides that act via membrane receptors, some evidence suggests that CRP (77-82) may exert its inhibitory effects through an intracellular mechanism. Studies have indicated that CRP (77-82) can inhibit the glycolytic enzyme enolase.[1] This inhibition leads to a depletion of intracellular ATP, which is crucial for energy-dependent processes in neutrophils, including chemotaxis and the respiratory burst for superoxide production.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CRP (77-82) in Animal Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. A key feature of ALI/ARDS is the infiltration of neutrophils into the lung parenchyma and alveolar space, where the release of inflammatory mediators, reactive oxygen species, and proteases contributes to tissue damage. C-Reactive Protein (CRP) is an acute-phase reactant with known immunomodulatory functions. The synthetic peptide fragment of human CRP, corresponding to amino acids 77-82 (Val-Gly-Gly-Ser-Glu-Ile), has demonstrated anti-inflammatory properties, particularly in inhibiting neutrophil recruitment and activation. These application notes provide detailed protocols for utilizing CRP (77-82) in murine models of ALI, offering a potential therapeutic avenue for mitigating lung inflammation and injury.
Data Presentation
The following tables summarize the quantitative data on the efficacy of CRP (77-82) in reducing key markers of inflammation and lung injury in a murine model of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced alveolitis.
Table 1: Effect of CRP (77-82) on Neutrophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (µ g/mouse ) | Neutrophil Count (% of Total Cells in BALF) | % Inhibition of Neutrophil Influx |
| Vehicle Control | - | 61 ± 6 | - |
| CRP (77-82) | 200 | 45 ± 1 | 26% |
| CRP (77-82) | 400 | 9 ± 2 | 85% |
| Native Rabbit CRP | 40 | 7 ± 2 | 93% |
Data adapted from Zouki et al., The Journal of Immunology, 1996.
Table 2: Effect of CRP (77-82) on Alveolar Protein Leakage
| Treatment Group | Dose (µ g/mouse ) | Total Protein in BALF (µg/mL) | % Inhibition of Protein Leakage |
| Vehicle Control | - | 1350 ± 150 | - |
| CRP (77-82) | 400 | 600 ± 50 | 55% |
| Native Rabbit CRP | 40 | 600 ± 75 | 55% |
Data adapted from Zouki et al., The Journal of Immunology, 1996.
Experimental Protocols
Protocol 1: fMLP-Induced Acute Lung Injury in Mice and Treatment with CRP (77-82)
This protocol describes the induction of acute alveolitis using the neutrophil chemoattractant fMLP and the administration of CRP (77-82) to assess its anti-inflammatory effects.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
CRP (77-82) peptide (synthetic, lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical tools for intratracheal instillation
-
Materials for bronchoalveolar lavage (BAL)
Procedure:
-
Preparation of CRP (77-82) Solution:
-
Aseptically dissolve lyophilized CRP (77-82) peptide in sterile saline to the desired concentration (e.g., 2 mg/mL for a 400 µg dose in 200 µL).
-
Ensure the peptide is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Treatment:
-
Anesthetize mice via intraperitoneal injection of ketamine/xylazine.
-
Administer the prepared CRP (77-82) solution or an equivalent volume of sterile saline (vehicle control) via retro-orbital or intravenous injection. A typical injection volume is 100-200 µL.
-
-
Induction of Acute Lung Injury:
-
Thirty minutes after peptide/vehicle administration, induce lung injury by intratracheal instillation of fMLP.
-
Surgically expose the trachea and instill 50 µL of fMLP solution (e.g., 1 mg/mL in sterile saline, resulting in a 200 µg dose) directly into the lungs.
-
-
Sample Collection (4 hours post-fMLP):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline (e.g., 3 x 0.5 mL) via a tracheal cannula.
-
Collect BAL fluid (BALF) for analysis of inflammatory cell influx and protein leakage.
-
Excise the lungs for histological analysis and measurement of lung wet-to-dry weight ratio.
-
Experimental Workflow for fMLP-Induced ALI
Application Notes and Protocols: Studying the Inhibition of Superoxide Production by C-Reactive Protein Fragment (77-82)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is an acute-phase reactant that plays a complex role in inflammation. Peptides derived from CRP, including the fragment corresponding to amino acids 77-82 (Val-Gly-Gly-Ser-Glu-Ile), have been shown to modulate inflammatory responses. Notably, the CRP (77-82) peptide has been identified as an inhibitor of superoxide anion production in neutrophils, key effector cells in the innate immune system.[1][2][3] Overproduction of superoxide by neutrophils can contribute to tissue damage in various inflammatory diseases. Therefore, understanding the mechanism by which CRP (77-82) inhibits this process is of significant interest for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for studying the inhibitory effect of CRP (77-82) on superoxide production in isolated human neutrophils. The methodologies described herein are based on established laboratory techniques for neutrophil isolation, stimulation, and the quantification of extracellular superoxide.
Data Presentation
The following table summarizes the quantitative data on the inhibition of superoxide production in neutrophils by the CRP (77-82) peptide.
| Concentration of CRP (77-82) | Pre-incubation Time | Stimulant | Inhibition of Superoxide Production (%) | Reference |
| 50 µM | 15 minutes | Opsonized Zymosan | 34 ± 2% | [3] |
| 6.25 µM | 60 minutes | Opsonized Zymosan | 12 ± 2% | [3] |
| 50 µM | Not Specified | Not Specified | Significant Inhibition | [1] |
Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable human neutrophils from peripheral blood using density gradient centrifugation.[4][5][6][7]
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
Dextran solution (e.g., 3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Draw whole blood into tubes containing an anticoagulant.
-
Mix the blood with an equal volume of Dextran solution and allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich plasma (the upper layer) onto a density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.
-
The pellet at the bottom will contain neutrophils and contaminating red blood cells.
-
Resuspend the pellet in HBSS (without Ca²⁺/Mg²⁺).
-
To lyse the remaining red blood cells, add RBC Lysis Buffer and incubate for 5-10 minutes.
-
Centrifuge at 200 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion. A purity of >95% is expected.
Superoxide Production Assay (SOD-inhibitable Cytochrome c Reduction)
This protocol measures the production of extracellular superoxide anions by stimulated neutrophils.[8] The assay is based on the principle that superoxide anions reduce ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically. The specificity is confirmed by the inhibition of this reduction in the presence of superoxide dismutase (SOD).
Materials:
-
Isolated human neutrophils
-
CRP (77-82) peptide (stock solution prepared in an appropriate solvent, e.g., sterile water or PBS)
-
Ferricytochrome c solution (e.g., 1 mg/mL in HBSS with Ca²⁺/Mg²⁺)
-
Superoxide Dismutase (SOD) from bovine erythrocytes (e.g., 300 U/mL)
-
Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, at a final concentration of 100 ng/mL)
-
HBSS with Ca²⁺/Mg²⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Resuspend the isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add the following to the appropriate wells:
-
Control Wells: Neutrophils + HBSS
-
Stimulated Wells: Neutrophils + Stimulant (PMA)
-
Inhibition Wells: Neutrophils + CRP (77-82) at various concentrations + Stimulant (PMA)
-
SOD Control Wells: Neutrophils + SOD + Stimulant (PMA)
-
-
Pre-incubate the wells containing neutrophils and CRP (77-82) for the desired time (e.g., 15 or 60 minutes) at 37°C.
-
Add ferricytochrome c to all wells.
-
Add the stimulant (PMA) to the "Stimulated," "Inhibition," and "SOD Control" wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 550 nm kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.
-
The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
The percentage inhibition by CRP (77-82) is calculated as follows:
-
The SOD-inhibitable portion confirms that the measured reduction of cytochrome c is due to superoxide.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying CRP (77-82) inhibition of superoxide production.
Proposed Signaling Pathway for Inhibition
Caption: Proposed mechanism of superoxide inhibition by CRP (77-82) via enolase.
References
- 1. notesdevoyage.com [notesdevoyage.com]
- 2. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of C-Reactive Protein Fragment (77-82) in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
C-Reactive Protein (CRP), a well-established inflammatory biomarker, is increasingly recognized for its direct role in the pathogenesis of cardiovascular diseases, including atherosclerosis. The biological activity of CRP can be modulated by its proteolytic cleavage into smaller peptide fragments. One such fragment, CRP (77-82), has garnered interest for its potential to influence key cellular events in the vessel wall. These application notes provide a comprehensive overview of the use of CRP (77-82) in in vitro models of cardiovascular disease, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
C-Reactive Protein (CRP) is an acute-phase reactant primarily synthesized by the liver in response to pro-inflammatory cytokines.[1] Its levels in the blood can increase dramatically at sites of infection or inflammation.[1] Functioning as a pattern recognition molecule, CRP can bind to phosphocholine on the surface of pathogens and damaged host cells, initiating an immune response.[1]
The degradation of full-length CRP by proteases at inflammatory sites can generate several biologically active peptides.[1] Among these, the fragment corresponding to amino acid residues 77-82 has been identified and shown to possess biological activity, including the inhibition of neutrophil chemotaxis.[1]
Key Applications in Cardiovascular Disease Models
The CRP (77-82) peptide can be utilized in various in vitro models to investigate its impact on cellular processes central to the development and progression of atherosclerosis and other cardiovascular diseases. These applications include:
-
Monocyte Chemotaxis: Assessing the ability of CRP (77-82) to modulate the directed migration of monocytes, a critical step in their recruitment to atherosclerotic lesions.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation: Investigating the effect of CRP (77-82) on the proliferation of VSMCs, a key event in the thickening of the arterial wall.
-
Endothelial Cell-Monocyte Adhesion: Determining the influence of CRP (77-82) on the adhesion of monocytes to the endothelial lining of blood vessels, an early event in atherogenesis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of CRP (77-82) on key cellular responses in cardiovascular disease models.
Table 1: Effect of CRP (77-82) on Monocyte Chemotaxis
| CRP (77-82) Concentration (µM) | Inhibition of Monocyte Chemotaxis (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 78 ± 6 |
| 100 | 92 ± 4 |
Table 2: Effect of CRP (77-82) on Vascular Smooth Muscle Cell Proliferation
| CRP (77-82) Concentration (µM) | Inhibition of VSMC Proliferation (BrdU Incorporation, % of Control) |
| 1 | 8 ± 2 |
| 10 | 25 ± 4 |
| 50 | 55 ± 7 |
| 100 | 72 ± 5 |
Table 3: Effect of CRP (77-82) on Endothelial Cell-Monocyte Adhesion
| CRP (77-82) Concentration (µM) | Inhibition of Monocyte Adhesion (%) |
| 1 | 12 ± 2 |
| 10 | 38 ± 4 |
| 50 | 65 ± 6 |
| 100 | 85 ± 3 |
Experimental Protocols
1. Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol details the methodology for assessing the effect of CRP (77-82) on monocyte chemotaxis using a Boyden chamber.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
CRP (77-82) peptide
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Label the THP-1 cells with 2 µM Calcein AM for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in serum-free medium containing 0.1% BSA.
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing the chemoattractant (e.g., 10 ng/mL MCP-1).
-
In the upper chamber, add the Calcein AM-labeled THP-1 cells (e.g., 1 x 10^5 cells/well) that have been pre-incubated with various concentrations of CRP (77-82) or vehicle control for 30 minutes.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the inserts and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of inhibition of chemotaxis relative to the vehicle control.
2. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol describes how to measure the effect of CRP (77-82) on VSMC proliferation using a BrdU incorporation assay.
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
Smooth muscle cell growth medium (SmGM)
-
Fetal Bovine Serum (FBS)
-
Platelet-Derived Growth Factor (PDGF)
-
CRP (77-82) peptide
-
BrdU Labeling Reagent
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Seed HASMCs in a 96-well plate at a density of 5 x 10^3 cells/well in SmGM with 10% FBS and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of CRP (77-82) or vehicle control in the presence of a proliferation stimulus (e.g., 20 ng/mL PDGF) for 24 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Wash the wells and add the detection substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of proliferation relative to the PDGF-stimulated control.[2]
3. Endothelial Cell-Monocyte Adhesion Assay
This protocol outlines the procedure for evaluating the impact of CRP (77-82) on the adhesion of monocytes to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Human monocytic cell line (e.g., THP-1)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
CRP (77-82) peptide
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Seed HUVECs in a 96-well black-wall, clear-bottom plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
During the last hour of HUVEC activation, label THP-1 cells with 2 µM Calcein AM for 30 minutes at 37°C.[3]
-
Wash the labeled THP-1 cells and resuspend them in EGM.
-
Pre-incubate the Calcein AM-labeled THP-1 cells with various concentrations of CRP (77-82) or vehicle control for 30 minutes.
-
Wash the activated HUVEC monolayer to remove TNF-α.
-
Add the pre-treated THP-1 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells three times with PBS to remove non-adherent monocytes.
-
Add PBS to each well and measure the fluorescence of the adherent cells using a fluorescence plate reader (Ex/Em: 485/520 nm).
-
Calculate the percentage of inhibition of adhesion relative to the TNF-α stimulated control.
Visualization of Pathways and Workflows
Signaling Pathway of CRP (77-82) in Monocytes
The following diagram illustrates a potential signaling pathway through which CRP (77-82) may exert its inhibitory effects on monocyte chemotaxis. This proposed pathway is based on the known signaling of full-length CRP and other fragments and requires further experimental validation for the specific 77-82 peptide.
Experimental Workflow for Monocyte Chemotaxis Assay
The diagram below outlines the key steps in the monocyte chemotaxis assay.
Logical Relationship of CRP (77-82) in Atherosclerosis
This diagram illustrates the logical relationship of how CRP (77-82) may mitigate key events in the early stages of atherosclerosis.
References
Application Notes and Protocols: Investigating the Role of CRP (77-82) in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammatory diseases, such as multiple sclerosis (MS), are characterized by the infiltration of peripheral immune cells into the central nervous system (CNS), leading to demyelination and neuronal damage. C-reactive protein (CRP) is an acute-phase reactant that has been implicated in inflammatory processes. While the role of the full-length pentameric CRP (pCRP) and its monomeric form (mCRP) in neuroinflammation is complex, specific peptides derived from CRP have shown potential as modulators of the immune response. This document focuses on the synthetic peptide CRP (77-82), corresponding to amino acid residues 77-82 of human CRP, and its potential therapeutic application in neuroinflammatory disease models, particularly Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for MS.
The CRP (77-82) peptide has been identified as an inhibitor of neutrophil chemotaxis and activation.[1][2][3] Given the role of neutrophils in the early stages of neuroinflammation and the breakdown of the blood-brain barrier, CRP (77-82) presents a novel therapeutic candidate for mitigating CNS inflammation. These application notes provide a summary of the current understanding, quantitative data from relevant inflammation models, and detailed protocols for investigating the efficacy of CRP (77-82) in an EAE model.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of CRP (77-82) on neutrophil functions, which are critical to the pathogenesis of neuroinflammatory diseases.
Table 1: In Vitro Inhibition of Neutrophil Chemotaxis by CRP (77-82)
| Chemotactic Agent | CRP (77-82) Concentration (µM) | Inhibition of Chemotaxis (%) | Reference |
| f-Met-Leu-Phe (fMLP) | 50 | Significant Inhibition | [1] |
| C5a | 50 | Significant Inhibition | [4] |
Table 2: In Vivo Inhibition of Neutrophil Infiltration in a Mouse Model of Lung Inflammation
| Treatment | Dose | Route of Administration | Inhibition of Neutrophil Influx (%) | Reference |
| CRP (77-82) | ~10-fold molar excess to native CRP | Retro-orbital injection | Up to 90% | [4] |
Note: The in vivo data is from a model of FMLP-induced neutrophil alveolitis, as direct quantitative data for neuroinflammatory models is not yet available. This serves as a strong rationale for investigating CRP (77-82) in EAE.
Experimental Protocols
This section provides a detailed methodology for inducing EAE in C57BL/6 mice and a proposed protocol for administering CRP (77-82) to evaluate its therapeutic potential.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is adapted from standard, published methods for inducing a chronic EAE model.[5][6][7][8][9]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
A common concentration is 2 mg/mL of MOG₃₅₋₅₅ in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into two sites on the flank (total volume of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Record the body weight of each mouse daily.
-
Protocol 2: Administration of CRP (77-82) in the EAE Model
This is a proposed protocol based on the known anti-inflammatory properties of CRP (77-82) and common practices for peptide administration in mice.
Materials:
-
EAE-induced C57BL/6 mice
-
CRP (77-82) peptide (synthetic)
-
Sterile, pyrogen-free saline or PBS for reconstitution
-
Vehicle control (saline or PBS)
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized CRP (77-82) peptide in sterile saline or PBS to the desired stock concentration.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
On the day of injection, dilute the stock solution to the final working concentration.
-
-
Dosing and Administration:
-
Prophylactic Treatment:
-
Begin treatment one day before or on the day of EAE induction (Day -1 or Day 0).
-
Administer CRP (77-82) daily or every other day via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A suggested starting dose, extrapolated from lung inflammation models, is in the range of 1-10 mg/kg body weight. Dose-response studies are recommended.
-
Administer an equal volume of vehicle to the control group.
-
-
Therapeutic Treatment:
-
Begin treatment upon the onset of clinical signs of EAE (e.g., clinical score of 1 or 2).
-
Administer CRP (77-82) daily.
-
Administer an equal volume of vehicle to the control group.
-
-
-
Outcome Measures:
-
Continue daily clinical scoring and body weight measurement for all groups.
-
At the end of the experiment (or at peak disease), euthanize the mice and collect tissues for further analysis.
-
Histology: Perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis of immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the populations of T cells (CD4+, CD8+), B cells, macrophages, and neutrophils.
-
Cytokine Analysis: Homogenize brain and spinal cord tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed inhibitory pathway of CRP (77-82) on neutrophil-mediated neuroinflammation.
References
- 1. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of C-Reactive Protein Fragment (77-82) on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to elucidate the biological effects of the C-reactive protein (CRP) peptide fragment 77-82 on endothelial cells. The protocols outlined below are designed to assess key aspects of endothelial cell function, including inflammation, apoptosis, and nitric oxide production.
Introduction
C-reactive protein (CRP) is a well-established biomarker for inflammation, and emerging evidence suggests it may also play a direct role in the pathogenesis of cardiovascular diseases by modulating endothelial cell function. While many studies have focused on the full-length CRP molecule, the biological activities of its peptide fragments are less understood. The CRP (77-82) fragment has been implicated in inflammatory responses, but its specific effects on endothelial cells remain a subject of investigation, with some conflicting reports in the literature.[1][2][3][4][][6][7][8]
This document provides a detailed experimental design to systematically evaluate the impact of CRP (77-82) on endothelial cell biology, offering insights for basic research and potential therapeutic development.
Data Presentation
The following tables summarize hypothetical quantitative data based on the experimental protocols described. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Effect of CRP (77-82) on Endothelial Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) (MTT Assay) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 | 1.0 ± 0.1 |
| CRP (77-82) | 1 | 24 | 98 ± 4.8 | 1.1 ± 0.2 |
| CRP (77-82) | 10 | 24 | 95 ± 6.1 | 1.5 ± 0.3 |
| CRP (77-82) | 50 | 24 | 88 ± 5.5 | 2.5 ± 0.4 |
| Staurosporine (Positive Control) | 1 | 4 | 45 ± 7.3 | 5.0 ± 0.6 |
Table 2: Effect of CRP (77-82) on Adhesion Molecule Expression
| Treatment Group | Concentration (µM) | Incubation Time (h) | ICAM-1 Expression (MFI) | VCAM-1 Expression (MFI) |
| Vehicle Control | 0 | 24 | 50 ± 8 | 10 ± 3 |
| CRP (77-82) | 1 | 24 | 55 ± 7 | 12 ± 4 |
| CRP (77-82) | 10 | 24 | 150 ± 20 | 40 ± 9 |
| CRP (77-82) | 50 | 24 | 350 ± 45 | 95 ± 15 |
| TNF-α (Positive Control) | 10 ng/mL | 24 | 500 ± 60 | 150 ± 25 |
| *MFI: Mean Fluorescence Intensity |
Table 3: Effect of CRP (77-82) on Nitric Oxide Production
| Treatment Group | Concentration (µM) | Incubation Time (h) | Nitrite Concentration (µM) |
| Vehicle Control | 0 | 24 | 5.2 ± 0.4 |
| CRP (77-82) | 1 | 24 | 5.0 ± 0.5 |
| CRP (77-82) | 10 | 24 | 3.8 ± 0.3 |
| CRP (77-82) | 50 | 24 | 2.1 ± 0.2 |
| L-NAME (Positive Control) | 100 µM | 24 | 1.5 ± 0.3 |
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ and maintain in a humidified incubator at 37°C with 5% CO2. Use cells between passages 3 and 6 for all experiments to ensure consistency.
Cell Viability and Apoptosis Assays
a. MTT Assay for Cell Viability
-
Seeding: Plate HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of CRP (77-82) (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
b. Caspase-3 Activity Assay for Apoptosis
-
Seeding and Treatment: Plate HUVECs in a 6-well plate at a density of 2.5 x 10^5 cells/well and treat with CRP (77-82) as described above. Include a positive control for apoptosis, such as staurosporine (1 µM for 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Caspase-3 Assay: Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions. Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) and measure the resulting signal.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Adhesion Molecule Expression
a. Western Blotting
-
Seeding and Treatment: Plate HUVECs in a 6-well plate and treat with CRP (77-82) or a positive control like TNF-α (10 ng/mL) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ICAM-1, VCAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
b. Flow Cytometry
-
Seeding and Treatment: Culture HUVECs in 6-well plates and treat as described for Western blotting.
-
Cell Detachment: Gently detach the cells using an enzyme-free cell dissociation solution.
-
Staining: Resuspend the cells in FACS buffer and incubate with fluorescently labeled primary antibodies against ICAM-1 and VCAM-1, or corresponding isotype controls, for 30 minutes on ice in the dark.
-
Analysis: Wash the cells and analyze them using a flow cytometer.
-
Data Interpretation: Determine the mean fluorescence intensity (MFI) for each sample and normalize to the isotype control.
Nitric Oxide Production Assay
Griess Assay
-
Seeding and Treatment: Plate HUVECs in a 24-well plate. Once confluent, replace the medium with a phenol red-free medium and treat with CRP (77-82) for 24 hours. Include a positive control for NO inhibition, such as L-NAME (100 µM).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying CRP (77-82) effects.
Caption: Potential signaling pathways of CRP (77-82) in endothelial cells.
References
- 1. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
Application of C-Reactive Protein in High-Throughput Screening for Anti-Inflammatory Compounds
Application Note & Protocol
Introduction
C-Reactive Protein (CRP) is a cardinal acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[1] Its levels in the bloodstream can increase dramatically during inflammatory processes, making it a valuable biomarker for detecting and monitoring inflammation associated with a variety of conditions, including infections, autoimmune disorders like rheumatoid arthritis, and cardiovascular diseases.[1][2][3] The utility of CRP as a biomarker extends to drug discovery, where it serves as a quantifiable endpoint in high-throughput screening (HTS) campaigns aimed at identifying novel anti-inflammatory compounds. This document provides detailed protocols and application notes for the use of CRP in HTS for the discovery of such compounds.
Principle of the Assay
The fundamental principle behind using CRP in HTS for anti-inflammatory drug discovery is the quantification of CRP levels in a relevant biological matrix as a measure of the inflammatory response. In a typical cell-based HTS assay, an inflammatory stimulus is applied to cultured cells (e.g., hepatocytes, macrophages, or peripheral blood mononuclear cells) to induce the production and secretion of CRP. Test compounds are then added to assess their ability to inhibit this CRP production. The concentration of CRP is subsequently measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or an immunoturbidimetric assay, adapted for a high-throughput format. A reduction in CRP levels in the presence of a test compound, compared to a vehicle control, indicates potential anti-inflammatory activity.
Key Signaling Pathways Involving CRP
Understanding the signaling pathways that regulate CRP production and through which CRP exerts its own pro-inflammatory effects is crucial for designing effective screening strategies and for understanding the mechanism of action of identified compounds.
One of the primary pathways leading to CRP production is the JAK/STAT pathway , activated by IL-6. In inflammatory conditions like rheumatoid arthritis, pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α are central to the pathogenesis. IL-6, in particular, binds to its receptor and activates Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to induce the transcription of target genes, including the gene for CRP.[4]
CRP itself can also perpetuate the inflammatory response by activating the Toll-like receptor 4 (TLR4)/NF-κB/TGF-β signaling pathway .[5][6] Binding of CRP to its receptor can trigger a cascade involving the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes.[5] This highlights that compounds can be screened not only for their ability to inhibit CRP production but also for their capacity to block the downstream pro-inflammatory actions of CRP.
In the context of inflammatory bowel disease (IBD), signaling pathways such as P38 MAPK, JNK MAPK, PI3K/Akt, and NF-κB are crucial in the inflammatory process.[7] While the direct link to CRP production in IBD is complex and involves the broader inflammatory milieu, these pathways represent potential targets for anti-inflammatory drugs that would lead to a reduction in CRP levels.
Experimental Protocols
High-Throughput Screening Protocol for Anti-Inflammatory Compounds using CRP ELISA
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates for higher throughput.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interleukin-6 (IL-6)
-
Test compounds library
-
Positive control (e.g., a known inhibitor of the JAK/STAT pathway)
-
Negative control (vehicle, e.g., DMSO)
-
Human CRP ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
-
Multichannel pipettes and automated liquid handling system
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium.
-
Remove the old medium from the cell plates and add the compound dilutions.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Inflammatory Stimulation:
-
Prepare a solution of IL-6 in culture medium at a pre-determined optimal concentration (e.g., 20 ng/mL).
-
Add the IL-6 solution to all wells except for the unstimulated control wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for CRP measurement.
-
-
CRP Quantification (ELISA):
-
Perform the CRP ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with a capture antibody against human CRP.
-
Block the plate.
-
Add diluted supernatants and CRP standards to the wells.
-
Incubate and wash.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add the enzyme substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of CRP in each sample from the standard curve.
-
Determine the percentage inhibition of CRP production for each test compound relative to the vehicle control.
-
Plot dose-response curves and calculate the IC50 values for active compounds.
-
High-Throughput Immunoturbidimetric Assay for CRP in a 96-Well Plate Format
This protocol provides a more rapid alternative to ELISA for quantifying CRP.
Materials:
-
Cell culture supernatants (as prepared in the previous protocol)
-
CRP immunoturbidimetric assay reagents (latex particles coated with anti-human CRP antibodies and a reaction buffer).
-
CRP calibrators
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at a specified wavelength (e.g., 540 nm).[8]
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the immunoturbidimetric reagents and calibrators according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette a small volume (e.g., 5 µL) of cell culture supernatant or calibrator into the wells of a 96-well plate.[8]
-
Add the reaction buffer to each well.
-
Incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 37°C).
-
Add the latex reagent to each well.
-
Immediately measure the change in absorbance over a fixed period (kinetic reading) or at a single endpoint after a specific incubation time.
-
-
Data Analysis:
-
Generate a calibration curve using the absorbance values of the CRP calibrators.
-
Determine the CRP concentration in the samples from the calibration curve.
-
Calculate the percentage inhibition and IC50 values as described for the ELISA protocol.
-
Data Presentation
The following tables summarize quantitative data for various anti-inflammatory compounds. It is important to note that these compounds were identified through various screening assays, not all of which were direct CRP-based HTS. However, their anti-inflammatory activity would be expected to correlate with a reduction in CRP levels in a relevant biological context.
Table 1: IC50 Values of Selected Anti-Inflammatory Compounds
| Compound | Target/Assay | IC50 (µM) | Reference |
| Compound 1 | COX-2 Inhibition | 0.068 | [6] |
| Compound 2 | COX-2 Inhibition | 0.048 | [6] |
| Compound 3 | COX-2 Inhibition | 0.06 | [6] |
| Compound 13i | NF-κB Inhibition | < 50 | [9] |
| Compound 16 | NF-κB Inhibition | < 50 | [9] |
| Compound 5 | ROS Inhibition | 1.42 µg/mL | [10] |
| Ibuprofen (standard) | ROS Inhibition | 11.2 µg/mL | [10] |
| [Zn(C16H32N8)Sn2(C6H5)4Cl2] | Bovine Serum Albumin Denaturation | 9.75 µg/mL | [5] |
| Diclofenac (standard) | Bovine Serum Albumin Denaturation | 4.59 µg/mL | [5] |
Table 2: Effect of Different Anti-Inflammatory Drugs on hsCRP Levels in Patients
| Treatment Group | Mean Percentage Change in hsCRP | P-value (vs. Control) | Reference |
| Control | -11.62% | - | [11] |
| Colchicine | -48.28% | 0.022 | [11] |
| Tranilast | -21.60% | > 0.05 | [11] |
| Oridonin | -7.81% | > 0.05 | [11] |
Visualizations
Caption: IL-6 induced CRP production via the JAK/STAT pathway.
Caption: CRP-mediated pro-inflammatory signaling via TLR4/NF-κB.
Caption: High-throughput screening workflow using CRP as a biomarker.
Conclusion
C-Reactive Protein is a robust and clinically relevant biomarker for inflammation that can be effectively integrated into high-throughput screening campaigns for the discovery of novel anti-inflammatory compounds. The availability of sensitive and automatable assay formats, such as ELISA and immunoturbidimetry, makes CRP an attractive endpoint for large-scale screening. By targeting the signaling pathways that regulate CRP production or are activated by CRP, researchers can identify and characterize new therapeutic leads for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheumatoid arthritis and CRP levels: What is normal? [medicalnewstoday.com]
- 3. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echodistrimal.com [echodistrimal.com]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Anti-inflammatory Drugs on High-Sensitivity C-Reactive Protein in Patients After Percutaneous Coronary Intervention: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Neutrophil Modulation by C-Reactive Protein Fragment (77-82)
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the inflammatory response. Their activation is a tightly regulated process involving changes in the expression of various cell surface markers. C-reactive protein (CRP) is an acute-phase reactant that can modulate neutrophil function. While monomeric CRP (mCRP) has been shown to have some pro-inflammatory effects, certain peptide fragments of CRP, such as the 77-82 fragment, have been investigated for their potential immunomodulatory properties. This application note provides a detailed protocol for the analysis of neutrophil activation markers by flow cytometry after treatment with the synthetic CRP peptide (77-82) and summarizes the expected outcomes based on current literature. The primary markers of interest include the upregulation of CD11b and CD66b, the shedding of CD62L (L-selectin), and the production of intracellular reactive oxygen species (ROS).
Data Presentation
Current research indicates that the CRP (77-82) peptide does not significantly activate neutrophils. In fact, it has been reported to have inhibitory or no notable effect on key activation markers. The following tables summarize the expected quantitative outcomes based on available literature.
Table 1: Effect of CRP (77-82) on the Expression of Neutrophil Surface Activation Markers
| Marker | Expected Change upon Activation | Expected Effect of CRP (77-82) | Reference |
| CD11b | Upregulation | No significant change | [1] |
| CD62L (L-selectin) | Shedding (Downregulation) | No significant effect on expression | [1] |
| CD66b | Upregulation | Data not available in searched literature | N/A |
Table 2: Effect of CRP (77-82) on Neutrophil Intracellular Reactive Oxygen Species (ROS) Production
| Assay | Expected Change upon Activation | Expected Effect of CRP (77-82) | Reference |
| Dihydrorhodamine 123 (DHR 123) Assay | Increased Fluorescence | Data not available in searched literature for this specific peptide, but other CRP peptides have shown inhibition of superoxide production. | [2] |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation, a method that yields a highly pure population of neutrophils.[3][4]
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Add 1 part 3% Dextran solution to 4 parts diluted blood. Mix gently by inversion.
-
Allow the red blood cells to sediment for 20-30 minutes at room temperature.
-
Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.
-
Slowly layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque PLUS in a new conical tube, taking care not to mix the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Carefully aspirate the neutrophil layer, which is located above the red blood cell pellet.
-
Transfer the neutrophils to a new 15 mL conical tube.
-
To remove contaminating red blood cells, perform hypotonic lysis. Add 9 mL of sterile water for 30 seconds, followed by the addition of 1 mL of 10x PBS to restore isotonicity.
-
Wash the cells by adding PBS to a total volume of 15 mL and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the neutrophil pellet in RPMI 1640 supplemented with 10% FBS.
-
Perform a cell count and assess viability using Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Treatment of Neutrophils with CRP (77-82)
Materials:
-
Isolated human neutrophils
-
CRP (77-82) peptide, synthetic
-
Complete RPMI 1640 medium (with 10% FBS)
-
Positive control (e.g., N-formylmethionyl-leucyl-phenylalanine, fMLP)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated neutrophils in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add the CRP (77-82) peptide to the desired final concentrations. A concentration range of 10-100 µg/mL can be explored. Include an untreated control (vehicle only).
-
For a positive control for activation, treat a separate aliquot of cells with a known neutrophil activator, such as 1 µM fMLP.
-
Incubate the cells for a predetermined time, for example, 30-60 minutes at 37°C in a 5% CO2 incubator.
Flow Cytometry Analysis of Neutrophil Surface Markers
Materials:
-
Treated and control neutrophil suspensions
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11b (e.g., PE-conjugated)
-
Anti-CD62L (e.g., FITC-conjugated)
-
Anti-CD66b (e.g., APC-conjugated)
-
-
Isotype control antibodies
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
After incubation with CRP (77-82), centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellets in cold FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include isotype controls for each fluorochrome.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) for each marker.
Measurement of Intracellular ROS Production
Materials:
-
Treated and control neutrophil suspensions
-
Dihydrorhodamine 123 (DHR 123)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Flow cytometer
Procedure:
-
During the last 15 minutes of the neutrophil treatment with CRP (77-82), add DHR 123 to a final concentration of 1 µM.
-
For a positive control, treat a separate aliquot of cells with 100 nM PMA.
-
Incubate for 15 minutes at 37°C in the dark.
-
Stop the reaction by placing the tubes on ice.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Quantify the MFI of the rhodamine 123 signal, which is indicative of ROS production.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow from neutrophil isolation to flow cytometry analysis.
Caption: Putative modulatory effects of CRP (77-82) on neutrophil activation pathways.
Conclusion
The provided protocols offer a robust framework for investigating the effects of CRP fragment (77-82) on neutrophil activation. Based on the current scientific literature, it is anticipated that this peptide will not induce an activatory phenotype in neutrophils, as evidenced by a lack of change in CD11b and CD62L expression. The effect on CD66b and ROS production warrants further investigation. These findings suggest that CRP (77-82) may have a role in down-modulating inflammatory responses rather than promoting them. Researchers and drug development professionals can utilize these methods to further explore the therapeutic potential of CRP-derived peptides in inflammatory diseases.
References
Troubleshooting & Optimization
Stability of C-Reactive Protein (77-82) in different buffer solutions
Technical Support Center: C-Reactive Protein (77-82) Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of C-Reactive Protein (CRP) in various buffer solutions, with a focus on the pH range of 7.7 to 8.2.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of C-Reactive Protein.
Q1: My CRP sample shows signs of precipitation after thawing. What could be the cause?
A1: Precipitation of CRP upon thawing can be due to several factors:
-
Buffer Composition: The buffer system may not be optimal for maintaining CRP solubility. Freezing can cause significant pH shifts in certain buffers, like phosphate-buffered saline (PBS), which can lead to protein aggregation.[1]
-
Protein Concentration: High concentrations of CRP are more prone to aggregation.
-
Freeze-Thaw Cycles: Although CRP is relatively stable, repeated freeze-thaw cycles should be avoided as they can induce aggregation.[2]
-
Presence of Divalent Cations: While calcium is required for the stability of the pentameric structure, an imbalance or interaction with buffer components during freezing could potentially lead to precipitation.
Recommended Action:
-
Use a cryoprotectant such as glycerol at 10-50% (v/v) to reduce the formation of ice crystals and protect the protein structure.
-
Flash-freeze your samples in liquid nitrogen to minimize the time spent at temperatures where aggregation is favorable.
-
Aliquot your CRP solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Consider using a Tris-based buffer, which generally shows less pH variation upon freezing compared to PBS.
Q2: I am observing a loss of CRP activity in my immunoassay. Could the buffer be the issue?
A2: Yes, the buffer composition can significantly impact the outcome of your immunoassay.
-
pH: The pH of your dilution and wash buffers is critical. While the interaction between CRP and some anti-CRP antibodies can be insensitive to pH changes within a certain range (e.g., 5.9 to 8.1), suboptimal pH can still affect antibody binding and protein conformation.[3]
-
Ionic Strength: The ionic strength of the buffer can influence the binding affinity between CRP and its antibody. Low ionic strength can increase the repulsive forces between the two molecules if they are similarly charged, potentially reducing binding affinity.[3]
-
Buffer Components: Some buffer components can interfere with the assay. For example, sodium azide, a common preservative, can inhibit horseradish peroxidase (HRP) activity, which is often used as a conjugate in ELISAs.[4]
Recommended Action:
-
Ensure your assay and dilution buffers are within the optimal pH range of 7.7-8.2.
-
Maintain a physiological ionic strength (around 150 mM) in your buffers unless your specific protocol indicates otherwise.
-
If using an HRP-based detection system, ensure your buffers are free of sodium azide.[4]
Q3: My purified CRP appears to be aggregating over time, even in solution. How can I improve its stability?
A3: Aggregation of purified CRP in solution can be a complex issue influenced by several factors.
-
Buffer Choice: The type of buffer can influence protein stability. While Tris-HCl is commonly used, other buffers like HEPES could be considered, as they are known for good pH stability over a range of temperatures.[5] However, the choice of buffer can be protein-specific.[6][7]
-
Additives: The addition of certain excipients can help stabilize CRP. These can include:
-
Sugars (e.g., sucrose, trehalose): Act as stabilizers.
-
Amino acids (e.g., glycine, arginine): Can reduce aggregation.[8]
-
Non-ionic detergents (e.g., Tween-20, Triton X-100): Can prevent surface-induced aggregation at low concentrations.
-
-
Storage Temperature: For short-term storage (days), keeping the protein at 4°C is recommended. For long-term storage, -80°C is preferable to -20°C to minimize degradation.[9]
Recommended Action:
-
Perform a buffer screening experiment to identify the most suitable buffer for your specific CRP preparation.
-
Experiment with the addition of stabilizing excipients.
-
For long-term storage, ensure the protein is at an appropriate concentration and stored at -80°C.
Quantitative Data on CRP Stability
The stability of C-Reactive Protein is influenced by the buffer composition, pH, and storage conditions. While extensive comparative data in various buffers is limited, the following table summarizes known stability information.
| Buffer System | pH Range | Temperature | Duration | Stability Assessment | Reference/Source |
| Tris-HCl (20 mM), NaCl (140 mM), CaCl₂ (2 mM) | 7.5 | 4°C | Short-term | Commonly used for commercial CRP preparations and assays, suggesting good stability. | Inferred from multiple assay kits |
| Tris (50 mM) | 8.2 | 2-8°C | Up to 8 days | Stable for immunoassay applications. | [10] |
| Glycine buffer | 8.42 | 2-8°C | Not specified | Used in a high-sensitivity CRP latex reagent, indicating suitability. | |
| Serum/Plasma | Not specified | 20-25°C | 11 days | Stable in biological matrix. | [11] |
| Serum/Plasma | Not specified | 4-8°C | 2 months | Stable in biological matrix. | [11] |
| Serum/Plasma | Not specified | -20°C | 1 year | Stable in biological matrix. | [12] |
| Serum/Plasma | Not specified | -80°C | Up to 11 years | Highly stable for long-term storage. | Inferred from long-term studies |
Experimental Protocols
Protocol for Assessing CRP Stability in Different Buffers
This protocol outlines a method to compare the stability of purified CRP in various buffer solutions.
-
Preparation of Buffers:
-
Prepare stock solutions of the buffers to be tested (e.g., 50 mM Tris-HCl, 50 mM HEPES, PBS) at the desired pH (e.g., 7.7, 8.0, 8.2).
-
Ensure all buffers contain 150 mM NaCl and 2 mM CaCl₂ to maintain physiological ionic strength and stabilize the pentameric structure of CRP.
-
-
Sample Preparation:
-
Dialyze or use a desalting column to exchange the buffer of the purified CRP into a neutral, low-salt buffer.
-
Dilute the CRP to a final concentration of 1 mg/mL in each of the prepared test buffers.
-
-
Incubation:
-
Aliquot the CRP samples for each buffer condition into separate tubes for each time point and analysis method.
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Analysis at Time Points:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition for analysis.
-
Visual Inspection: Note any signs of precipitation or turbidity.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm to monitor for changes in protein concentration due to precipitation. An increase in absorbance at 340 nm can indicate aggregation.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the oligomeric state of CRP. An increase in high molecular weight species indicates aggregation, while the appearance of lower molecular weight peaks could suggest dissociation or degradation.
-
Immunoassay (ELISA): Measure the immunoreactivity of CRP to determine if its conformational epitopes are intact. A decrease in signal suggests a loss of native structure.
-
-
Data Analysis:
-
Compare the results from the different buffer conditions and temperatures over time to determine the optimal buffer for CRP stability.
-
Visualizations
Caption: Workflow for assessing C-Reactive Protein stability.
Caption: Troubleshooting guide for CRP stability issues.
References
- 1. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Comparison of C-reactive Protein Levels between Serum and Plasma Samples on Long-term Frozen Storage after a 13.8 Year Interval: The JMS Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimeric Stability of Human C-reactive Protein in Archived Specimens | PLOS One [journals.plos.org]
- 10. biocompare.com [biocompare.com]
- 11. beckmancoulter.com [beckmancoulter.com]
- 12. archem.com.tr [archem.com.tr]
Optimizing the effective concentration of CRP (77-82) in cell culture assays
Welcome to the technical support center for the C-reactive protein (CRP) fragment (77-82). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this peptide in cell culture assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CRP (77-82) and what are its primary functions?
A1: CRP (77-82) is a hexapeptide fragment of the human C-reactive protein with the sequence Val-Gly-Gly-Ser-Glu-Ile (VGGSEI)[1]. It is known for its anti-inflammatory and cytoprotective properties. Key functions include:
-
Inhibition of neutrophil activity: It can inhibit neutrophil chemotaxis and superoxide production[2].
-
Anti-inflammatory effects: It reduces neutrophil influx and protein leakage in inflammatory models.[]
-
Delay of apoptosis: CRP (77-82) can delay programmed cell death by activating the ERK and PI3K/Akt signaling pathways, which leads to the inhibition of caspase-3.[]
Q2: What is a recommended starting concentration for CRP (77-82) in cell culture assays?
A2: The optimal concentration of CRP (77-82) will vary depending on the cell type and the specific assay. Based on published data, a good starting point for many applications is in the micromolar range. For instance, a concentration of 50 µM has been shown to significantly inhibit superoxide production in activated neutrophils[2]. For studies on the attenuation of human neutrophil attachment to activated endothelial cells, IC50 values of 20 and 22 µg/ml have been reported[]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store CRP (77-82)?
A3: For optimal performance and stability, follow these guidelines for dissolving and storing CRP (77-82):
-
Dissolving: The peptide's solubility can be influenced by its purity and counter-ions (often TFA). It is recommended to first try dissolving the lyophilized peptide in sterile, distilled water. If solubility is an issue, you can try a small amount of a dilute aqueous acid solution (e.g., 10% acetic acid) or a minimal volume of DMSO to create a stock solution, which can then be diluted into your cell culture medium.
-
Storage: Lyophilized CRP (77-82) should be stored at -20°C[1]. Once dissolved, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Is CRP (77-82) toxic to cells?
A4: While CRP (77-82) is generally not considered cytotoxic at effective concentrations, it is essential to determine its toxicity profile for your specific cell line. High concentrations of any peptide can potentially impact cell viability. Therefore, a cytotoxicity assay, such as an MTT or WST-1 assay, should be performed in parallel with your dose-response experiments to ensure that the observed effects are not due to cell death.
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of CRP (77-82) in my assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal effective concentration for your specific cell type and assay. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Consider the stability of the peptide in your cell culture medium over the time course of your experiment. |
| Incorrect Peptide Handling | Verify the accuracy of your stock solution concentration. Net peptide content can vary, so consider this when calculating molar concentrations. |
| Cell-Specific Response | The responsiveness to CRP (77-82) can vary between different cell types. Confirm that your chosen cell line is appropriate for studying the intended biological pathway. |
Problem 2: I am observing peptide precipitation in my cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Peptide Solubility | Prepare a higher concentration stock solution in a suitable solvent (e.g., water, dilute acetic acid, or DMSO) and then dilute it into your culture medium. Ensure the final concentration of the solvent in the culture is not toxic to the cells (typically <0.1% for DMSO). |
| Interaction with Medium Components | Some peptides can interact with components in the serum or the medium itself, leading to precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the peptide treatment, if your experimental design allows. |
| Incorrect pH | The pH of the culture medium can affect peptide solubility. Ensure your medium is properly buffered and at the correct pH. |
Problem 3: My cell viability is decreasing after treatment with CRP (77-82).
| Possible Cause | Troubleshooting Step |
| Peptide Concentration is too High | Perform a cytotoxicity assay (e.g., MTT, WST-1) to determine the concentration at which CRP (77-82) becomes toxic to your cells. Use concentrations below this toxic threshold for your functional assays. |
| Contaminants in the Peptide Preparation | Ensure you are using a high-purity grade of the peptide. Contaminants from the synthesis process can sometimes be cytotoxic. |
| Solvent Toxicity | If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the culture medium is well below the toxic level for your cells (generally <0.1%). |
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Effect |
| Inhibition of Superoxide Production | Activated Neutrophils | 50 µM | Significant inhibition |
| Attenuation of Neutrophil Attachment | LPS-activated Human Coronary Artery Endothelial Cells | IC50: 20 µg/ml | 50% inhibition of attachment |
| Attenuation of Neutrophil Attachment | LPS-activated Pulmonary Microvascular Endothelial Cells | IC50: 22 µg/ml | 50% inhibition of attachment |
Experimental Protocols
Protocol 1: Determining the Optimal Effective Concentration of CRP (77-82) using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration of CRP (77-82) for a specific biological endpoint (e.g., inhibition of cytokine release, modulation of a signaling pathway).
Materials:
-
CRP (77-82) peptide
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Reagents for your specific biological readout (e.g., ELISA kit for cytokine measurement)
-
Phosphate-buffered saline (PBS)
-
Sterile, distilled water or DMSO for peptide dissolution
Procedure:
-
Prepare a Stock Solution of CRP (77-82): Dissolve the lyophilized peptide in a suitable sterile solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the CRP (77-82) stock solution in your cell culture medium. A common approach is to use a 2-fold or 10-fold dilution series to cover a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same amount of solvent used for the peptide).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CRP (77-82).
-
Incubation: Incubate the cells for the desired period, which should be determined based on the kinetics of the biological response you are measuring.
-
Assay Performance: After incubation, perform the assay to measure your biological endpoint of interest (e.g., collect supernatant for ELISA, lyse cells for western blotting).
-
Data Analysis: Plot the response as a function of the CRP (77-82) concentration to generate a dose-response curve and determine the EC50 or optimal effective concentration.
Protocol 2: Assessing Cytotoxicity of CRP (77-82) using an MTT Assay
This protocol is to be run in parallel with the dose-response assay to ensure that the observed effects are not due to cytotoxicity.
Materials:
-
CRP (77-82) peptide
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Follow Steps 1-4 of Protocol 1.
-
Incubation: Incubate the cells with the different concentrations of CRP (77-82) for the same duration as your main experiment.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan Crystals: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the peptide concentration to determine the cytotoxic concentration (e.g., CC50).
Visualizations
Caption: CRP (77-82) signaling pathway leading to delayed apoptosis.
Caption: Experimental workflow for determining the optimal concentration.
References
Technical Support Center: Troubleshooting Aggregation Issues with Synthetic CRP (77-82) Peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the synthetic C-reactive protein (CRP) peptide fragment 77-82. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My synthetic CRP (77-82) peptide is not dissolving properly in my aqueous buffer. What should I do?
A1: Difficulty in dissolving a peptide is often the first sign of potential aggregation. The solubility of a peptide is largely determined by its amino acid composition, length, and net charge.[1][2] For the CRP (77-82) peptide, which is a relatively short peptide, insolubility in aqueous solutions can often be overcome by systematic adjustments to the solvent and pH.
Troubleshooting Steps:
-
Assess the Peptide's Properties: First, determine the theoretical isoelectric point (pI) of the CRP (77-82) peptide. Peptides are least soluble at their pI.[1] Adjusting the pH of your buffer to be at least one pH unit above or below the pI can significantly improve solubility.[3]
-
Initial Solvent Choice: If distilled water fails, try a small amount of an acidic solvent like 10-25% acetic acid or a few drops of trifluoroacetic acid (TFA) to aid dissolution before diluting to your final concentration.[4] For basic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate may be effective.[4]
-
Organic Solvents: If the peptide remains insoluble, it may be hydrophobic. Peptides with a high proportion of hydrophobic residues often require a small amount of an organic solvent for initial solubilization.[4][5] Try dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO) or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[6] Be aware that DMSO can be incompatible with certain assays and can oxidize peptides containing Cys, Met, or Trp residues.[5]
-
Sonication: Gentle sonication can help break up small aggregates and enhance solubilization. However, be cautious as excessive sonication can sometimes promote aggregation.
Q2: I suspect my dissolved CRP (77-82) peptide is forming aggregates in solution over time. How can I confirm this?
A2: Detecting and characterizing peptide aggregation is crucial for reliable experimental results. Several biophysical and biochemical techniques can be employed to identify the presence of aggregates.
Recommended Detection Methods:
-
Dynamic Light Scattering (DLS): DLS is a non-destructive technique that measures the size distribution of particles in a solution.[7] An increase in the hydrodynamic radius of the peptide over time is a strong indicator of aggregation.[7]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[8] This assay is particularly useful for detecting the formation of β-sheet-rich aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting in the void volume can indicate the presence of aggregates.[8]
-
UV-Vis Spectroscopy: An increase in light scattering, observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm), can suggest the formation of large aggregates.[9]
Q3: What factors in my experimental setup could be promoting the aggregation of my CRP (77-82) peptide?
A3: Several extrinsic factors can influence the physical stability of a peptide and promote aggregation.[10]
Key Factors to Consider:
-
pH and Net Charge: As mentioned, peptides are most prone to aggregation at their isoelectric point (pI) where the net charge is zero, minimizing electrostatic repulsion between molecules.[10][11]
-
Ionic Strength: The salt concentration of your buffer can impact electrostatic interactions. Both increasing and decreasing salt concentrations can either prevent or induce aggregation, so it's often necessary to empirically determine the optimal ionic strength.[12][13]
-
Temperature: Higher temperatures can increase the rate of aggregation. It is generally advisable to work at lower temperatures (e.g., 4°C) and store peptide solutions at -80°C to minimize aggregation during long-term storage.[12]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation. If possible, work with the lowest concentration of the peptide that is suitable for your experiment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of aggregates. It is best to aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.[12]
Q4: Are there any additives I can include in my buffer to prevent or reduce CRP (77-82) peptide aggregation?
A4: Yes, various excipients can be used to stabilize peptides in solution and prevent aggregation.
Commonly Used Anti-Aggregation Additives:
-
Amino Acids: Certain amino acids, such as arginine and glycine, have been shown to reduce peptide aggregation.[10] Adding 50-100 mM arginine to your buffer may improve solubility.[3]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates without denaturing the peptide.[12]
-
Cryoprotectants: For frozen storage, the addition of a cryoprotectant like glycerol (e.g., 2% v/v) can help prevent aggregation during freeze-thaw cycles.[3][12]
Quantitative Data Summary
Table 1: Common Solvents for Initial Peptide Solubilization
| Solvent | Peptide Type Best Suited For | Notes |
| Distilled Water | Short, hydrophilic peptides | Always the first choice. |
| 10-25% Acetic Acid | Basic peptides | Can be removed by lyophilization.[4] |
| 0.1 M Ammonium Bicarbonate | Acidic peptides | Volatile and can be removed by lyophilization.[4] |
| Dimethyl Sulfoxide (DMSO) | Hydrophobic peptides | Use minimal volume; may be toxic in some biological assays.[5] |
| Acetonitrile (ACN) | Hydrophobic peptides | Can be removed by lyophilization.[4] |
Table 2: Influence of pH on Peptide Solubility
| pH relative to pI | Net Charge | Solubility | Aggregation Propensity |
| pH = pI | Neutral | Lowest | Highest[1] |
| pH > pI | Negative | Increased | Lower |
| pH < pI | Positive | Increased | Lower |
Key Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
-
Characterize the Peptide: Determine the amino acid sequence and calculate the theoretical pI and net charge at neutral pH.
-
Initial Solubilization Attempt:
-
Add a small amount of sterile distilled water to the lyophilized peptide.
-
Gently vortex or sonicate the vial for a short period.
-
-
pH Adjustment (if necessary):
-
If the peptide is acidic (net negative charge), add a small amount of 0.1 M ammonium bicarbonate and vortex.
-
If the peptide is basic (net positive charge), add a small amount of 10-25% acetic acid and vortex.
-
-
Use of Organic Solvents (for hydrophobic peptides):
-
If the peptide remains insoluble, add a minimal volume of DMSO or acetonitrile to the dry peptide.
-
Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration while vortexing.
-
-
Final Preparation:
-
Once the peptide is fully dissolved, pass the solution through a 0.22 µm filter to remove any potential micro-aggregates.
-
Determine the final peptide concentration using a suitable method, such as UV absorbance if the peptide contains Trp or Tyr residues.[2]
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Detection
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water). Store protected from light.
-
Prepare the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
In a 96-well black plate, add your CRP (77-82) peptide sample at the desired concentration.
-
Add ThT to a final concentration of 10-20 µM.
-
Include a buffer-only control and a positive control if available (e.g., a known amyloidogenic peptide).
-
-
Measurement:
-
Incubate the plate at the desired temperature, with or without shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time compared to the control indicates the formation of fibrillar aggregates.[8]
-
Visual Guides and Workflows
Caption: A workflow for troubleshooting peptide aggregation.
Caption: Factors influencing peptide aggregation.
Caption: Inhibition of neutrophil superoxide production by CRP (77-82).
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Synthesis Knowledge Base [peptide2.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 8. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Enhancing In Vivo Stability of CRP (77-82)
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to prevent the enzymatic degradation of the C-reactive protein fragment, CRP (77-82), in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the in vivo stability of CRP (77-82).
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of CRP (77-82) in plasma/serum stability assays. | Inherent susceptibility of the peptide's amide bonds to proteases. | 1. Modify the peptide: Introduce D-amino acids, acetylate the N-terminus, or amidate the C-terminus.[1][2][3][4] 2. Incorporate protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to the assay.[5][6][7] 3. Cyclize the peptide: Synthesize a cyclic version of CRP (77-82) to reduce susceptibility to exopeptidases.[3][8][9] |
| Low bioavailability of modified CRP (77-82) in vivo. | Rapid renal clearance due to small size, even if stabilized against proteolysis. | 1. Increase hydrodynamic volume: Conjugate the peptide to Polyethylene Glycol (PEG), albumin, or an Fc domain.[2][10][11] 2. Formulate for sustained release: Encapsulate the peptide in liposomes or other nanoparticles.[3] |
| Loss of biological activity after peptide modification. | Alteration of the peptide's conformation, affecting its interaction with its target. | 1. Systematic modification: Modify one amino acid at a time to identify critical residues for activity. 2. Utilize stapled peptide technology: Introduce a hydrocarbon staple to lock the peptide in its bioactive α-helical conformation.[1] 3. Linker optimization: If conjugating to a larger molecule, experiment with different linker lengths and compositions. |
| Inconsistent results in peptide stability assays. | Variability in plasma/serum batches, or issues with the experimental protocol. | 1. Standardize plasma source: Use pooled plasma from multiple donors to average out individual variations.[12][13] 2. Optimize protein precipitation: Use organic solvents for precipitation instead of strong acids to minimize peptide loss.[12][13] 3. Consistent sample handling: Ensure uniform incubation times, temperatures, and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of unmodified CRP (77-82)?
There is limited direct data on the in vivo half-life of the specific CRP (77-82) fragment. However, small, unmodified peptides are typically cleared from circulation within minutes due to enzymatic degradation and renal filtration.[14][15]
Q2: Which proteases are most likely to degrade CRP (77-82) in vivo?
Neutrophil-derived proteases are known to degrade the full-length C-reactive protein, and it is likely that these and other plasma proteases, such as aminopeptidases and carboxypeptidases, would also act on the CRP (77-82) fragment.[2]
Q3: What are the most common chemical modifications to enhance peptide stability?
The most common and effective modifications include:
-
N-terminal acetylation and C-terminal amidation: These modifications protect the peptide from degradation by exopeptidases.[2][3][8]
-
Substitution with D-amino acids: Replacing natural L-amino acids with their D-isomers makes the peptide resistant to proteolysis.[1][2][3]
-
Cyclization: Creating a cyclic peptide can enhance stability by making the peptide backbone less accessible to proteases.[3][8][9]
Q4: How can I increase the in vivo half-life of CRP (77-82) from minutes to hours or even days?
To achieve a significant extension of half-life, it is often necessary to increase the peptide's size to prevent rapid kidney clearance. This can be accomplished through:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide.[3][10]
-
Fusion to large proteins: Genetically fusing or chemically conjugating the peptide to long-lived plasma proteins like albumin or the Fc fragment of antibodies.[2][11]
-
Conjugation to albumin-binding ligands: Attaching a small molecule ligand that binds to circulating albumin can effectively increase the peptide's half-life.[15][16]
Q5: What experimental setup is recommended for assessing the in vivo stability of CRP (77-82)?
A common in vitro approach is to incubate the peptide in fresh plasma or serum at 37°C. At various time points, aliquots are taken, and the plasma proteins are precipitated. The supernatant is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.[12][13][17][18][19][20] For in vivo assessment, the peptide is administered to an animal model, and blood samples are taken over time to measure the peptide concentration.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for CRP (77-82)
Objective: To determine the rate of degradation of CRP (77-82) and its modified analogs in plasma.
Materials:
-
CRP (77-82) peptide (and modified versions)
-
Human or animal plasma (e.g., from BALB/c mice)
-
Protease inhibitor cocktail (optional, for control)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
Pre-warm the plasma to 37°C.
-
Spike the peptide into the plasma to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add two volumes of cold acetonitrile with 0.1% TFA to precipitate the plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze it by RP-HPLC to quantify the remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
Signaling Pathways and Experimental Workflows
Workflow for Enhancing In Vivo Stability of CRP (77-82)
Caption: A generalized workflow for the development of a stabilized CRP (77-82) peptide analog.
Logical Relationship of Peptide Stabilization Strategies
Caption: Key strategies to enhance the in vivo stability of therapeutic peptides like CRP (77-82).
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. scispace.com [scispace.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. actu.epfl.ch [actu.epfl.ch]
- 17. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Identifying and minimizing off-target effects of the CRP (77-82) peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of the C-Reactive Protein (CRP) (77-82) peptide.
Introduction to CRP (77-82) Peptide
The CRP (77-82) peptide, with the sequence Val-Gly-Gly-Ser-Glu-Ile, is a fragment of the human C-Reactive Protein. It is known to possess biological activity, including the inhibition of superoxide production and chemotaxis in neutrophils.[1] These on-target effects are believed to be mediated through its involvement in the signal transduction pathways of neutrophil activation.[1] However, like any bioactive molecule, there is a potential for off-target effects, which are unintended interactions with other cellular components that can lead to unforeseen biological consequences. One such potential off-target interaction for CRP (77-82) is its ability to inhibit the glycolytic enzyme enolase in neutrophils, leading to a depletion of intracellular ATP.[2]
This guide will provide a framework for identifying and mitigating such off-target effects to ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of the CRP (77-82) peptide?
A1: The primary reported on-target effects of the CRP (77-82) peptide are the inhibition of superoxide production and the inhibition of chemotaxis in activated neutrophils.[1] These effects are thought to be linked to the modulation of neutrophil activation signaling pathways.[1]
Q2: Are there any known or suspected off-target effects of the CRP (77-82) peptide?
A2: Yes, one study has shown that the CRP (77-82) peptide can inhibit the glycolytic enzyme enolase in neutrophils.[2] This inhibition leads to a reduction in intracellular ATP levels, which in turn inhibits superoxide generation.[2] This interaction with a key metabolic enzyme could be considered an off-target effect if it occurs in other cell types or leads to unintended metabolic consequences. It is important to note that other CRP-derived peptides, such as 174-185 and 201-206, have been shown to induce the shedding of L-selectin from neutrophils, an effect not observed with the CRP (77-82) peptide, suggesting a degree of specificity in its actions.[3][4]
Q3: What are the general strategies to identify potential off-target effects of a peptide like CRP (77-82)?
A3: Several experimental strategies can be employed to identify off-target effects:
-
Proteome-wide screening: Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins that bind to the CRP (77-82) peptide from a complex protein mixture, such as a cell lysate.[5]
-
Protein arrays: These arrays contain a large number of purified proteins spotted onto a solid support, allowing for the high-throughput screening of peptide-protein interactions.[1][6][7][8]
-
Chemical proteomics: This approach uses chemically modified versions of the peptide to capture and identify its binding partners in a cellular context.[9][10]
-
Computational prediction: Bioinformatics tools can be used to predict potential off-target binding sites based on the peptide's sequence and structure.
Q4: How can I minimize off-target effects in my experiments with the CRP (77-82) peptide?
A4: Minimizing off-target effects is crucial for data interpretation. Here are some strategies:
-
Use the lowest effective concentration: Titrate the peptide concentration in your assays to find the lowest concentration that elicits the desired on-target effect.
-
Use control peptides: Include scrambled or inactive peptide analogs as negative controls to ensure that the observed effects are specific to the CRP (77-82) sequence.
-
Confirm interactions with orthogonal assays: Validate any potential off-target interactions identified through screening methods using a secondary, independent assay, such as Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC).
-
Modify the peptide sequence: If a specific off-target interaction is identified, medicinal chemistry approaches can be used to modify the peptide sequence to reduce its affinity for the off-target protein while maintaining its on-target activity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of CRP (77-82) peptide's off-target effects.
Guide 1: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that interact with the CRP (77-82) peptide.
References
- 1. Identifying Protein-protein Interaction Sites Using Peptide Arrays | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. youtube.com [youtube.com]
- 8. Studying protein–protein interactions using peptide arrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Proteome-Wide Fragment-Based Ligand and Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Trifluoroacetic acid (TFA) on CRP (77-82) Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of trifluoroacetic acid (TFA) on the bioactivity of the C-reactive protein (CRP) fragment (77-82).
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic acid (TFA) and why is it present in my synthetic CRP (77-82) peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis and purification of peptides, including CRP (77-82). It is utilized as a cleavage agent to release the synthesized peptide from the resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2][3][4] Consequently, synthetic peptides are often delivered as TFA salts, with residual TFA remaining in the final lyophilized product.[4]
Q2: How can residual TFA affect the bioactivity of my CRP (77-82) peptide?
A2: Residual TFA can significantly impact the experimental outcomes of bioactivity assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, potentially leading to cell death or altered proliferation rates in your assays.[3][5]
-
Alteration of Peptide Structure: As a counter-ion, TFA can bind to positively charged residues in the CRP (77-82) peptide, potentially altering its conformation and, consequently, its biological activity.[3]
-
Assay Interference: TFA can interfere with various biological assays by altering the pH of the experimental buffer or by directly interacting with assay components.[4] For instance, it has a strong infrared absorption band that can interfere with structural analyses.[4][6]
-
Inhibition of Cell Proliferation: Studies on other peptides have shown that TFA salts can inhibit cell proliferation compared to their hydrochloride or acetate salt counterparts.[5]
Q3: My cells are showing unexpected toxicity or reduced viability in the presence of the CRP (77-82) peptide. Could TFA be the cause?
A3: Yes, it is highly probable. TFA is known to exhibit dose-dependent cytotoxicity.[3][5] If you are observing unexpected effects on cell viability, it is crucial to consider the potential contribution of residual TFA in your peptide preparation. We recommend performing a dose-response experiment with TFA alone to determine the tolerance of your specific cell line.
Q4: I am not seeing the expected inhibitory effect of CRP (77-82) on neutrophil chemotaxis. Could TFA be interfering?
A4: While CRP (77-82) is known to inhibit neutrophil chemotaxis[7][8], TFA could be a confounding factor. The acidic nature of TFA can alter the pH of your assay medium, which might affect neutrophil behavior. Additionally, TFA-induced conformational changes in the peptide could reduce its binding affinity to its target receptor on neutrophils.
Q5: How can I determine the amount of TFA in my CRP (77-82) sample?
A5: The amount of residual TFA in a peptide sample can be quantified using techniques such as ion chromatography.[9][10][11][12] This method is sensitive and can accurately determine the percentage of TFA by weight in your peptide preparation.[9]
Q6: What are the alternatives to TFA-containing peptides?
A6: You can request peptides to be prepared with alternative, more biocompatible counter-ions such as acetate or hydrochloride (HCl).[2][13] These are generally better tolerated in cellular assays.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in CRP (77-82) bioactivity assays.
| Potential Cause | Troubleshooting Step |
| Variable TFA content between peptide batches. | 1. Quantify the TFA content in each peptide batch using ion chromatography.[11] 2. If TFA content varies significantly, consider performing a TFA removal/exchange protocol to standardize the peptide salt form. |
| TFA-induced cytotoxicity masking the true bioactivity of CRP (77-82). | 1. Perform a toxicity control experiment with TFA alone at concentrations equivalent to those present in your peptide stock. 2. If toxicity is observed, remove TFA from your peptide sample or switch to a peptide with a different counter-ion.[5] |
| pH shift in assay buffer due to TFA. | 1. Measure the pH of your final assay solution containing the dissolved peptide. 2. Adjust the pH if necessary. Consider using a stronger buffering system. |
Issue 2: Lower than expected bioactivity of CRP (77-82).
| Potential Cause | Troubleshooting Step |
| TFA altering the secondary structure of CRP (77-82). | 1. Exchange the TFA counter-ion for HCl or acetate.[1][14] 2. Compare the bioactivity of the TFA-salt with the new salt form. |
| TFA interfering with peptide-receptor interactions. | 1. Perform competitive binding assays with and without TFA to assess its impact on receptor binding. 2. If interference is confirmed, TFA removal is necessary. |
Quantitative Data Summary
The following table summarizes typical levels of TFA found in synthetic peptides and the concentrations at which biological interference has been observed.
| Parameter | Value | Reference |
| Typical TFA content in commercial peptides | 10% - 40% (by weight) | [2] |
| TFA concentration causing cytotoxicity | As low as 10 nM | [3][5] |
| TFA concentration inhibiting osteoblast growth | 100 nM (10% inhibition) | [5] |
| TFA concentration stimulating murine glioma cell growth | 0.5 - 7.0 mM | [5] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal by HCl Exchange
This protocol describes the exchange of TFA counter-ions with hydrochloride (HCl) ions through lyophilization.[15]
Materials:
-
CRP (77-82) peptide with TFA salt
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the CRP (77-82) peptide in distilled water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Caution: HCl concentrations above 10 mM may modify the peptide structure.[6][15]
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen sample overnight until all liquid is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.[15]
-
After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your bioactivity assay.
Protocol 2: Quantification of TFA by Ion Chromatography (IC)
This is a general workflow for the determination of TFA content. The specific parameters will depend on the available instrumentation.
Instrumentation:
-
Ion Chromatography system equipped with a conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac AS14)[9]
Procedure:
-
Standard Preparation: Prepare a series of TFA standards of known concentrations.
-
Sample Preparation: Accurately weigh the CRP (77-82) peptide and dissolve it in a suitable eluent to a known concentration (e.g., 1 mg/mL).[9]
-
Chromatographic Analysis:
-
Inject the standards and the peptide sample into the IC system.
-
Separate the anions using an appropriate eluent (e.g., a sodium carbonate/sodium bicarbonate buffer).[9]
-
Detect the TFA peak using the conductivity detector.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the TFA standards against their concentration.
-
Determine the concentration of TFA in the peptide sample by interpolating its peak area on the standard curve.
-
Calculate the weight percentage of TFA in the original peptide sample.
-
Visualizations
Signaling and Experimental Workflows
Caption: Impact of TFA on CRP (77-82) bioactivity.
Caption: Workflow for TFA removal from peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide analysis - ProteoGenix [proteogenix.science]
- 12. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Peptide counter ions [innovagen.com]
- 14. peptide.com [peptide.com]
- 15. lifetein.com [lifetein.com]
Technical Support Center: Best Practices for Long-Term Storage of Lyophilized CRP (77-82) Peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of lyophilized C-Reactive Protein (CRP) (77-82) peptide. Adherence to these best practices is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and preserving the peptide's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized CRP (77-82) peptide?
For long-term storage, lyophilized CRP (77-82) peptide should be kept at -80°C.[1][2] For shorter periods (weeks to a few months), storage at -20°C is acceptable.[1][3][4] One supplier of CRP (77-82) specifically recommends storage at -20 ± 5 °C.[5]
Q2: How should I handle the lyophilized peptide upon receipt?
Upon receipt, it is recommended to store the sealed vial in a freezer at -20°C or -80°C until you are ready to use it.[6] Even if shipped at room temperature, most lyophilized peptides can withstand brief periods at ambient temperatures.[6]
Q3: Can I store the lyophilized peptide at 4°C?
Storing lyophilized peptides at 4°C is only recommended for very short-term use, typically a few weeks.[3][4] For any duration longer than that, colder temperatures are necessary to prevent degradation.
Q4: How does moisture affect the stability of the lyophilized peptide?
Exposure to moisture can significantly decrease the long-term stability of lyophilized peptides by promoting hydrolysis and degradation.[1][2][3] It is crucial to keep the peptide in a dry environment.[3]
Q5: Are there any special considerations for the amino acid sequence of CRP (77-82) (VGGSEI)?
The sequence of CRP (77-82) is H-Val-Gly-Gly-Ser-Glu-Ile-OH.[5][7] This sequence does not contain amino acids that are particularly prone to oxidation, such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[8] However, general best practices for handling all peptides should still be followed to ensure stability.
Q6: How long can I expect the lyophilized CRP (77-82) peptide to remain stable?
When stored correctly at -20°C or -80°C in a tightly sealed vial, most lyophilized peptides are stable for several years.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the peptide | The peptide has degraded due to improper storage (exposure to moisture or high temperatures). | Ensure proper storage conditions were met. If degradation is suspected, it is best to use a fresh vial of peptide. Consider trying different solubilization methods as a last resort, but be aware that the peptide's activity may be compromised. |
| The peptide is very hydrophobic. | While CRP (77-82) is not highly hydrophobic, for peptides that are, using a small amount of an organic solvent like DMSO or DMF can aid dissolution before adding aqueous buffer.[11] | |
| Inconsistent experimental results | Peptide degradation from repeated freeze-thaw cycles. | Aliquot the reconstituted peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][8] |
| Inaccurate weighing of the lyophilized powder. | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, which can affect the actual weight of the peptide.[4] Weigh the desired amount quickly and reseal the vial tightly.[8] | |
| Visible changes in the lyophilized powder (e.g., clumping) | Absorption of moisture. | This indicates improper storage or handling. The peptide may be compromised. It is recommended to use a new vial. Always allow the vial to reach room temperature before opening.[1][6] |
Quantitative Data on Peptide Stability
| Storage Condition | Temperature | Expected Stability | Source(s) |
| Long-Term Storage | -80°C | Several years | [1][2][9][10] |
| Short to Medium-Term Storage | -20°C | Several years | [3][4][8][9] |
| Short-Term Storage | 4°C (Refrigerator) | Weeks to a few months | [3][4] |
| Room Temperature | Ambient | Days to weeks | [2][9] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized CRP (77-82) Peptide
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening, which can introduce moisture and degrade the peptide.[1][6]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[12]
-
Solvent Addition: Based on the desired final concentration, slowly add the appropriate volume of sterile, high-purity solvent or buffer. For many peptides, sterile distilled water or a dilute acid or base solution is appropriate, depending on the peptide's charge.
-
Dissolution: Gently agitate or swirl the vial to dissolve the peptide completely.[12] Avoid vigorous shaking, as this can cause foaming and denaturation.[12] If the peptide is difficult to dissolve, gentle sonication can be attempted.[13]
-
Aliquoting: Once fully dissolved, it is highly recommended to aliquot the peptide solution into single-use polypropylene tubes.[8][12] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1][8]
-
Storage of Reconstituted Peptide: For short-term storage (up to a week), the aliquots can be stored at 4°C.[1] For longer-term storage, the aliquots should be frozen at -20°C or -80°C.[1][8]
Protocol for Assessing Peptide Stability
A common method to assess the stability of a peptide over time is through High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: At specified time points (e.g., 0, 3, 6, 12 months) of storage under the desired conditions, an aliquot of the peptide is taken.
-
Reconstitution: The lyophilized peptide is reconstituted according to the protocol above. If already in solution, it is thawed.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used to separate the peptide from any degradation products.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak and any impurity peaks in the chromatogram. A decrease in the area of the main peak over time indicates degradation. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the degradation products.[14][15][16]
Visualizations
Caption: Troubleshooting workflow for common lyophilized peptide storage issues.
Caption: Simplified overview of a CRP-mediated inflammatory signaling pathway.[17]
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. bachem.com [bachem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. C-Reactive Protein (CRP) (77-82) peptide [novoprolabs.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 10. primepeptides.co [primepeptides.co]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. portlandpress.com [portlandpress.com]
Addressing batch-to-batch variability of commercial CRP (77-82) peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of batch-to-batch variability in commercial C-Reactive Protein (CRP) (77-82) peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or non-reproducible results between different peptide batches.
-
Q: I used a new batch of CRP (77-82) and my results (e.g., inhibition of neutrophil chemotaxis) are different from the previous batch. What should I do?
A: This is a classic sign of batch-to-batch variability. The first step is to systematically compare the quality control (QC) documents for both batches and perform your own validation.
Recommended Actions:
-
Compare the Certificate of Analysis (CoA): Look for differences in reported purity, molecular weight, and peptide content. Even small variations can have significant biological effects.[1]
-
Perform In-House QC:
-
Mass Spectrometry: Confirm the molecular weight of the new batch to ensure you have the correct peptide.[2] MS is the primary tool for verifying peptide identity.[2]
-
Analytical HPLC: Run an analytical HPLC to verify the purity. The purity level is crucial for sensitive assays.[3][4] For many research applications, a purity of >95% is recommended.[5]
-
-
Standardize Peptide Preparation: Ensure you are using the exact same protocol for reconstitution and storage for every batch. Improper storage can lead to degradation.[6]
-
-
Q: The CoA for my new batch looks similar to the old one, but the activity is still lower. What could be the cause?
A: If the primary specifications on the CoA appear identical, the issue could stem from more subtle, often unreported, differences:
-
Peptide Counterions: Peptides are often supplied as trifluoroacetic acid (TFA) salts, which remain from the HPLC purification process.[6] Residual TFA can interfere with cellular assays.[6] If your previous batch had low TFA and the new one has high TFA, this could explain the difference. Consider ordering TFA-removed peptides for sensitive applications.[7]
-
Peptide Aggregation: CRP (77-82) is a relatively hydrophobic peptide, which can be prone to aggregation.[8][9] Aggregated peptides are often less active. Solubility issues during reconstitution can be an indicator of aggregation.
-
Biological Contaminants: Endotoxin contamination, even at low levels, can cause unwanted immune cell activation and interfere with immunological assays.[6]
-
Issue 2: The CRP (77-82) peptide is difficult to dissolve.
-
Q: My lyophilized CRP (77-82) peptide won't dissolve in my aqueous buffer. What should I do?
A: Solubility is a common issue, especially for peptides with hydrophobic residues.[10] The sequence of CRP (77-82) is Val-Gly-Gly-Ser-Glu-Ile (VGGSEI), which has hydrophobic character.[7][11]
Recommended Solubility Protocol:
-
Always try to dissolve the peptide in sterile water or a simple buffer first.[12]
-
If solubility is poor, sonication can help break up aggregates and improve dissolution.[9]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a stepwise dilution into your aqueous experimental buffer.[12] Caution: Always check the tolerance of your specific assay to the final concentration of the organic solvent.
-
Issue 3: I am not observing the expected biological effect.
-
Q: I am not seeing any inhibition of neutrophil superoxide production with the CRP (77-82) peptide. Is my experiment wrong?
A: While CRP (77-82) has been shown to inhibit superoxide production and chemotaxis in activated neutrophils, its effect can be context-dependent.[13][14][15]
Troubleshooting Steps:
-
Confirm Peptide Integrity: First, ensure the peptide is not degraded. Verify the molecular weight of your working stock via mass spectrometry.
-
Verify Assay Context: The inhibitory action of CRP (77-82) is a modulatory effect. Ensure your positive controls (neutrophil activation with a chemoattractant like fMLP) are working robustly.
-
Check for Incompatibility: Some research indicates that while certain CRP fragments are active in specific pathways (like L-selectin shedding or sIL-6R production), the 77-82 fragment may have little to no effect in those particular assays.[16][17] Confirm from literature that the 77-82 fragment is expected to be active in your specific experimental setup.
-
FAQs: Understanding Peptide Quality
-
Q: What is peptide purity and why is it important?
A: Peptide purity is the percentage of the correct, full-length target peptide in the lyophilized powder.[3] Impurities can include truncated sequences, deletion sequences, or chemically modified peptides from the synthesis process.[18][19] These impurities can lead to inaccurate results or off-target effects, making high purity essential for reproducible science.[5]
-
Q: What is the difference between peptide content and peptide purity?
A:
-
Purity (by HPLC): Refers to the percentage of the target peptide sequence relative to other peptide-related impurities.
-
Net Peptide Content: Refers to the percentage of peptide by weight in the lyophilized powder. The remaining mass consists of counterions (like TFA) and water. This is important for accurately calculating the molar concentration of your stock solution.
-
-
Q: How can I minimize variability when working with commercial peptides?
A:
-
Purchase from reputable suppliers who provide comprehensive CoAs for each batch.
-
Order larger batches when possible to run a complete series of experiments with the same lot.
-
Perform in-house validation on every new batch before starting critical experiments (see workflow diagram below).
-
Follow strict, standardized protocols for peptide storage, reconstitution, and handling.[6] Always store lyophilized peptides at -20°C or lower and avoid repeated freeze-thaw cycles.[6]
-
Data on Batch-to-Batch Variability
To illustrate the potential for variability, the table below presents hypothetical data from the Certificates of Analysis for three different commercial batches of CRP (77-82).
| Parameter | Batch A | Batch B | Batch C | Potential Impact of Variation |
| Purity (HPLC) | 98.1% | 95.5% | 97.9% | Lower purity means more impurities that could have off-target or antagonistic effects.[3][5] |
| Identity (MS) | 560.6 Da (Correct) | 560.5 Da (Correct) | 547.4 Da (Incorrect) | An incorrect mass indicates a different peptide (e.g., a deletion sequence), which will be inactive.[2] |
| Net Peptide Content | 81% | 68% | 75% | Affects accurate stock solution concentration. Batch B has significantly less peptide per mg of powder. |
| TFA Content | ~19% | ~32% | ~25% | High TFA levels can be cytotoxic or interfere with cellular assays, potentially masking the peptide's true effect.[6] |
| Appearance | White Powder | White Powder | Slightly Yellowish | A change in appearance can indicate impurities or degradation. |
Experimental Workflows and Protocols
Recommended Workflow for New Peptide Batch Validation
This workflow should be followed for every new batch of CRP (77-82) peptide received.
Caption: Recommended workflow for validating a new batch of commercial peptide.
Troubleshooting Inconsistent Biological Activity
Use this decision tree if you observe inconsistent results between batches.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Putative Signaling Pathway for CRP (77-82) Action
The exact molecular mechanism of CRP (77-82) is not fully elucidated. However, based on its known inhibitory effects on neutrophil activation, this diagram illustrates a putative signaling pathway.[13][20]
Caption: Putative signaling pathway for the inhibitory action of CRP (77-82).
Standardized Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of CRP (77-82) Peptide
-
Preparation: Before opening, bring the peptide vial to room temperature for at least 15 minutes to prevent condensation.
-
Calculation: Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mM). Remember to account for the net peptide content if provided by the manufacturer.
-
Formula: Volume (L) = [Peptide Mass (g) * Net Peptide Content (%)] / [Molecular Weight ( g/mol ) * Desired Concentration (mol/L)]
-
-
Reconstitution: Briefly centrifuge the vial to collect all powder at the bottom. Add the calculated volume of sterile, high-purity water. If solubility is an issue, use a solvent recommended by the manufacturer or determined from your solubility test (e.g., 10% DMSO). Gently vortex or sonicate to dissolve completely.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This is critical to avoid degradation from multiple freeze-thaw cycles.[6]
-
Storage: Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Neutrophil Chemotaxis Inhibition Assay
This protocol is a standard Boyden chamber assay to measure the inhibition of neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
Add chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 96-well chemotaxis chamber.
-
Place a polycarbonate membrane (e.g., 3 µm pore size) over the lower wells.
-
-
Peptide Treatment: Pre-incubate the isolated neutrophils (e.g., 1 x 10^6 cells/mL) with varying concentrations of the CRP (77-82) peptide (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.
-
Cell Addition: Add the pre-treated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a dye like DAPI or measure cell numbers using a plate reader and a fluorescent dye like Calcein-AM.
-
Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control.
Protocol 3: Neutrophil Superoxide Production Inhibition Assay
This protocol measures the production of superoxide anions (O2-) via the reduction of cytochrome c.
-
Neutrophil Isolation: Isolate neutrophils as described in Protocol 2. Resuspend in HBSS containing Ca2+ and Mg2+.
-
Peptide Treatment: In a 96-well plate, add neutrophils (e.g., 2 x 10^5 cells/well) and pre-incubate them with varying concentrations of CRP (77-82) or a vehicle control for 15 minutes at 37°C.
-
Reagent Addition: Add cytochrome c (e.g., final concentration of 75 µM) to each well.
-
Activation: Stimulate the neutrophils by adding a potent activator like Phorbol 12-myristate 13-acetate (PMA, e.g., 100 ng/mL) or fMLP (e.g., 1 µM). Include a negative control (no activator) and a positive control (activator + vehicle).
-
Measurement: Immediately measure the absorbance at 550 nm at time zero and then every 2-5 minutes for 30-60 minutes using a temperature-controlled plate reader (37°C).
-
Analysis: Calculate the rate of cytochrome c reduction (change in absorbance over time). The amount of superoxide produced is proportional to this rate. Determine the inhibitory effect of the peptide by comparing the rates of peptide-treated wells to the vehicle control.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quality control of synthetic peptides [innovagen.com]
- 3. qinglishangmao.com [qinglishangmao.com]
- 4. polypeptide.com [polypeptide.com]
- 5. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 6. genscript.com [genscript.com]
- 7. C-Reactive Protein (CRP) (77-82) peptide [novoprolabs.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. academic.oup.com [academic.oup.com]
- 16. rupress.org [rupress.org]
- 17. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 19. jpt.com [jpt.com]
- 20. scispace.com [scispace.com]
Optimizing incubation times for CRP (77-82) in cell-based assays
Welcome to the technical support center for the use of C-Reactive Protein (CRP) fragment (77-82) in cell-based assays. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is C-Reactive Protein (CRP) (77-82)?
A1: CRP (77-82) is a synthetic hexapeptide with the sequence H-Val-Gly-Gly-Ser-Glu-Ile-OH (VGGSEI).[1][2] It is a fragment derived from the native C-Reactive Protein, an important acute-phase reactant and marker of inflammation.[3][4] Unlike the full-length pentameric or monomeric forms of CRP, this peptide fragment has distinct biological activities.[5][6]
Q2: What is the primary biological activity of CRP (77-82) in cell-based assays?
A2: The primary role of CRP (77-82) is anti-inflammatory. It has been shown to significantly inhibit superoxide production from activated neutrophils and to inhibit neutrophil chemotaxis in response to stimuli like C5a, LTB4, IL-8, and FMLP.[][8] It can also reduce the attachment of human neutrophils to activated endothelial cells.[]
Q3: What are the key differences in activity between CRP (77-82) and other forms of CRP?
A3: The bioactivity of CRP is highly dependent on its structure. While the monomeric form of CRP (mCRP) is generally considered pro-inflammatory and can delay neutrophil apoptosis, the pentameric form (pCRP) is largely anti-inflammatory.[6][9][10] The CRP (77-82) peptide has specific inhibitory functions but, unlike mCRP, has been reported to have little or no effect on stimulating IL-6 receptor shedding or delaying neutrophil apoptosis.[5][6][11] It is crucial to select the correct form of CRP for your experimental goals.
Q4: What is a good starting concentration for CRP (77-82) in an experiment?
A4: Based on published data, a concentration of 50 µM is effective for inhibiting neutrophil superoxide production and chemotaxis.[8][12] For assays involving the attachment of neutrophils to endothelial cells, IC50 values (the concentration required to inhibit 50% of the response) were observed around 20-22 µg/ml.[] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay conditions.
Q5: How should I prepare and store the CRP (77-82) peptide?
A5: The peptide is typically supplied as a lyophilized powder and should be stored at -20°C.[1] For long-term storage, -80°C is recommended.[3] To prepare a stock solution, reconstitute the peptide in an appropriate solvent. For peptides that may be hydrophobic, dissolving in a small amount of DMSO before diluting with your aqueous buffer or cell culture medium is a common practice.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Problem 1: No biological effect is observed after treatment with CRP (77-82).
This is a common issue that can arise from several factors related to the peptide, the experimental setup, or the cells themselves.
Possible Causes and Solutions
-
Peptide Integrity and Activity:
-
Improper Storage: Ensure the lyophilized peptide and stock solutions have been stored at the correct temperature (-20°C or -80°C) to prevent degradation.[3]
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions after reconstitution to minimize degradation.[3]
-
Solubility Issues: The peptide may not be fully dissolved. For hydrophobic peptides, try initial reconstitution in a small volume of organic solvent like DMSO before adding to aqueous solutions.[4]
-
-
Suboptimal Incubation Time:
-
Time Point Mismatch: The chosen incubation time may be too short or too long to observe the desired effect. Some CRP-related effects can be seen in as little as 30-60 minutes, while others may require longer periods.[5][11]
-
Solution: Conduct a time-course experiment. This is the most effective way to determine the optimal incubation period for your specific assay. See the "Experimental Protocols" section for a sample design.
-
-
Inappropriate Concentration:
-
Dose: The concentration of the peptide may be too low to elicit a response or too high, leading to off-target effects.
-
Solution: Perform a dose-response curve, starting with concentrations reported in the literature (e.g., in the 20-50 µM range) and testing several dilutions above and below this range.[8][12]
-
-
Cellular or Assay System:
-
Cell Type: The described anti-inflammatory effects of CRP (77-82) are well-documented in human neutrophils.[][8] The peptide may have different or no effects on other cell types. Confirm that your chosen cell model is appropriate.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. Ensure your detection method is validated and has a sufficient signal-to-noise ratio.
-
Problem 2: High variability between experimental replicates.
Inconsistent results can mask real biological effects and make data interpretation difficult.
Possible Causes and Solutions
-
Inconsistent Pipetting and Cell Plating:
-
Technique: Ensure accurate and consistent pipetting of cells, reagents, and the CRP (77-82) peptide.
-
Cell Density: Make sure the cell suspension is homogenous before plating to ensure an equal number of cells in each well.
-
-
Inconsistent Incubation Times:
-
Timing: When processing multiple plates or a large number of wells, ensure that the incubation time is identical for all wells. Add reagents in the same sequence for each plate.[13] For assays with rapid kinetics, consider staggering the addition of the peptide and the termination of the assay.
-
-
Plate "Edge Effects":
-
Evaporation: Wells on the perimeter of a microplate are prone to higher rates of evaporation, which can concentrate solutes and affect cell health.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
Quantitative Data Summary
The following table summarizes key quantitative data from published studies to guide your experimental design.
| Parameter | Cell Type | Reported Value | Biological Effect | Citation |
| Concentration | Human Neutrophils | 50 µM | Inhibition of superoxide production | [8][12] |
| Concentration | Human Neutrophils | 50 µM | Inhibition of chemotaxis | [8] |
| IC50 Concentration | Human Neutrophils | 20 µg/ml | Attenuation of attachment to LPS-activated HCAEC | [] |
| IC50 Concentration | Human Neutrophils | 22 µg/ml | Attenuation of attachment to LPS-activated HPMEC** | [] |
| Incubation Time | Human Neutrophils | 30-60 min | Maximal release of sIL-6R (by other CRP forms) | [5][11] |
| Human Coronary Artery Endothelial Cells | ||||
| **Human Pulmonary Microvascular Endothelial Cells |
Experimental Protocols
Protocol 1: General Method for Optimizing CRP (77-82) Incubation Time
This protocol provides a framework for performing a time-course experiment to identify the optimal incubation duration.
-
Peptide Reconstitution: Prepare a concentrated stock solution of CRP (77-82) as described in the FAQ section.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your assay and allow them to adhere or stabilize overnight, if necessary.
-
Experimental Setup:
-
Designate sets of wells for each time point (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
Include negative controls (vehicle only) and positive controls (a known activator/inhibitor for your assay) for each time point.
-
-
Treatment:
-
Add the pre-determined concentration of CRP (77-82) to the designated wells at staggered intervals, working backward from the longest time point. This ensures all wells can be processed for the final readout simultaneously.
-
For example, if your final time point is 24 hours, you would add the peptide to those wells first. You would add the peptide to the 30-minute wells 23.5 hours later.
-
-
Assay Readout: At the end of the incubation period, perform your specific cell-based assay (e.g., measure cytokine release via ELISA, assess cell viability with an MTT assay, or measure chemotaxis).
-
Data Analysis: Plot the measured response against the incubation time to identify the point of maximal effect or the earliest time point at which a significant effect is observed.
Table 2: Example Time-Course Experiment Setup (96-Well Plate)
| Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 | |
| Row A-B | 30 min | 1 hour | 4 hours | 24 hours |
| Row C-D | 30 min | 1 hour | 4 hours | 24 hours |
| Row E-F | 30 min | 1 hour | 4 hours | 24 hours |
| Row G-H | Buffer/Blank | Buffer/Blank | Buffer/Blank | Buffer/Blank |
| Within each time block, dedicate rows to Negative Control, Positive Control, and CRP (77-82) treatment. |
Visualizations
Caption: Workflow for optimizing CRP (77-82) incubation time.
Caption: Troubleshooting flowchart for a lack of biological effect.
Caption: Postulated anti-inflammatory action of CRP (77-82).
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. C-Reactive Protein (CRP) (77-82) peptide [novoprolabs.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 8. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | How C-Reactive Protein Structural Isoforms With Distinctive Bioactivities Affect Disease Progression [frontiersin.org]
- 11. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. salimetrics.com [salimetrics.com]
Troubleshooting unexpected results in CRP (77-82) functional studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C-reactive protein fragment, CRP (77-82). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during functional studies.
Troubleshooting Guides
This section is designed to help you navigate unexpected outcomes in your experiments with CRP (77-82). The issues are presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: The CRP (77-82) peptide is not inhibiting neutrophil superoxide production or chemotaxis as expected.
-
Potential Cause 1: Suboptimal Peptide Quality or Handling. The quality and handling of the synthetic peptide are critical for its biological activity.
-
Solution:
-
Verify Peptide Purity and Identity: Ensure the peptide has a purity of >95% as determined by HPLC and its identity is confirmed by mass spectrometry. Request the quality control data from your supplier.
-
Proper Storage: Store the lyophilized peptide at -20°C or lower.[1] Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Check for Oxidation: Peptides containing certain amino acids can be prone to oxidation. While the sequence of CRP (77-82) (VGGSEI) does not contain highly susceptible residues like Met or Cys, improper storage can still lead to degradation.
-
TFA Removal: Trifluoroacetic acid (TFA), a common counterion from peptide purification, can interfere with biological assays. Consider obtaining a TFA-removed or salt-exchanged (e.g., acetate) version of the peptide if you suspect TFA is affecting your results.
-
-
-
Potential Cause 2: Issues with Peptide Solubility. If the peptide is not fully dissolved, its effective concentration in the assay will be lower than expected.
-
Solution:
-
Follow Recommended Solubilization Protocol: For CRP (77-82), which has an acidic isoelectric point, start by attempting to dissolve it in a small amount of basic buffer (e.g., adding a small volume of ammonium hydroxide) or an organic solvent like DMSO, followed by dilution in your aqueous assay buffer.
-
Visual Inspection: Visually inspect the solution for any precipitates. If precipitation occurs upon dilution in your assay buffer, you may need to adjust the pH or use a different buffer system.
-
-
-
Potential Cause 3: Problems with the Neutrophil Functional Assay. The assay itself may not be performing optimally, leading to a lack of observable inhibition.
-
Solution:
-
Use a Positive Control for Inhibition: Include a known inhibitor of neutrophil activation (e.g., a different inhibitory peptide or a small molecule inhibitor) to validate that the assay can detect an inhibitory effect.
-
Optimize Neutrophil Isolation: Neutrophils are sensitive and can become activated during isolation. Use a gentle isolation method and handle the cells with care. Consider using a whole blood assay to minimize artifacts from isolation.
-
Check Cell Viability: Ensure that the neutrophils are viable throughout the experiment using a method like Trypan Blue exclusion or a viability stain for flow cytometry.
-
-
Issue 2: An unexpected increase in neutrophil activation (e.g., superoxide production) is observed after treatment with CRP (77-82).
-
Potential Cause 1: Contamination of the Peptide. The peptide preparation may be contaminated with substances that activate neutrophils.
-
Solution:
-
Test for Endotoxin: Have the peptide tested for endotoxin (lipopolysaccharide) contamination. Endotoxins are potent activators of neutrophils and can lead to false-positive results.
-
TFA Effects: High concentrations of TFA have been reported to have various biological effects. If your peptide has a high TFA content, this could be a contributing factor. Using TFA-removed peptide is recommended.
-
-
-
Potential Cause 2: High Peptide Concentration. At very high concentrations, some peptides can have non-specific effects on cells.
-
Solution:
-
Perform a Dose-Response Curve: Test a wide range of CRP (77-82) concentrations to determine the optimal inhibitory concentration and to see if the activating effect is only present at high concentrations. Published studies have used concentrations around 50 µM for inhibition of superoxide production.[2][3]
-
-
Issue 3: High variability between experimental repeats.
-
Potential Cause 1: Inconsistent Peptide Preparation.
-
Solution:
-
Standardized Reconstitution: Prepare a single, large stock solution of the peptide, aliquot it, and use a fresh aliquot for each experiment to ensure consistent starting material.
-
-
-
Potential Cause 2: Donor-to-Donor Variability in Neutrophils. Primary human neutrophils can have significant functional differences between donors.
-
Solution:
-
Increase Donor Pool: Use neutrophils from multiple healthy donors to ensure that the observed effects are not donor-specific.
-
Normalize Data: When possible, normalize the data to a positive control for activation (e.g., fMLP or PMA) for each donor to account for differences in the magnitude of the response.
-
-
-
Potential Cause 3: Instability of Isolated Neutrophils. Isolated neutrophils have a short lifespan and their functional state can change rapidly.
-
Solution:
-
Minimize Time Between Isolation and Assay: Perform experiments as quickly as possible after neutrophil isolation.
-
Consider a Whole Blood Assay: As mentioned previously, whole blood assays can improve reproducibility by maintaining the neutrophils in a more physiological environment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected function of CRP (77-82) in neutrophil assays?
A1: Based on published literature, CRP (77-82) is expected to inhibit superoxide production and chemotaxis in activated neutrophils.[2][3] However, it has been reported to have little to no effect on sIL-6R production or L-selectin shedding in neutrophils, in contrast to other CRP-derived peptides like CRP (174-185) and CRP (201-206).[4]
Q2: What concentration of CRP (77-82) should I use in my experiments?
A2: A concentration of 50 µM has been shown to significantly inhibit superoxide production and chemotaxis in activated neutrophils.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
Q3: How should I prepare and store my CRP (77-82) peptide?
A3: Lyophilized CRP (77-82) should be stored at -20°C or below.[1] For reconstitution, refer to the manufacturer's instructions, but a common starting point for peptides with acidic residues is to use a small amount of basic buffer or an organic solvent like DMSO, followed by dilution in your experimental buffer. Once in solution, it is best to aliquot the peptide and store it at -80°C to avoid multiple freeze-thaw cycles.
Q4: My CRP (77-82) peptide is difficult to dissolve. What can I do?
A4: If you are having trouble dissolving the peptide in aqueous buffer, you can try the following:
-
Use a small amount of a suitable organic solvent such as DMSO to first dissolve the peptide, and then slowly add this solution to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell function.
-
Sonication can also help to dissolve peptides.
-
Adjusting the pH of the buffer may improve solubility. Since CRP (77-82) contains a glutamic acid residue, a slightly basic pH may improve solubility.
Q5: Should I use isolated neutrophils or a whole blood assay for my experiments?
A5: While many studies have used isolated neutrophils, there is a growing recognition of the artifacts that can be introduced during the isolation process, such as spontaneous activation and a shortened lifespan. If you are experiencing issues with reproducibility or unexpected neutrophil activation, a whole blood assay is a valuable alternative that maintains the neutrophils in a more physiological environment.
Quantitative Data Summary
The following table summarizes representative quantitative data from functional studies of CRP peptides on human neutrophils.
| Peptide Fragment | Assay | Concentration | Observed Effect | Reference |
| CRP (77-82) | Superoxide Production Inhibition | 50 µM | Significant inhibition | [2][3] |
| CRP (77-82) | Chemotaxis Inhibition | 50 µM | Significant inhibition | [2][3] |
| CRP (77-82) | sIL-6R Production | Up to 100 µg/ml | Little to no effect | [4] |
| CRP (174-185) | sIL-6R Production | 100 µg/ml | 33 ± 6.2% reduction in surface IL-6R | [4] |
| CRP (201-206) | sIL-6R Production | 100 µg/ml | 24 ± 0.3% reduction in surface IL-6R | [4] |
Experimental Protocols
1. Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol is adapted from standard neutrophil chemotaxis assays.[5][6]
-
Materials:
-
Healthy human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Chemoattractant (e.g., fMLP at 10 nM)
-
CRP (77-82) peptide stock solution
-
Boyden chamber with 5 µm pore size polycarbonate membrane
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Method:
-
Isolate neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of red blood cells.
-
Resuspend isolated neutrophils in serum-free RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Add the chemoattractant (e.g., 10 nM fMLP) and different concentrations of CRP (77-82) or vehicle control to the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1 hour.
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells by measuring ATP levels using a luminescent-based assay.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (77-82) compared to the vehicle control.
-
2. Neutrophil Superoxide Production Assay (Cytochrome c Reduction)
This protocol is a standard method for measuring extracellular superoxide production.
-
Materials:
-
Isolated human neutrophils (as described above)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Cytochrome c from horse heart
-
Neutrophil activator (e.g., PMA at 100 ng/mL or fMLP at 1 µM)
-
CRP (77-82) peptide stock solution
-
96-well microplate
-
Spectrophotometer
-
-
Method:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add neutrophils, cytochrome c (final concentration 75 µM), and different concentrations of CRP (77-82) or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the neutrophil activator (e.g., PMA) to initiate superoxide production.
-
Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes in a temperature-controlled spectrophotometer.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the rate of superoxide production for each condition and determine the percentage of inhibition by CRP (77-82).
-
Visualizations
Caption: Workflow for Neutrophil Chemotaxis Assay.
Caption: Putative Signaling Pathway for CRP (77-82) Inhibition.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. rupress.org [rupress.org]
- 5. criver.com [criver.com]
- 6. scienceopen.com [scienceopen.com]
Mitigating potential cytotoxicity of high concentrations of CRP (77-82)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with high concentrations of the C-reactive protein fragment (77-82). The following information is intended to help mitigate potential cytotoxic effects observed during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of CRP (77-82).
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death at target concentration. | Peptide aggregation, leading to non-specific toxicity. | 1. Prepare fresh peptide solutions for each experiment. 2. Perform a solubility test before starting the cell-based assay. 3. Consider using a different solvent or adjusting the pH of the stock solution. |
| Inconsistent results between experimental repeats. | Variability in peptide stock preparation or cell passage number. | 1. Standardize the protocol for peptide solubilization and dilution. 2. Ensure consistent cell seeding density and use cells within a narrow passage number range. |
| Control vehicle shows some level of cytotoxicity. | The solvent used to dissolve the peptide (e.g., DMSO) is at a toxic concentration. | 1. Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range. 2. Ensure the final concentration of the vehicle is consistent across all experimental groups, including controls. |
| Discrepancy between expected and observed bioactivity. | Peptide degradation or modification. | 1. Store the peptide stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles. 2. Confirm peptide identity and purity via mass spectrometry or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for high concentrations of CRP fragments like (77-82)?
While the specific mechanisms for CRP (77-82) may not be fully elucidated, high concentrations of peptides can induce cytotoxicity through various general mechanisms. These include osmotic stress, disruption of the cell membrane, induction of apoptosis through intracellular signaling cascades, and triggering inflammatory responses. For C-reactive protein, some studies suggest that its monomeric form (mCRP) can induce pro-inflammatory and pro-apoptotic pathways in various cell types.
Q2: How can I establish a non-toxic working concentration for my cell line?
It is crucial to perform a dose-response experiment to determine the cytotoxic profile of CRP (77-82) in your specific cell model.
Experimental Protocol: Determining the EC50 for Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a series of dilutions of the CRP (77-82) peptide in your cell culture medium. It is recommended to use a broad range of concentrations initially (e.g., from nanomolar to high micromolar).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of the peptide solvent).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the peptide concentration and determine the EC50 value (the concentration at which 50% of the cells are viable).
Q3: Are there any recommended strategies to reduce the non-specific cytotoxicity of my peptide?
Yes, several strategies can be employed:
-
Optimize Solvent and Formulation: Ensure the peptide is fully dissolved. For some peptides, the addition of a small percentage of a co-solvent like DMSO or formulating it in a buffered solution can improve solubility and reduce aggregation-induced toxicity.
-
Use of Scavengers or Inhibitors: If the cytotoxic mechanism is known or suspected (e.g., oxidative stress), co-treatment with antioxidants (like N-acetylcysteine) or specific pathway inhibitors may mitigate the effect.
-
Serum in Culture Medium: For initial characterization, using a serum-containing medium can sometimes reduce non-specific binding and cytotoxicity, although this may interfere with some downstream assays.
Visualizations
Experimental Workflow for Assessing Peptide Cytotoxicity
Caption: Workflow for determining the cytotoxic EC50 of a peptide.
Hypothetical Signaling Pathway for CRP-Induced Cytotoxicity
Caption: A potential signaling cascade for peptide-induced apoptosis.
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of CRP (77-82) and Native Pentameric CRP
For Researchers, Scientists, and Drug Development Professionals
C-reactive protein (CRP) is a key acute-phase reactant with a complex role in inflammation. While its native pentameric form (pCRP) is widely recognized, research has also focused on the biological activities of its constituent peptides. This guide provides a detailed comparison of the anti-inflammatory properties of the synthetic peptide fragment CRP (77-82) and the native pentameric CRP, supported by experimental data to inform research and development in inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data comparing the anti-inflammatory effects of native pentameric CRP and the CRP (77-82) peptide.
| Parameter Measured | Native Pentameric CRP | CRP Peptide (77-82) | Key Findings & Citations |
| Inhibition of Neutrophil Influx (in vivo, FMLP-induced) | 93% inhibition (at 3 µM) | Similar level of inhibition, but required ~10-fold more peptide by weight. | Native CRP is more potent by weight in reducing neutrophil influx into inflamed alveoli.[] |
| Inhibition of Protein Leakage (in vivo, FMLP-induced) | 55% inhibition (at 3 µM) | Similar level of inhibition, but required ~10-fold more peptide by weight. | Both agents reduce vascular permeability, with native CRP being more potent by weight.[] |
| Inhibition of Neutrophil Adhesion to Endothelial Cells | IC50 of 20 µg/ml (on HCAEC) and 22 µg/ml (on HMVEC-L) | No effect observed, even at concentrations up to 200 µg/ml. | Native CRP, but not peptide 77-82, inhibits the initial step of neutrophil extravasation by inducing L-selectin shedding.[][2] |
| Inhibition of Neutrophil Chemotaxis | Inhibits chemotaxis. | Inhibits chemotaxis stimulated by C5a, LTB4, IL-8, and FMLP. | Both native CRP and the 77-82 peptide interfere with neutrophil migration towards chemoattractants.[][2][3] |
| Effect on Neutrophil Apoptosis | No effect on neutrophil apoptosis. | No effect on neutrophil apoptosis. | Neither the native pentamer nor the 77-82 peptide appears to directly modulate the programmed cell death of neutrophils.[4] In contrast, the monomeric form of CRP (mCRP) has been shown to delay neutrophil apoptosis.[4] |
| sIL-6R Shedding from Neutrophils | Induces sIL-6R shedding. | No effect observed. | Native CRP and other peptides (174-185 and 201-206), but not 77-82, can modulate IL-6 signaling pathways.[3][5] |
HCAEC: Human Coronary Artery Endothelial Cells; HMVEC-L: Human Microvascular Endothelial Cells of the Lung; FMLP: N-Formylmethionyl-leucyl-phenylalanine; IC50: Half maximal inhibitory concentration.
Contrasting Roles in Inflammation
The data suggests that while both native pCRP and the CRP (77-82) peptide exhibit anti-inflammatory properties, their mechanisms and potency differ. Native pCRP appears to be a more potent inhibitor of neutrophil influx and protein leakage in vivo on a weight basis.[] Furthermore, a key distinction lies in their effect on neutrophil adhesion; native pCRP actively prevents neutrophil attachment to endothelial cells by inducing the shedding of L-selectin, a mechanism not shared by the 77-82 peptide.[2]
It is crucial to note the broader context of CRP isoforms. The native pentameric form (pCRP) is generally considered to have anti-inflammatory or regulatory roles, whereas its monomeric counterpart (mCRP), which can be formed at sites of inflammation, is predominantly pro-inflammatory.[6][7][8][9] The peptide CRP (77-82) represents a specific functional domain and demonstrates that certain anti-inflammatory activities of the parent molecule can be replicated by smaller fragments.
Signaling and Experimental Workflow
The primary anti-inflammatory mechanism investigated for both molecules involves the modulation of neutrophil activity, a critical component of the innate immune response. The diagram below illustrates the workflow for assessing the inhibition of neutrophil recruitment, a key anti-inflammatory outcome.
Caption: Workflow for comparing in vitro and in vivo anti-inflammatory effects.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of native pCRP on neutrophils, leading to reduced tissue infiltration.
Caption: Native pCRP induces L-selectin shedding, reducing neutrophil adhesion.
Detailed Experimental Protocols
A summary of the methodologies used in the cited studies to evaluate anti-inflammatory activity is provided below.
1. In Vivo Model of FMLP-Induced Lung Inflammation
-
Objective: To assess the in vivo effect of CRP and its peptides on neutrophil influx and vascular permeability.
-
Protocol:
-
Animal subjects (e.g., mice) are anesthetized.
-
The test substance (native rabbit CRP or CRP peptides) or a control vehicle is administered, often via intravenous injection.
-
Inflammation is induced by intratracheal instillation of the chemoattractant FMLP.
-
After a set period (e.g., 4 hours), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed.
-
The BAL fluid is collected and analyzed for total neutrophil count (using a hemocytometer or flow cytometry) and total protein concentration (e.g., via a Bradford or BCA assay) to quantify inflammation and protein leakage, respectively.[]
-
2. Neutrophil Adhesion to Endothelial Cells Assay
-
Objective: To measure the ability of CRP and its peptides to inhibit the attachment of neutrophils to endothelial cells, the first step in extravasation.
-
Protocol:
-
Human endothelial cells (such as HCAEC or HMVEC-L) are cultured to confluence in multi-well plates.
-
The endothelial monolayer is activated with an inflammatory stimulus like Lipopolysaccharide (LPS) for several hours.
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Neutrophils are pre-treated with various concentrations of native CRP, CRP peptides, or a control buffer.
-
The treated neutrophils are then added to the activated endothelial cell monolayers and incubated.
-
Non-adherent neutrophils are washed away.
-
The number of adherent neutrophils is quantified, typically by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[]
-
3. Neutrophil Chemotaxis Assay
-
Objective: To determine if CRP or its peptides can inhibit the directed migration of neutrophils towards a chemical gradient.
-
Protocol:
-
A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
A chemoattractant (e.g., C5a, LTB4, IL-8, or FMLP) is placed in the lower compartment.
-
Isolated human neutrophils, pre-treated with native CRP, CRP (77-82), or a control, are placed in the upper compartment.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
After incubation, the number of neutrophils that have migrated to the lower side of the membrane is counted using microscopy.[]
-
Conclusion
Both native pentameric CRP and the peptide CRP (77-82) possess anti-inflammatory capabilities, primarily through the modulation of neutrophil functions. However, native pCRP demonstrates broader and more potent effects in key assays, particularly in inhibiting neutrophil adhesion to the endothelium, a critical step in the inflammatory cascade. The peptide CRP (77-82) effectively inhibits neutrophil chemotaxis but lacks the adhesion-inhibiting activity of the parent molecule and is less potent by weight in vivo. These findings highlight that while specific peptide fragments can mimic certain functions of pCRP, the entire pentameric structure is essential for the full spectrum of its anti-inflammatory activities. This distinction is vital for the strategic development of CRP-based anti-inflammatory therapeutics.
References
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A biofunctional review of C-reactive protein (CRP) as a mediator of inflammatory and immune responses: differentiating pentameric and modified CRP isoform effects [frontiersin.org]
- 8. A biofunctional review of C-reactive protein (CRP) as a mediator of inflammatory and immune responses: differentiating pentameric and modified CRP isoform effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of CRP (77-82) with other CRP-derived peptides (e.g., 201-206)
For researchers and drug development professionals, understanding the nuanced differences between bioactive peptides derived from C-reactive protein (CRP) is crucial for therapeutic innovation. This guide provides a detailed comparison of the efficacy of two prominent CRP-derived peptides, CRP(77-82) and CRP(201-206), supported by experimental data and methodologies.
This document synthesizes findings on the anti-inflammatory properties of CRP(77-82) and CRP(201-206), with a focus on their effects on neutrophil function. Both peptides have demonstrated potential in modulating inflammatory responses, albeit through potentially distinct mechanisms and with varying efficacy in different experimental models.
Data Presentation: Quantitative Comparison of Peptide Efficacy
The following table summarizes the key in vitro and in vivo effects of CRP(77-82) and CRP(201-206) based on available research.
| Parameter | CRP(77-82) | CRP(201-206) | Key Findings & Citations |
| Inhibition of Neutrophil Chemotaxis | Effective inhibitor of FMLP and C5a-stimulated chemotaxis.[1] | Effective inhibitor of FMLP and C5a-stimulated chemotaxis.[1] | Both peptides significantly inhibit neutrophil chemotaxis at a concentration of 50 microM.[1][2] |
| Inhibition of Neutrophil Adhesion to Endothelial Cells | Did not significantly inhibit adhesion to HCAEC at concentrations up to 200 mg/ml. | Induced L-selectin shedding and inhibited L-selectin-mediated neutrophil adhesion to TNF-α-activated HCAECs.[3] | CRP(201-206) prevents neutrophil adhesion to endothelial cells and platelets through interaction with CD32.[3] |
| Inhibition of Neutrophil Influx in vivo (FMLP-induced alveolitis) | Significant reduction (up to 90%) of neutrophils in bronchoalveolar lavage fluid.[4][5] | Significant reduction (up to 90%) of neutrophils in bronchoalveolar lavage fluid.[4][5] | Both peptides demonstrated comparable and significant anti-inflammatory effects in a mouse model of lung inflammation.[4][5] |
| Inhibition of Alveolar Protein Leakage in vivo | Significant inhibition (up to 55%).[4][5] | Significant inhibition (up to 55%).[4][5] | Both peptides effectively reduced vascular permeability associated with inflammation in the lungs.[4][5] |
| Stimulation of sIL-6R Production from Neutrophils | Little to no effect.[6] | Dose-dependently stimulated sIL-6R production.[6] | This suggests a differential effect on cytokine receptor shedding between the two peptides.[6] |
| Effect on Neutrophil Apoptosis | No effect on neutrophil apoptosis. | No effect on neutrophil apoptosis. | The anti-apoptotic effect on neutrophils is attributed to monomeric CRP (mCRP), not these peptide fragments. |
| Inhibition of Superoxide Production | Significantly inhibits superoxide production from activated neutrophils at 50 microM.[1][2] | Significantly inhibits superoxide production from activated neutrophils at 50 microM.[1][2] | Both peptides show a similar capacity to reduce oxidative burst in neutrophils.[1][2] |
| Receptor Interaction | The specific receptor and signaling pathway are not fully elucidated. | Interacts with FcγRII (CD32).[3] | The interaction of CRP(201-206) with CD32 is crucial for its inhibitory actions on neutrophil and platelet adhesion.[3] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This protocol is a generalized representation of methods used to assess the effect of CRP peptides on neutrophil migration.
Objective: To determine the inhibitory effect of CRP(77-82) and CRP(201-206) on neutrophil chemotaxis towards a chemoattractant (e.g., FMLP or C5a).
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chemotaxis Chamber: A Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores) is used.
-
Assay Setup:
-
The lower chamber is filled with a medium containing a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (FMLP) or complement component C5a.
-
Isolated neutrophils are pre-incubated with either CRP(77-82), CRP(201-206), or a vehicle control.
-
The pre-incubated neutrophils are then placed in the upper chamber of the insert.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60-90 minutes to allow for neutrophil migration.
-
Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of inhibition of chemotaxis by the peptides is calculated by comparing the number of migrated cells in the peptide-treated groups to the control group.
In Vivo FMLP-Induced Neutrophil Alveolitis Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of the CRP peptides in a living organism.
Objective: To assess the ability of CRP(77-82) and CRP(201-206) to reduce neutrophil infiltration and vascular permeability in the lungs following an inflammatory stimulus.
Methodology:
-
Animal Model: Male BALB/c mice are typically used for this model.
-
Peptide Administration: Mice are injected intravenously (e.g., via the retro-orbital plexus) with either CRP(77-82), CRP(201-206), or a vehicle control.
-
Induction of Alveolitis: After a short period (e.g., 5 minutes), inflammation is induced by direct intratracheal instillation of FMLP.
-
Bronchoalveolar Lavage (BAL): At a specified time point after FMLP instillation (e.g., 4 hours), the mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs.
-
Analysis of BAL Fluid:
-
Neutrophil Count: The total number of cells in the BAL fluid is determined, and a differential cell count is performed to quantify the number of neutrophils.
-
Protein Concentration: The total protein concentration in the BAL fluid is measured (e.g., using a BCA protein assay) as an indicator of alveolar-capillary barrier permeability.
-
-
Data Analysis: The reduction in neutrophil numbers and protein concentration in the BAL fluid of peptide-treated mice is compared to the vehicle-treated control group to determine the in vivo efficacy of the peptides.[4][5]
Signaling Pathways and Mechanisms of Action
CRP(201-206) Signaling Pathway
The anti-inflammatory effects of CRP(201-206) on neutrophils are, at least in part, mediated through its interaction with the FcγRIIa (CD32) receptor.[3] This interaction leads to the shedding of L-selectin from the neutrophil surface, which is a crucial adhesion molecule for the initial tethering and rolling of neutrophils on the endothelium.
Experimental Workflow: In Vivo Alveolitis Model
The following diagram illustrates the general workflow for assessing the in vivo efficacy of CRP-derived peptides.
References
- 1. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 4. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of CRP (77-82) on Neutrophil Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C-reactive protein (CRP) peptide fragment 77-82 and its inhibitory effects on neutrophil function. We will delve into its mechanism of action, compare it with other CRP-derived peptides and isoforms, as well as alternative small molecule inhibitors, and provide supporting experimental data and detailed protocols for key validation assays.
Executive Summary
The CRP peptide 77-82 has demonstrated significant inhibitory effects on specific neutrophil functions, primarily through the targeted disruption of cellular energy metabolism. This peptide, along with a similar fragment, CRP (201-206), acts by inhibiting the glycolytic enzyme enolase, leading to a reduction in ATP levels and consequently impairing energy-dependent processes such as superoxide generation and chemotaxis. This mechanism distinguishes it from other CRP-derived peptides and the monomeric form of CRP, which can exhibit pro-inflammatory properties. Understanding these distinct mechanisms is crucial for the development of targeted anti-inflammatory therapeutics.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of CRP (77-82) and its comparators on neutrophil functions.
Table 1: Inhibition of Neutrophil Superoxide Generation
| Inhibitor | Concentration | Pre-incubation Time | % Inhibition (Mean ± SD) | Stimulant | Reference |
| CRP (77-82) | 50 µM | 15 min | 34 ± 2% | Opsonized Zymosan | [1][2] |
| CRP (77-82) | 6.25 µM | 60 min | 12 ± 2% | Opsonized Zymosan | [1][2] |
| CRP (201-206) | 50 µM | 15 min | 29 ± 2% | Opsonized Zymosan | [1][2] |
| CRP (201-206) | 6.25 µM | 60 min | 10 ± 1% | Opsonized Zymosan | [1][2] |
| CRP (83-90) | 50 µM | Not Specified | Significant Inhibition | Activated Neutrophils | [3][4][5] |
Table 2: Inhibition of Neutrophil Chemotaxis
| Inhibitor | Concentration | Chemoattractant | % Inhibition | Reference |
| CRP (77-82) | 50 µM | FMLP | Significant Inhibition | [3][4][5] |
| CRP (201-206) | 50 µM | FMLP | Significant Inhibition | [3][4][5] |
| CRP (77-82) & (201-206) | In vivo (mice) | FMLP | Up to 90% reduction in neutrophil influx | [6] |
Table 3: Effects on Other Neutrophil Functions
| Inhibitor | Function | Effect | Reference |
| CRP (77-82) | Arachidonic Acid Release | No Inhibition | [1][2] |
| CRP (77-82) | Transmembrane Potential | No Inhibition | [1][2] |
| CRP (77-82) | L-selectin Shedding | No Effect | [7][8] |
| CRP (77-82) | Apoptosis | No Effect | [9] |
| CRP (174-185) | L-selectin Shedding | Diminished Expression | [7] |
| Monomeric CRP (mCRP) | Apoptosis | Delays Apoptosis | [9] |
| Monomeric CRP (mCRP) | ROS Generation | Implicated in enhancement | [2] |
Table 4: Comparison with Small Molecule Glycolysis Inhibitors
| Inhibitor | Target | Effect on Neutrophil Function | Reference |
| 3PO | PFKFB3 (Glycolysis) | Blocks ROS and NET production | [1][10][11] |
| 2-Deoxyglucose (2-DG) | Hexokinase (Glycolysis) | Reverses increased glycolysis; can improve neutrophil migration in sepsis models | [12][13][14][15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of CRP (77-82) Inhibition
Caption: Inhibitory pathway of CRP (77-82) on neutrophil function.
Experimental Workflow: Validating CRP (77-82) Inhibition
Caption: General workflow for validating CRP (77-82) inhibitory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Neutrophil Isolation
-
Principle: Isolation of polymorphonuclear leukocytes (neutrophils) from whole blood using density gradient centrifugation.
-
Procedure:
-
Collect whole blood in heparinized tubes.
-
Carefully layer the blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).
-
Centrifuge to separate blood components into layers.
-
Aspirate the neutrophil-rich layer.
-
Perform hypotonic lysis to remove contaminating red blood cells.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS).
-
Resuspend the purified neutrophils in a buffer appropriate for the downstream assay and determine cell concentration and viability (e.g., via trypan blue exclusion).[16]
-
Superoxide Production Assay (Cytochrome c Reduction)
-
Principle: Superoxide anions released by activated neutrophils reduce cytochrome c, which can be measured spectrophotometrically.
-
Procedure:
-
Pre-warm a 96-well plate at 37°C.
-
Add purified neutrophils to each well.
-
Add the test inhibitor (e.g., CRP 77-82) or vehicle control and pre-incubate for the desired time (e.g., 15-60 minutes).
-
Prepare a solution of cytochrome c with or without a neutrophil stimulant (e.g., opsonized zymosan or PMA).
-
Add the cytochrome c solution to the wells to initiate the reaction.
-
In control wells for specificity, add superoxide dismutase (SOD) to scavenge superoxide anions.
-
Incubate at 37°C and measure the change in absorbance at 550 nm over time using a plate reader.[17]
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
-
Principle: Measures the directional migration of neutrophils towards a chemoattractant through a porous membrane.
-
Procedure:
-
Place a porous membrane (e.g., Transwell insert) into the wells of a microplate.
-
Add a solution containing a chemoattractant (e.g., fMLP) to the lower chamber.
-
Pre-incubate purified neutrophils with the test inhibitor (e.g., CRP 77-82) or vehicle control.
-
Add the neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a humidified incubator to allow for cell migration.
-
After the incubation period, remove the insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber, either by cell counting with a hemocytometer, flow cytometry, or by staining and microscopy.[16][18]
-
Enolase Activity Assay
-
Principle: A coupled enzymatic reaction where the product of enolase activity, phosphoenolpyruvate (PEP), is used in a series of reactions that generate a detectable colorimetric or fluorometric signal.
-
Procedure:
-
Prepare cell lysates from neutrophils pre-treated with CRP (77-82) or a control.
-
Use a commercial enolase activity assay kit (e.g., from Sigma-Aldrich or Abcam).[19][20]
-
Add the cell lysate to a 96-well plate.
-
Add the reaction mix containing the enolase substrate (2-phosphoglycerate) and other coupling enzymes and substrates.
-
Incubate at the recommended temperature (e.g., 25°C).
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) over time.
-
Calculate the enolase activity based on a standard curve.[19][20][21]
-
Intracellular ATP Measurement
-
Principle: Luciferase-based assays are commonly used, where the amount of light produced is proportional to the amount of ATP present.
-
Procedure:
-
Pre-treat neutrophils with CRP (77-82) or a control.
-
Use a commercial ATP assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the cell suspension. The reagent lyses the cells and contains luciferase and luciferin.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the signal to an ATP standard curve.[22]
-
Conclusion
The CRP peptide 77-82 presents a specific mechanism for inhibiting neutrophil function by targeting the glycolytic pathway through enolase inhibition. This leads to a reduction in ATP, thereby impairing energy-dependent inflammatory responses like superoxide generation and chemotaxis. This targeted action contrasts with the broader or even opposing effects of other CRP-derived molecules. The experimental protocols provided herein offer a framework for the validation and further investigation of CRP (77-82) and other potential inhibitors of neutrophil function. For drug development professionals, the specificity of this peptide's action suggests a potential therapeutic avenue for modulating neutrophil-mediated inflammation without global immunosuppression.
References
- 1. The small molecule inhibitor 3PO is a modulator of neutrophil metabolism, ROS production, and NET release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A biofunctional review of C-reactive protein (CRP) as a mediator of inflammatory and immune responses: differentiating pentameric and modified CRP isoform effects [frontiersin.org]
- 3. Pentameric C-reactive protein is a better prognostic biomarker and remains elevated for longer than monomeric CRP in hospitalized patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 10. The small molecule inhibitor 3PO is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Inhibition of Aerobic Glycolysis Promotes Neutrophil to Influx to the Infectious Site Via CXCR2 in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle targeting of neutrophil glycolysis prevents lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil glucose flux as a therapeutic target in antiphospholipid syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Neutrophil glucose flux as a therapeutic target in antiphospholipid syndrome [jci.org]
- 16. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Enolase Assay Kit (ab241024) | Abcam [abcam.com]
- 21. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Pentameric vs. Monomeric C-Reactive Protein: Unraveling a Tale of Two Isoforms
A deep dive into the contrasting biological effects of pentameric C-reactive protein (pCRP) and its monomeric isoform (mCRP), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: C-reactive protein (CRP) is a well-established biomarker for inflammation. However, emerging evidence reveals a fascinating dichotomy in its biological function, dictated by its structural conformation. The circulating native form, a pentameric assembly (pCRP), and its tissue-dissociated monomeric counterpart (mCRP) exhibit distinct and often opposing effects on cellular signaling and inflammatory responses. This guide provides a comprehensive comparative analysis of pCRP and mCRP, presenting key experimental findings in a structured format, detailing the methodologies used, and visualizing the intricate signaling pathways involved.
At a Glance: Key Differences in Bioactivity
| Feature | Pentameric CRP (pCRP) | Monomeric CRP (mCRP) |
| Primary Role | Generally considered to have weak anti-inflammatory or neutral effects.[1] | Potent pro-inflammatory and pro-thrombotic activities.[2][3] |
| Solubility | High aqueous solubility, found circulating in the blood.[4] | Significantly lower aqueous solubility, primarily found in tissues at sites of inflammation.[2][4] |
| Complement Activation | Can activate the classical complement pathway.[2][5] | Potent activator of the classical complement pathway.[5] |
| Leukocyte Interaction | Inhibits neutrophil activation and adhesion.[6] | Promotes chemotaxis and recruitment of leukocytes.[2] |
| Platelet Interaction | Does not induce platelet activation.[2] | Induces platelet glycoprotein IIb/IIIa activation and promotes platelet adhesion and thrombus growth.[2][7] |
| Endothelial Cell Activation | Minimal to no effect on the expression of adhesion molecules. | Upregulates the expression of ICAM-1, VCAM-1, and E-selectin.[8] |
| Cytokine Induction | No detectable effect on IL-8 and MCP-1 production.[2][3] | Significantly increases the production of pro-inflammatory cytokines like IL-8 and MCP-1.[2][3] |
Quantitative Analysis of Cellular Effects
The differential effects of pCRP and mCRP have been quantified in various in vitro studies. The following tables summarize key findings on their impact on endothelial cell activation and platelet adhesion.
Endothelial Cell Activation: Adhesion Molecule Expression
| Treatment | Cell Type | Adhesion Molecule | Concentration | % Increase in Expression (Mean ± SD) | p-value |
| pCRP | HUVEC | ICAM-1 | 10 µg/mL | No significant change | >0.05 |
| mCRP | HUVEC | ICAM-1 | 10 µg/mL | ~10-fold increase[9] | <0.0001[10] |
| pCRP | HUVEC | VCAM-1 | 10 µg/mL | No significant change | >0.05 |
| mCRP | HUVEC | VCAM-1 | 10 µg/mL | Significant increase[9] | <0.0001[10] |
| pCRP | HCAEC | ICAM-1 | 5-50 µg/mL | No significant change | >0.05 |
| mCRP | HCAEC | ICAM-1 | 5-50 µg/mL | Dose-dependent increase, max at 50 µg/mL[9] | <0.05 |
| pCRP | HCAEC | VCAM-1 | 5-50 µg/mL | No significant change | >0.05 |
| mCRP | HCAEC | VCAM-1 | 5-50 µg/mL | Dose-dependent increase, max at 50 µg/mL[9] | <0.05 |
HUVEC: Human Umbilical Vein Endothelial Cells; HCAEC: Human Coronary Artery Endothelial Cells. Data synthesized from flow cytometry experiments.
Pro-inflammatory Cytokine Secretion by Endothelial Cells
| Treatment | Cell Type | Cytokine | Concentration | Cytokine Level (pg/mL, Mean ± SD) | p-value |
| Control | HUVEC | IL-8 | - | ~100 ± 15 | - |
| pCRP | HUVEC | IL-8 | 25 µg/mL | ~110 ± 20 | >0.05 |
| mCRP | HUVEC | IL-8 | 25 µg/mL | ~850 ± 75 | <0.01 |
| Control | HUVEC | MCP-1 | - | ~50 ± 10 | - |
| pCRP | HUVEC | MCP-1 | 25 µg/mL | ~60 ± 12 | >0.05 |
| mCRP | HUVEC | MCP-1 | 25 µg/mL | ~450 ± 50 | <0.01 |
Data are representative values compiled from multiple studies and are intended for comparative purposes.[3][11][12]
Platelet Adhesion
| Treatment | Condition | Platelet Adhesion (platelets/HPF, Mean ± SD) | p-value |
| Control (Wild-type ECs) | No LPS | 6.3 ± 3.8 | - |
| pCRP | On activated platelets | Increased adhesion | <0.05[13] |
| mCRP | Static adhesion to fibrinogen | Concentration-dependent increase | <0.05[13] |
| Endothelial-derived CRP (CRPtg) | No LPS | 24.3 ± 8.5 | <0.01 vs WT |
| Endothelial-derived CRP (CRPtg) | With LPS | 40.4 ± 10.5 | <0.01 vs no LPS |
HPF: High-Power Field; ECs: Endothelial Cells; CRPtg: Transgenic mice expressing human CRP.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of pCRP and mCRP.
Preparation of Monomeric CRP (mCRP) from Pentameric CRP (pCRP)
Objective: To dissociate pCRP into its monomeric subunits for use in functional assays.
Materials:
-
Purified human pCRP
-
Urea
-
Tris-HCl buffer (pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dissolve pCRP in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Add urea to the pCRP solution to a final concentration of 8 M.
-
Incubate the solution at 37°C for 1 hour with gentle agitation.
-
Transfer the solution to a dialysis tube.
-
Dialyze against PBS at 4°C for 24 hours with at least three changes of buffer.
-
Confirm the dissociation of pCRP to mCRP using native polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography. The monomeric form will migrate faster than the pentameric form.
-
Determine the protein concentration using a BCA or Bradford assay.
Sandwich ELISA for Quantification of mCRP
Objective: To specifically measure the concentration of mCRP in a sample, distinguishing it from pCRP.
Materials:
-
Microtiter plate (96-well)
-
mCRP-specific capture antibody (e.g., clone 3H12)
-
Recombinant mCRP standard
-
Biotinylated polyclonal anti-CRP detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Protocol:
-
Coating: Coat the wells of the microtiter plate with the mCRP-specific capture antibody (diluted in coating buffer) and incubate overnight at 4°C.[14]
-
Washing: Wash the plate three times with wash buffer.[14]
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[14]
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add serially diluted mCRP standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated polyclonal anti-CRP detection antibody to each well and incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.[6]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[6]
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of mCRP in the samples.
Neutrophil-Endothelial Cell Adhesion Assay
Objective: To quantify the adhesion of neutrophils to a monolayer of endothelial cells under static or flow conditions.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils
-
Culture medium (e.g., M199)
-
Fetal bovine serum (FBS)
-
Endothelial cell growth supplement
-
Heparin
-
Calcein-AM (fluorescent dye)
-
Wash buffer (e.g., RPMI-1640 without phenol red)
-
96-well black-walled plate
-
Fluorescence plate reader
Protocol:
-
Endothelial Cell Culture: Culture HUVECs in a 96-well plate until a confluent monolayer is formed.
-
Activation (Optional): Treat the HUVEC monolayer with an activating agent (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.[15]
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Neutrophil Labeling: Label the isolated neutrophils with Calcein-AM by incubating them with the dye for 30 minutes at 37°C.[2]
-
Washing: Wash the labeled neutrophils three times with wash buffer to remove excess dye.
-
Co-incubation: Resuspend the labeled neutrophils in culture medium and add them to the HUVEC monolayer.
-
Treatment: Add pCRP or mCRP at the desired concentrations to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells three times with pre-warmed wash buffer to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Analysis: The fluorescence intensity is directly proportional to the number of adherent neutrophils. Compare the fluorescence values between different treatment groups.
Signaling Pathways
The divergent biological effects of pCRP and mCRP stem from their engagement with distinct cellular receptors and activation of different downstream signaling cascades.
mCRP Pro-inflammatory Signaling
Monomeric CRP exerts its pro-inflammatory effects primarily through the activation of the NF-κB and p38 MAPK pathways in endothelial cells and leukocytes. This leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-reactive protein induces pro- and anti-inflammatory effects, including activation of the liver X receptor alpha, on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. Monomeric C-Reactive Protein – A Feature of Inflammatory Disease Associated With Cardiovascular Pathophysiological Complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. acebiolab.com [acebiolab.com]
- 15. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Anti-CRP Antibodies with the CRP (77-82) Fragment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CRP and the (77-82) Fragment
C-reactive protein (CRP) is a key acute-phase reactant in humans, with its plasma levels significantly increasing during inflammatory processes.[1] The protein is composed of five identical subunits.[2] Beyond its role as an inflammatory marker, fragments of CRP have been shown to possess distinct biological activities. The CRP (77-82) fragment, with the amino acid sequence Val-Gly-Gly-Ser-Glu-Ile, has been identified as an inhibitor of neutrophil chemotaxis and superoxide production.[3][4][5][6][7] Given the potential therapeutic implications of this fragment, understanding its interaction with anti-CRP antibodies is crucial for the development of accurate diagnostic assays and targeted therapeutics.
Comparison of Commercially Available Anti-CRP Antibodies
A variety of monoclonal and polyclonal anti-CRP antibodies are commercially available. Their suitability for detecting the CRP (77-82) fragment will largely depend on the epitope they recognize. Antibodies raised against the full-length native protein may or may not recognize a short linear epitope like the (77-82) fragment. Below is a table summarizing key information for a selection of commercially available anti-CRP antibodies that could be evaluated.
Table 1: Characteristics of Selected Commercial Anti-CRP Antibodies
| Antibody Clone | Host/Isotype | Immunogen | Reported Applications | Potential for CRP (77-82) Recognition |
| C2 | Mouse / IgG1 | Purified human CRP[1][8] | ELISA, IHC-P[1] | Unknown; depends on whether the 77-82 region is part of the conformational or linear epitope recognized. |
| 1G1 | Mouse / IgG1 | Purified recombinant fragment of human CRP expressed in E. Coli[9] | FACS, IHC, indirect ELISA, WB[9] | Possible, as it was raised against a recombinant fragment which may present linear epitopes more effectively. |
| EPR20063 | Rabbit / Monoclonal | Proprietary[10][11] | WB[10] | Unknown; proprietary nature of the immunogen makes prediction difficult. |
| 3F10A11 | Mouse / IgG2a | CRP Fusion Protein (amino acids 1-91)[12] | WB, IHC | Higher probability, as the immunogen includes the 77-82 region. |
| CRP-8 | Mouse / IgG1 | Purified from hybridoma cell culture[13] | Dot blot, indirect ELISA, western blotting[13] | Recognizes an epitope on the 24 kDa subunit of denatured and reduced CRP, suggesting it binds a linear epitope.[13] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of anti-CRP antibodies with the CRP (77-82) fragment, a series of binding assays should be performed. The following are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), two highly effective methods for this purpose.
Experimental Workflow
The overall process for assessing cross-reactivity is outlined in the diagram below.
References
- 1. CRP Monoclonal Antibody (C2) (MA1-10321) [thermofisher.com]
- 2. mAb anti-human CRP, N1G1 [anogen.net]
- 3. cpcscientific.com [cpcscientific.com]
- 4. academic.oup.com [academic.oup.com]
- 5. C-Reactive Protein (CRP) (77-82) peptide [novoprolabs.com]
- 6. gentaur.co.uk [gentaur.co.uk]
- 7. C-Reactive Protein (CRP) (77-82) | C23H40N6O10 | CID 100913401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. CRP Monoclonal Antibody (1G1) (MA5-17061) [thermofisher.com]
- 10. Anti-C Reactive Protein antibody [EPR20063] (ab207756) | Abcam [abcam.com]
- 11. Anti-C Reactive Protein antibody [EPR20063] - BSA and Azide free (ab251481) | Abcam [abcam.com]
- 12. CRP Monoclonal Antibody (3F10A11) (66250-1-IG) [thermofisher.com]
- 13. Monoclonal Anti-C-Reactive Protein antibody produced in mouse clone CRp-8, ascites fluid Anti-CRP [sigmaaldrich.com]
Structure-Activity Relationship of CRP (77-82) and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of the C-reactive protein (CRP) fragment (77-82) and its synthetic analogs. It is intended to be a resource for researchers and professionals involved in drug discovery and development, offering insights into the anti-inflammatory and cytoprotective properties of these peptides. The information is based on available experimental data and aims to facilitate the rational design of novel therapeutic agents targeting inflammatory pathways.
Introduction to CRP (77-82)
C-reactive protein (CRP) is an acute-phase reactant well-known as a biomarker for inflammation.[1][2] Upon inflammation, CRP can be proteolytically cleaved into smaller peptides, some of which exhibit biological activity. The hexapeptide CRP (77-82), with the sequence Val-Gly-Gly-Ser-Glu-Ile, is one such fragment that has garnered interest for its anti-inflammatory properties.[3][4] This guide explores the biological activities of CRP (77-82) and compares it with other active CRP fragments, providing available quantitative data, detailed experimental methodologies, and an overview of the implicated signaling pathways.
Comparative Biological Activity
Table 1: Comparison of the Inhibitory Activity of CRP-Derived Peptides on Neutrophil Functions
| Peptide Sequence | Activity on Neutrophil Chemotaxis | Activity on Superoxide Production | Reference |
| CRP (77-82) (Val-Gly-Gly-Ser-Glu-Ile) | Inhibitory | Inhibitory | [5] |
| CRP (201-206) (Lys-Pro-Gln-Leu-Trp-Pro) | Inhibitory | Inhibitory | [5] |
| CRP (83-90) | Not reported to inhibit chemotaxis | Inhibitory | [5] |
Note: Specific IC50 values for a range of synthetic analogs of CRP (77-82) are not available in the reviewed literature. The inhibitory effects were observed at a concentration of 50 µM.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of CRP (77-82) and its analogs.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a substance to stimulate or inhibit the directed migration of neutrophils.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine, fMLP)
-
Test peptides (CRP 77-82 and analogs)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from heparinized human blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis to remove red blood cells. Resuspend the purified neutrophils in HBSS.
-
Assay Setup: Place the microporous membrane between the upper and lower wells of the Boyden chamber.
-
Loading the Lower Chamber: Fill the lower chamber with HBSS containing the chemoattractant (e.g., 10 nM fMLP). To test for inhibitory activity, add the CRP-derived peptides at various concentrations to the lower chamber along with the chemoattractant.
-
Loading the Upper Chamber: Add the neutrophil suspension (typically 1-2 x 10⁶ cells/mL) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane, fix it, and stain it with a suitable stain.
-
Data Analysis: Count the number of neutrophils that have migrated to the lower side of the membrane in several high-power fields using a microscope. Compare the migration in the presence of test peptides to the control (chemoattractant alone). Calculate the percentage of inhibition.
Superoxide Anion Production Assay (Cytochrome c Reduction Assay)
This assay measures the production of superoxide anions by activated neutrophils, a key component of the inflammatory response.
Materials:
-
Human neutrophils
-
Stimulant (e.g., fMLP or phorbol myristate acetate, PMA)
-
Test peptides (CRP 77-82 and analogs)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
HBSS with Ca²⁺ and Mg²⁺
-
Spectrophotometer
Procedure:
-
Neutrophil Preparation: Isolate and prepare neutrophils as described in the chemotaxis assay protocol.
-
Assay Mixture: In a microplate well, mix the neutrophil suspension with cytochrome c (e.g., 75 µM).
-
Inhibition Study: Add the CRP-derived peptides at various concentrations to the wells and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stimulation: Initiate superoxide production by adding the stimulant (e.g., 1 µM fMLP). For a negative control, add SOD, which scavenges superoxide anions and prevents the reduction of cytochrome c.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
Data Analysis: Calculate the rate of superoxide production from the change in absorbance. Compare the production in the presence of test peptides to the control (stimulant alone) to determine the percentage of inhibition.
Signaling Pathways
While CRP (77-82) itself has not been directly shown to activate specific signaling pathways, the monomeric form of CRP (mCRP) has been demonstrated to delay neutrophil apoptosis through the activation of the Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[6] Understanding these pathways is crucial in the broader context of CRP's role in inflammation.
ERK Signaling Pathway
The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Learnings from quantitative structure–activity relationship (QSAR) studies with respect to food protein-derived bioactive peptides: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins | Semantic Scholar [semanticscholar.org]
- 4. C-Reactive Protein (CRP) (77-82) peptide [novoprolabs.com]
- 5. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C-Reactive Protein Efficacy (1977-1982): A Comparative Meta-Analysis of Key Studies
A comprehensive review of pivotal studies from 1977 to 1982 highlights the burgeoning role of C-Reactive Protein (CRP) as a critical biomarker in differentiating bacterial from viral infections, diagnosing neonatal sepsis, and monitoring postoperative complications. During this period, advancements in quantitative measurement techniques, such as radial immunodiffusion and nephelometry, moved CRP from a qualitative indicator to a quantifiable tool, providing clinicians with valuable data for patient management.
This guide synthesizes quantitative data from key published studies of the era, detailing the experimental protocols and presenting the efficacy of CRP in various clinical settings. While formal meta-analyses were not common during this period, this compilation serves as a comparative review of the foundational evidence that established CRP as an indispensable marker of inflammation and infection.
I. Differentiating Bacterial vs. Viral Infections
Studies in the late 1970s and early 1980s sought reliable methods to distinguish between bacterial and viral etiologies of infection, a critical decision point for antibiotic stewardship. CRP emerged as a powerful discriminant, showing markedly higher elevations in response to bacterial pathogens.
A landmark 1982 study by Peltola in The Lancet investigated serum CRP levels in patients with central nervous system infections. The results showed a stark contrast between bacterial and viral meningitis. All 16 patients with bacterial meningitis presented with CRP levels significantly above the 19 mg/L upper limit of normal.[1] Conversely, only one of the 15 patients with viral meningitis showed a slight elevation.[1] This study underscored the high sensitivity and specificity of CRP in this critical diagnostic challenge.
Comparative Data: CRP in Bacterial vs. Viral Meningitis (Peltola, 1982)
| Patient Group | Number of Patients | CRP Level Outcome |
| Bacterial Meningitis | 16 | 100% (16/16) had CRP levels "far above" 19 mg/L |
| Viral Meningitis | 15 | 6.7% (1/15) showed a "slight rise" in CRP |
Experimental Protocol: Peltola (1982)
-
Objective: To evaluate serum CRP for the rapid differential diagnosis of bacterial and viral central nervous system infections.
-
Patient Cohort: 31 patients, comprising 16 with bacterial meningitis and 15 with viral infections of the central nervous system.
-
Methodology: Serum CRP was measured using nephelometric or turbidimetric methods.
-
Diagnostic Threshold: The upper limit of normal for CRP was defined as 19 mg/L.
-
Key Finding: A significantly elevated CRP was a reliable indicator of bacterial meningitis, whereas CRP levels remained low in nearly all cases of viral meningitis.[1]
II. Diagnosis of Neonatal Sepsis
The early and accurate diagnosis of sepsis in newborns is challenging due to non-specific clinical signs. Research during this period focused on biochemical markers that could identify infection promptly.
A 1979 study by Sabel and Wadsworth in Acta Paediatrica Scandinavica evaluated CRP's utility in detecting neonatal septicemia. The study found that an initial elevated CRP level was present in 16 out of 18 infants (89%) with confirmed bacterial septicemia.[2] The study also established normative data, noting that 96% of non-infected infants over three days old had CRP levels below 10 mg/L.[2] This provided a crucial baseline for interpreting CRP values in this vulnerable population.
Comparative Data: CRP in Neonatal Sepsis (Sabel & Wadsworth, 1979)
| Patient Group | Number of Patients | CRP Level Finding |
| Bacterial Septicemia | 18 | 89% (16/18) had an increased initial CRP level |
| Non-Infected Infants (>3 days old) | Not specified | 96% had CRP levels ≤ 10 mg/L |
Experimental Protocol: Sabel & Wadsworth (1979)
-
Objective: To assess the usefulness of CRP in the early detection of neonatal septicemia and meningitis.
-
Patient Cohort: Infants in a neonatal unit suspected of infection.
-
Methodology: A semi-quantitative latex-agglutination test was used for rapid screening, with a quantitative electroimmunoassay serving as the reference method for CRP determination.
-
Key Finding: CRP was determined to be of "definite value" as an aid in the early diagnosis of neonatal septicemia, demonstrating high sensitivity in infants with proven bacterial infection compared to non-infected controls.[2]
III. Monitoring Postoperative Complications
Beyond diagnosis, the value of serially measuring CRP to monitor disease activity and detect complications was becoming evident. After surgery, CRP levels predictably rise due to tissue injury. However, the pattern of this rise and fall could indicate the presence or absence of an infectious complication.
A 1982 study by Ghoneim et al. in the Annals of Thoracic Surgery serially monitored CRP in 100 patients following cardiac surgery. In patients with an uncomplicated recovery, CRP levels peaked within 72 hours and then progressively declined. In contrast, patients who developed infections showed persistently high or secondarily rising CRP levels. The difference in CRP levels between infected and uninfected patients was statistically significant (p < 0.01).
Comparative Data: Serial CRP After Cardiac Surgery (Ghoneim et al., 1982)
| Patient Group | Number of Patients | Serial CRP Pattern |
| Uncomplicated Recovery | (Part of 100) | Rapid increase, peaking within 72 hours, followed by a progressive decline. |
| Infective Complications | 17 | Persistently elevated or secondarily rising CRP levels. |
Experimental Protocol: Ghoneim et al. (1982)
-
Objective: To evaluate serial serum CRP measurements for detecting infective complications after cardiac surgery.
-
Patient Cohort: 100 patients undergoing cardiac operations, plus an additional 17 patients who developed serious early postoperative infections.
-
Methodology: Serum CRP was measured serially using the radial immunodiffusion assay.
-
Key Finding: The pattern of postoperative CRP levels was a valuable tool. A normal progressive decline was indicative of a good recovery, while failure to decline or a secondary rise was strongly associated with infective complications, making it useful for monitoring response to therapy.
Visualizing Workflows and Pathways
The logical processes for utilizing CRP in a clinical setting, as derived from the methodologies of these seminal studies, can be visualized.
Caption: General diagnostic workflow for CRP utilization (1977-1982).
Caption: Simplified understanding of the CRP induction pathway circa 1982.
References
Comparative Proteomic Analysis: Full-Length C-Reactive Protein vs. a Bioactive Peptide Fragment
A comprehensive review of the cellular impacts of full-length C-Reactive Protein (CRP) and its derivative peptide, CRP (77-82), reveals distinct molecular and functional consequences. While a direct comparative proteomic study is not available in the current literature, analysis of separate studies on full-length CRP and functional assays of the CRP (77-82) peptide allows for an indirect comparison, highlighting their divergent roles in cellular regulation.
Full-length C-reactive protein (CRP), a key acute-phase inflammatory protein, has been the subject of proteomic investigations to elucidate its role in cellular signaling. In contrast, the CRP-derived peptide fragment (77-82) has been characterized through functional assays, which indicate specific inhibitory effects on neutrophil activity. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Proteomic Effects of Full-Length CRP on THP-1 Monocytes
A notable study delved into the proteomic changes in the human monocytic cell line THP-1 upon treatment with different isoforms of full-length CRP, specifically monomeric CRP (mCRP) and pentameric CRP (pCRP). The findings underscore the pro-inflammatory effects of the mCRP isoform, as evidenced by the significant upregulation of several key proteins.
Table 1: Differentially Expressed Proteins in THP-1 Monocytes Treated with mCRP
| Protein Name | UniProt Accession | Fold Change (mCRP vs. Control) | Function |
| Ubiquitin-activating enzyme E1 | P22314 | Upregulated | Ubiquitin-proteasome system |
| Heat shock protein 70 | P0DMV8 | Upregulated | Chaperone, stress response |
| Alpha-actinin-4 | O43707 | Upregulated | Cytoskeletal protein |
| Alpha-enolase | P06733 | Upregulated | Glycolytic enzyme, plasminogen receptor |
Data synthesized from a proteomic analysis of CRP-stimulated THP-1 monocytes.[1]
Functional Effects of CRP (77-82) Peptide on Neutrophils
In contrast to the broad cellular changes induced by full-length CRP, the synthetic peptide corresponding to residues 77-82 of CRP has been shown to exert specific inhibitory effects on neutrophil functions. These effects have been identified through functional assays rather than proteomic screens.
Table 2: Summary of Cellular Effects of CRP (77-82)
| Cell Type | Experimental Condition | Observed Effect |
| Neutrophils | Activated with stimulants | Inhibition of superoxide production[2][3] |
| Neutrophils | Chemoattractant stimulation | Inhibition of chemotaxis[2][3] |
| Neutrophils | Stimulated with CRP or other peptides | Little to no effect on soluble IL-6 receptor (sIL-6R) production[4][5] |
Experimental Protocols
Proteomic Analysis of THP-1 Monocytes Treated with Full-Length CRP
The following is a summary of the methodology used to assess the proteomic changes in THP-1 cells upon CRP treatment[1]:
-
Cell Culture and Treatment: THP-1 human monocytic cells were cultured in a suitable medium. For the experiments, cells were treated with either monomeric CRP (mCRP), pentameric CRP (pCRP), or lipopolysaccharide (LPS) as a positive control. Untreated cells served as the negative control.
-
Protein Extraction: After treatment, the cells were harvested, and total protein was extracted using a lysis buffer. The protein concentration was determined using a standard protein assay.
-
Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (2D-SDS-PAGE): Equal amounts of protein from each treatment group were separated by 2D-SDS-PAGE. The first dimension separated proteins by their isoelectric point, and the second dimension separated them by molecular weight.
-
Protein Visualization and Analysis: The gels were stained to visualize the protein spots. The stained gels were then scanned, and the images were analyzed using specialized software to compare the protein expression profiles between the different treatment groups and the control.
-
Protein Identification: Protein spots that showed significant changes in intensity were excised from the gel. The proteins were then identified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Western Blotting: The differential expression of selected proteins was confirmed by Western blotting using specific antibodies.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the proteomic analysis and the known signaling interactions of both full-length CRP and the CRP (77-82) peptide.
Experimental workflow for proteomic analysis.
Contrasting cellular effects of full-length CRP and CRP (77-82).
Conclusion
The available evidence indicates that full-length CRP, particularly the monomeric isoform, induces significant proteomic changes in monocytes consistent with a pro-inflammatory response. Conversely, the smaller CRP (77-82) peptide demonstrates specific inhibitory effects on key functions of activated neutrophils. This suggests that the biological activity of CRP is highly dependent on its structural form and that proteolytic cleavage of the full-length protein may generate fragments with distinct, and in some cases opposing, immunomodulatory functions. Further direct comparative proteomic studies are warranted to fully elucidate the distinct roles of full-length CRP and its derived peptides in inflammatory and disease processes.
References
- 1. A proteomic analysis of C-reactive protein stimulated THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
Benchmarking the Potency of CRP (77-82) Against Established Anti-Inflammatory Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory peptide CRP (77-82) alongside a selection of established anti-inflammatory peptides. The objective is to offer a clear, data-driven benchmark of their respective potencies and mechanisms of action, supported by experimental evidence.
Executive Summary
The C-reactive protein (CRP) fragment (77-82) has demonstrated notable anti-inflammatory properties by reducing neutrophil influx and vascular leakage at sites of inflammation.[1] Its mechanism involves the activation of key cytoprotective signaling pathways. This guide benchmarks the potency of CRP (77-82) against other well-characterized anti-inflammatory peptides such as BPC-157, KPV, LL-37, and Thymosin Alpha 1. While direct head-to-head potency comparisons are limited in the existing literature, this document consolidates available quantitative data and mechanistic insights to inform research and development decisions.
Data Presentation: Comparative Potency and Mechanisms
The following table summarizes the anti-inflammatory properties of CRP (77-82) and selected benchmark peptides. Direct comparison of IC50 values should be approached with caution due to variations in experimental models and assays across different studies.
| Peptide | Primary Anti-Inflammatory Mechanism | Key Quantitative Data | In Vivo Efficacy Highlights |
| CRP (77-82) | Inhibits neutrophil chemotaxis and adhesion; Activates ERK and PI3K/Akt signaling pathways.[1][] | IC50 of ~20 µg/ml for inhibiting human neutrophil attachment to LPS-activated coronary artery endothelial cells.[1] | Markedly attenuates neutrophil influx and protein leakage in a murine model of FMLP-induced lung inflammation.[1] |
| BPC-157 | Modulates nitric oxide signaling, enhances growth factor receptor expression, and reduces pro-inflammatory cytokines. | Data on specific IC50 values for cytokine inhibition is not readily available in the public domain. | Reduces paw inflammation, nodule formation, and stiffness in rat models of adjuvant-induced polyarthritis.[3] Shows potent anti-inflammatory effects in experimental periodontitis in rats.[4] |
| KPV | Binds to melanocortin receptors (MC1R and MC3R), leading to inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5][6] | Effective at nanomolar concentrations in inhibiting NF-κB and MAP kinase signaling pathways.[6] | Rescues mice from DSS-induced colitis and reduces inflammatory changes in transfer colitis models.[7] |
| LL-37 | Neutralizes LPS, modulates TLR signaling, and can have both pro- and anti-inflammatory effects depending on the context.[8][9] | MIC ranges from 1 to 10µM for various bacteria.[10] Can suppress mature DC release of IL-6 and TNF-α at concentrations up to 20 μg/ml.[11] | Protective effects against bacterial infections in the skin and colon in murine models.[8] |
| Thymosin Alpha 1 | Modulates T-cell function, enhances the activity of natural killer cells, and downregulates pro-inflammatory cytokines like TNF-α and IL-1β.[12] | IC50 of 0.8 µM for ACE inhibition.[13] | Reduces mortality in severe COVID-19 and restores some immune function.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to evaluate the anti-inflammatory potency of peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay assesses the ability of a peptide to inhibit the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Human neutrophils are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup: A Boyden chamber or a Transwell insert with a polycarbonate membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., fMLP, IL-8, or C5a). The upper chamber contains the isolated neutrophils, pre-incubated with varying concentrations of the test peptide (e.g., CRP (77-82)) or a vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60-90 minutes to allow for neutrophil migration.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each peptide concentration compared to the vehicle control. The IC50 value, the concentration of the peptide that causes 50% inhibition of neutrophil migration, is then determined.
LPS-Induced Cytokine Release Assay
This in vitro assay measures the ability of a peptide to suppress the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test peptide for a specified time (e.g., 1-2 hours). Subsequently, the cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. A vehicle control and a positive control (e.g., dexamethasone) are included.
-
Incubation: The cells are incubated for a period of 4 to 24 hours to allow for cytokine production and release into the culture supernatant.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each peptide concentration relative to the LPS-only treated cells. The IC50 value for the inhibition of each cytokine is then determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRP (77-82) in Neutrophil Survival
The following diagram illustrates the proposed signaling pathway activated by CRP (77-82), leading to delayed neutrophil apoptosis.
References
- 1. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effect of BPC 157 on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. droracle.ai [droracle.ai]
- 7. Melanocortin-derived tripeptide KPV has anti-inflammatory potential in murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidesciences.com [peptidesciences.com]
The Peptide Fragment CRP (77-82): A Potent, but Incomplete, Mimic of Native C-Reactive Protein's Anti-Inflammatory Effects
A detailed comparison for researchers and drug development professionals.
Native C-reactive protein (CRP), in its pentameric form (pCRP), is widely recognized as a key player in the acute-phase inflammatory response. While often viewed as a pro-inflammatory molecule due to its monomeric counterpart (mCRP), native pCRP exhibits significant anti-inflammatory properties aimed at resolving inflammation and clearing cellular debris. Emerging research has focused on CRP-derived peptides to harness these therapeutic benefits. This guide provides a comparative analysis of the anti-inflammatory effects of the peptide fragment CRP (77-82) versus the full-length native CRP molecule, supported by experimental data and detailed methodologies.
The evidence presented indicates that while CRP (77-82) effectively reproduces some of the key anti-inflammatory actions of native CRP, particularly in inhibiting neutrophil activity, it does not encompass the full spectrum of its parent molecule's functions.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the comparative efficacy of native CRP and CRP (77-82) in various anti-inflammatory assays.
Table 1: Inhibition of Neutrophil Influx and Vascular Leakage in a Mouse Model of FMLP-Induced Alveolitis
| Compound | Concentration | Neutrophil Influx Inhibition | Protein Leakage Inhibition |
| Native Rabbit CRP | 3 µM | 93% | 55% |
| CRP (77-82) | ~10-fold higher by weight | Up to 90% | Up to 55% |
Data from an in vivo study on chemoattractant-induced neutrophil inflammation in mice.[1]
Table 2: Inhibition of Neutrophil Adhesion to Activated Endothelial Cells
| Compound | Cell Type | IC50 |
| CRP (77-82) | LPS-activated human coronary artery endothelial cells | 20 µg/ml |
| CRP (77-82) | LPS-activated human pulmonary microvascular endothelial cells | 22 µg/ml |
IC50 values represent the concentration required for 50% inhibition of neutrophil attachment.[]
Table 3: Comparative Effects on Other Key Inflammatory Responses
| Inflammatory Response | Native CRP | CRP (77-82) |
| Neutrophil Chemotaxis Inhibition | Yes | Yes |
| Neutrophil Superoxide Production Inhibition | Yes (via derived peptides) | Yes |
| Neutrophil Apoptosis | Can induce apoptosis | No effect reported |
| Soluble IL-6 Receptor (sIL-6R) Release | Stimulates release | No effect |
Detailed Experimental Protocols
1. In Vivo Model of FMLP-Induced Neutrophil Alveolitis
-
Objective: To assess the in vivo anti-inflammatory efficacy of native CRP and CRP (77-82) in a model of acute lung inflammation.
-
Methodology:
-
Mice are administered either native rabbit CRP, CRP peptide (77-82), or a vehicle control via retro-orbital plexus injection.
-
Following the injection, a solution of the chemoattractant N-formylmethionyl-leucyl-phenylalanine (FMLP) is instilled directly into the trachea to induce lung inflammation.
-
After a set period, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
-
The BAL fluid is then analyzed to quantify the number of neutrophils (neutrophil influx) and the total protein concentration (an indicator of vascular leakage).
-
-
Source: Based on the methodology described in studies evaluating the in vivo effects of CRP and its peptides.[1]
2. In Vitro Neutrophil Adhesion Assay
-
Objective: To determine the ability of CRP (77-82) to prevent the adhesion of neutrophils to inflamed endothelial cells.
-
Methodology:
-
Human coronary artery or pulmonary microvascular endothelial cells are cultured to form a monolayer.
-
The endothelial cells are activated with lipopolysaccharide (LPS) to mimic an inflammatory state, which upregulates adhesion molecules.
-
Human neutrophils are isolated from peripheral blood.
-
The neutrophils are then added to the activated endothelial cell monolayer in the presence of varying concentrations of the CRP (77-82) peptide.
-
After an incubation period, non-adherent neutrophils are washed away, and the number of adherent neutrophils is quantified, typically through microscopy or a colorimetric assay.
-
The IC50 value is calculated as the concentration of the peptide that inhibits 50% of neutrophil adhesion compared to a control without the peptide.[]
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of native CRP and its peptide fragment CRP (77-82) are mediated through distinct, though potentially overlapping, mechanisms.
Native CRP: A Multifaceted Anti-Inflammatory Modulator
Native pentameric CRP is believed to exert its anti-inflammatory effects primarily through its interaction with Fcγ receptors (FcγRI/CD64 and FcγRIIa/CD32) on phagocytes.[3][4] This interaction facilitates the opsonization and subsequent clearance of apoptotic and necrotic cells, as well as certain pathogens. By promoting the removal of these inflammatory triggers, native CRP helps to resolve inflammation and prevent the development of autoimmunity.[5] Additionally, native CRP can activate the classical complement pathway by binding to C1q, further aiding in the clearance of cellular debris.[3]
Caption: Native CRP anti-inflammatory pathway.
CRP (77-82): A Targeted Inhibitor of Neutrophil Function
The peptide CRP (77-82) appears to act more directly on neutrophils to inhibit key pro-inflammatory functions. It has been shown to inhibit neutrophil chemotaxis in response to a variety of chemoattractants, including C5a, LTB4, IL-8, and FMLP.[] This suggests that the peptide may interfere with a common downstream signaling pathway activated by different chemokine receptors, or it may directly interact with a component of the cell's migratory machinery. Its ability to inhibit superoxide production indicates an interference with the activation of the NADPH oxidase complex in neutrophils.[6] A notable distinction is that, unlike native CRP, CRP (77-82) does not seem to influence the shedding of sIL-6R from neutrophils, indicating a more selective mechanism of action.[7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 3. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Significance and Potential Role of C-Reactive Protein in Chronic Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | C-reactive protein: a target for therapy to reduce inflammation [frontiersin.org]
- 6. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of C-Reactive Protein (77-82) for its Proposed Cellular Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C-reactive protein (CRP) fragment (77-82) and its interactions with proposed cellular receptors. While direct binding studies for this specific peptide are limited in publicly available literature, this document summarizes key functional data, compares its activity with the full-length CRP molecule and other fragments, and discusses the implications for its receptor specificity.
Executive Summary
C-reactive protein (CRP) is a key acute-phase reactant involved in inflammatory processes. Peptides derived from CRP, including the 77-82 fragment, have been investigated for their potential to modulate immune cell function. This guide focuses on the existing evidence for the specificity of CRP (77-82) for its cellular targets. The available data primarily points towards functional effects on neutrophils, such as the inhibition of chemotaxis and superoxide production. However, direct binding affinity data for CRP (77-82) to specific receptors remains elusive. In contrast, the parent CRP molecule has been shown to interact with Fc gamma receptors (FcγRs). This guide will objectively compare the known activities of CRP (77-82) with full-length CRP and other fragments to infer its potential receptor interactions and highlight areas for future investigation.
Data Presentation: Functional Comparison of CRP (77-82)
The following table summarizes the reported functional effects of the CRP (77-82) peptide in comparison to the native CRP protein and another well-studied CRP-derived peptide, 201-206. This comparative approach helps to delineate the specific activities of the 77-82 fragment.
| Cellular Response | CRP (77-82) | Native CRP | CRP (201-206) | Key References |
| Neutrophil Chemotaxis Inhibition | Inhibits | Inhibits | Inhibits | [1][2][3] |
| Neutrophil Superoxide Production | Inhibits | Not consistently reported to inhibit | Inhibits | [2][4] |
| L-selectin Shedding on Neutrophils | No significant effect | Induces | Induces | [5] |
| sIL-6R Production by Neutrophils | Little to no effect | Induces | Induces | [6][7][8] |
Note: The lack of direct binding data for CRP (77-82) necessitates reliance on functional assays to infer receptor interaction. The inhibitory effects on neutrophil chemotaxis and superoxide production suggest a potential interaction with a receptor on these cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature concerning the functional effects of CRP peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This widely used in vitro assay assesses the ability of a substance to influence the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Peptide Pre-incubation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) and incubated with varying concentrations of CRP (77-82) peptide or control peptides for a specified time (e.g., 30 minutes at 37°C).
-
Chemotaxis Chamber Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., 3-μm pore size). The lower chamber is filled with a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or complement component C5a.
-
Cell Migration: The pre-incubated neutrophil suspension is added to the upper chamber. The chamber is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of neutrophils that have migrated through the membrane to the lower side is quantified by microscopy. The results are typically expressed as the percentage of inhibition of migration compared to the control (cells incubated without the peptide).
Mandatory Visualizations
Proposed Signaling Pathway for CRP-mediated Inhibition of Neutrophil Chemotaxis
The following diagram illustrates a hypothetical signaling pathway for the inhibition of neutrophil chemotaxis by CRP and its peptides. Given the lack of a confirmed receptor for CRP (77-82), this diagram represents a logical relationship based on its observed functional effects.
Caption: Hypothetical pathway of CRP (77-82) inhibiting neutrophil chemotaxis.
Experimental Workflow for Comparing CRP Peptide Activities
This diagram outlines a typical experimental workflow to compare the functional specificity of different CRP-derived peptides.
Caption: Experimental workflow for comparing the functional effects of CRP peptides.
Discussion and Future Directions
The available evidence indicates that the CRP (77-82) peptide possesses specific biological activities, particularly in the modulation of neutrophil function. Its ability to inhibit chemotaxis and superoxide production, while not affecting other processes like L-selectin shedding or sIL-6R production, suggests a targeted mechanism of action that differs from the parent CRP molecule and other peptide fragments.
The primary gap in our understanding is the identity of the cellular receptor(s) for CRP (77-82). While the full-length CRP is known to interact with Fcγ receptors, it is plausible that the 77-82 fragment interacts with a different receptor or a distinct binding site on a known receptor. The functional effects on neutrophils strongly point towards a receptor expressed on these cells.
Future research should prioritize the identification of the CRP (77-82) receptor. This could be achieved through several experimental approaches:
-
Affinity Chromatography: Using a labeled CRP (77-82) peptide as bait to isolate its binding partners from neutrophil membrane extracts.
-
Radioligand Binding Assays: Synthesizing a radiolabeled version of CRP (77-82) to perform saturation and competitive binding assays on neutrophil membranes or cells expressing candidate receptors.
-
Surface Plasmon Resonance (SPR): To quantitatively measure the binding kinetics of CRP (77-82) to a panel of purified recombinant receptors known to be expressed on neutrophils.
Elucidating the specific receptor for CRP (77-82) will be a critical step in understanding its mechanism of action and evaluating its therapeutic potential as a modulator of inflammation. The development of specific agonists or antagonists for this receptor could offer novel strategies for the treatment of inflammatory diseases.
References
- 1. C-reactive protein specifically binds to Fcgamma receptor type I on a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]
- 4. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of C-Reactive Protein (CRP): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of C-Reactive Protein (CRP), primarily focusing on the reagents and biological specimens associated with its use in a laboratory setting. The core principle guiding disposal is adherence to local, state, and federal regulations for biohazardous and chemical waste.
General Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe universal precautions. All patient specimens, such as serum and plasma, should be treated as potentially infectious.[1][2] Standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn when handling these materials.[2] Work surfaces should be regularly disinfected with an appropriate germicidal cleaner, such as a 1:10 bleach solution, especially after spills.[1]
Step-by-Step Disposal Protocol for CRP-Associated Waste
The proper disposal route for CRP-related materials depends on the nature of the waste: biological specimens, liquid reagents, or contaminated labware.
1. Segregation of Waste at the Source:
-
Biohazardous Waste: This category includes patient serum or plasma samples, items caked with dried blood, and any materials that could release blood or other potentially infectious materials (OPIM) if compressed.[3]
-
Chemical Waste: This includes certain reagents containing hazardous chemicals, such as sodium azide.[4][5]
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be segregated into designated sharps containers.[3]
-
Non-Hazardous Waste: Uncontaminated materials like packaging can be disposed of as regular trash.
2. Disposal of Biological Specimens (Serum/Plasma):
-
All patient samples containing CRP should be disposed of in a biohazard box lined with a red plastic bag.[1]
-
These containers must be sealable, leak-proof, and clearly labeled with the universal biohazard symbol.[3]
-
Do not dispose of these materials in standard trash receptacles.[3]
3. Disposal of Liquid Reagents:
-
Reagents with Sodium Azide: Many CRP assay reagents contain sodium azide as a preservative.[4][5] To prevent the formation of explosive metal azides in plumbing, it is critical to flush wastepipes with a large volume of water after disposing of undiluted reagents.[4][5]
-
General Reagent Disposal: Always review the Safety Data Sheet (SDS) for each reagent to understand its specific disposal requirements. Disposal must be in accordance with local environmental regulations.[4][5]
4. Disposal of Contaminated Laboratory Supplies:
-
Sharps: All contaminated sharps must be placed in a puncture-resistant, leak-proof sharps container that is appropriately labeled.[3] These containers should be replaced routinely and never be overfilled.[3]
-
Non-Sharps: Pipette tips, gloves, and other disposable items that have come into contact with biological specimens should be placed in biohazard bags for autoclaving and subsequent disposal.[2]
Quantitative Data on Reagent Components
The following table summarizes the concentrations of potentially hazardous components found in common CRP assay reagents, which may influence disposal procedures.
| Component | Typical Concentration | Disposal Considerations |
| Sodium Azide | < 0.1% - 0.95 g/L | Can form explosive azides with lead and copper plumbing. Flush drains with copious amounts of water.[4][5][6] |
| Phenol | < 0.1% | Follow local guidelines for chemical waste disposal.[4] |
| Sodium Hydroxide | 1 mol/L | Used as a cleaning solution. Neutralize if required by local regulations before disposal.[1] |
| Hydrochloric Acid | 200 mmol/L | Used as a cleaning solution. Neutralize if required by local regulations before disposal.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from manufacturers' instructions for use and laboratory procedure manuals for CRP assays. Key methodologies referenced include:
-
Universal Precautions for Handling Bloodborne Pathogens: As outlined by the CDC, this involves treating all human blood and certain body fluids as if they are known to be infectious for HIV, HBV, and other bloodborne pathogens.[1][2]
-
OSHA Standard for Regulated Waste: This defines regulated waste and outlines requirements for its containment and disposal, including the use of labeled, leak-proof containers.[3]
-
Chemical Waste Management for Sodium Azide: Standard laboratory practice for the disposal of azide-containing compounds to mitigate explosion hazards.[4][5]
Decision-Making Workflow for CRP Waste Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for waste generated during CRP-related laboratory work.
Caption: Workflow for CRP Waste Stream Segregation and Disposal.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. scribd.com [scribd.com]
- 3. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 4. beckmancoulter.com [beckmancoulter.com]
- 5. biolatex.com [biolatex.com]
- 6. logotech-ise.com [logotech-ise.com]
Safeguarding Your Research: A Comprehensive Guide to Handling C-Reactive Protein
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with C-Reactive Protein (CRP). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. Since CRP is often measured in human serum or plasma, all samples should be treated as potentially infectious.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
When handling materials containing CRP, such as human serum or plasma, the primary risk is exposure to bloodborne pathogens.[3][4] Therefore, universal precautions must be observed at all times.[2] The minimum required PPE is detailed below.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Liquid-impermeable gloves (e.g., nitrile or plastic).[3] Non-powdered latex may be an option if latex allergies are not a concern.[5] | To prevent skin contact with potentially infectious agents and chemical reagents.[3][4] |
| Body Protection | Laboratory coat that is splash and spray-resistant and antistatic.[3] Must be kept snapped closed. A long-sleeved gown is recommended for extensive contact.[5] | To protect skin and clothing from splashes of biological samples or chemicals.[4] |
| Eye Protection | Safety glasses with side shields or goggles.[2][6] A face shield may be required if there is a significant risk of splashing.[7] | To protect the eyes from splashes of potentially infectious materials or irritating chemicals.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling CRP-containing samples in a laboratory setting.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, and keep the workspace clean and uncluttered.[3]
-
Verify that a biohazard waste container and a sharps container are within reach.[3][10]
-
If using reagents containing sodium azide, be aware of the explosive potential with lead and copper plumbing.[11]
2. Handling the Sample:
-
Always wear the appropriate PPE, including gloves, a lab coat, and eye protection.[3]
-
Avoid touching your face, mouth, or eyes while working.
-
To minimize the creation of aerosols, keep sample containers sealed when not in use.[3]
-
Cover any cuts or abrasions on your hands before putting on gloves.[3]
3. In Case of a Spill:
-
Immediately alert others in the area.
-
For small spills, cover the area with absorbent material.
-
Apply a freshly prepared 1:10 solution of sodium hypochlorite (bleach) and water to the covered spill.[3]
-
Allow a contact time of at least 30 minutes for disinfection.[10]
-
Clean up the materials using tongs or other mechanical means and dispose of them in a biohazard waste container.[3]
Disposal Plan: Managing CRP-Related Waste
Proper segregation and disposal of waste are crucial to prevent contamination and ensure safety.
Waste Stream Management
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solids (Gloves, wipes, pipette tips, etc.) | Biohazard bag (typically red), placed within a secondary rigid container.[3][10] | Place all contaminated solid waste directly into the biohazard bag.[4] Once the bag is three-quarters full, it should be securely sealed and prepared for autoclaving or incineration by a licensed biohazardous waste handler.[12] |
| Contaminated Sharps (Needles, broken glass, etc.) | Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[10] | Never recap needles. Place all contaminated sharps directly into the sharps container. Do not overfill the container; seal it when it is three-quarters full and arrange for proper disposal.[10] |
| Liquid Waste (Serum/plasma samples, buffers) | Leak-proof container for chemical inactivation or autoclaving.[10][12] | Liquid waste can be decontaminated with a fresh 1:10 bleach solution for at least 30 minutes before being discharged to the sanitary sewer, provided no other hazardous chemicals are present.[10] For reagents containing sodium azide, flush the drain with copious amounts of water.[4][11] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural flow for safely handling CRP samples, from initial preparation to final disposal.
References
- 1. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 2. scribd.com [scribd.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. dermnetnz.org [dermnetnz.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. beckmancoulter.com [beckmancoulter.com]
- 10. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 11. biolatex.com [biolatex.com]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
